molecular formula C6H4BrN3 B1528038 4-Bromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1159829-63-6

4-Bromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1528038
CAS No.: 1159829-63-6
M. Wt: 198.02 g/mol
InChI Key: OPTKCRUGKAZNCI-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKCRUGKAZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745411
Record name 4-Bromo-1H-pyrazolo[4,3-c]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159829-63-6
Record name 4-Bromo-1H-pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[4,3-c]pyridine
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Foundational & Exploratory

Physicochemical properties of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Application

Abstract

This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a structural bioisostere of purine, the pyrazolopyridine scaffold is a privileged motif in modern drug discovery. The strategic placement of a bromine atom at the 4-position provides a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide offers a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, a representative synthetic protocol, and the key reactivity patterns of this compound. It is intended to serve as a practical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines, which exhibit a wide spectrum of biological activities.[1][2] Their structural similarity to endogenous purines allows them to function as effective mimics, interacting with a variety of biological targets such as kinases, carbonic anhydrases, and G-protein coupled receptors.[2][3]

This compound emerges as a particularly valuable intermediate within this class. The core scaffold provides a rigid framework for orienting substituents in three-dimensional space, while the bromine atom at the C4 position acts as a versatile functional group. It is amenable to a host of late-stage functionalization reactions, most notably palladium-catalyzed cross-couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes it an ideal fragment for fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns.[3]

Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized from supplier information and computational models. Researchers should perform their own characterization on purchased or synthesized batches to establish definitive values.

PropertyValueSource
Molecular Formula C₆H₄BrN₃Sigma-Aldrich
Molecular Weight 198.02 g/mol PubChem[4]
CAS Number 1159829-63-6Advanced ChemBlocks[5]
Appearance Expected to be a solid at room temperature.Sigma-Aldrich
XLogP3 1.5PubChem[4]
Topological Polar Surface Area 41.6 ŲPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]

Solubility Profile: Based on its structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol.

Spectroscopic Characterization: A Predictive Guide

Definitive spectroscopic data requires experimental measurement. However, the expected spectral features can be predicted to aid in the identification and quality control of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring, plus a broad singlet for the N-H proton of the pyrazole ring, which may be solvent-dependent and could exchange with D₂O. The coupling patterns (doublets, triplets) will be dictated by the relative positions of the protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and is expected to appear in a characteristic region.

  • Mass Spectrometry: The mass spectrum will provide the most definitive confirmation of the compound's identity. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 197 and 199 for the ⁷⁹Br and ⁸¹Br isotopes, respectively).

Synthesis and Purification Protocol

While multiple synthetic routes to the pyrazolopyridine core exist, a robust and adaptable method involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative example adapted from methodologies for related isomers.[3]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Deacetylation A 3-Amino-4-bromopyridine B [Intermediate Diazonium Salt] A->B NaNO₂, Ac₂O DCE, rt -> 90°C C 1-Acetyl-4-bromo-1H-pyrazolo[4,3-c]pyridine B->C Intramolecular Cyclization D This compound C->D NaOMe MeOH, rt

Caption: Representative two-step synthesis of the target compound.

Step-by-Step Methodology:
  • Diazotization and Cyclization:

    • To a solution of 3-amino-4-bromopyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O, 3.0 eq).

    • Add sodium nitrite (NaNO₂, 1.5 eq) portion-wise at room temperature. Causality: NaNO₂ in an acidic environment generated from acetic anhydride forms the diazotizing agent. Acetic anhydride also serves as the acetyl source for the intermediate.

    • Heat the reaction mixture to 90 °C and stir for 18-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetyl-4-bromo-1H-pyrazolo[4,3-c]pyridine.

  • Deacetylation:

    • Dissolve the crude acetylated intermediate from the previous step in methanol (MeOH).

    • Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq). Causality: NaOMe is a strong base that facilitates the nucleophilic cleavage of the acetyl protecting group.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the final product, this compound, as a solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, which allows for its elaboration into more complex molecules. The two primary sites for modification are the C4-Bromo bond and the N1-H bond of the pyrazole ring.

G cluster_CBr C-Br Bond Functionalization cluster_NH N-H Bond Functionalization Core 4-Bromo-1H- pyrazolo[4,3-c]pyridine Suzuki Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Alkynyl (Sonogashira Coupling) Core->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald Amine/Alcohol (Buchwald-Hartwig) Core->Buchwald R-NH₂ or R-OH Pd Catalyst, Base Alkylation N-Alkyl Core->Alkylation R-X, Base Arylation N-Aryl Core->Arylation Ar-X, Catalyst

Caption: Key reactivity vectors for synthetic elaboration.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for numerous cross-coupling reactions. This is the most common strategy for derivatization.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives.

    • Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.[6]

  • N-H Functionalization: The pyrazole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized.

    • N-Alkylation: Reaction with alkyl halides introduces alkyl chains.

    • N-Arylation: Reaction with aryl halides, often under copper or palladium catalysis, can be used to install aryl groups. It is important to note that N-functionalization can sometimes yield a mixture of N1 and N2 isomers, requiring careful reaction design and characterization.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related analogs like 3-bromo-1H-pyrazolo[3,4-b]pyridine suggests that it should be handled with care.[7]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed, in contact with skin, or if inhaled.[7]

    • Causes skin and serious eye irritation.[7]

    • May cause respiratory irritation.[7]

  • Handling:

    • Always handle in a well-ventilated fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid formation and inhalation of dust.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[7]

Conclusion

This compound is a high-value heterocyclic building block with significant potential in drug discovery and materials science. Its purine-like core makes it an attractive scaffold for interacting with biological targets, while the synthetically versatile bromine atom provides a reliable anchor point for diversification. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively integrate this compound into their synthetic programs to accelerate the discovery of novel and impactful molecules.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Privileged Scaffold

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a bromine atom at the 4-position creates 4-Bromo-1H-pyrazolo[4,3-c]pyridine, a versatile intermediate for further functionalization through cross-coupling reactions, making it a valuable building block in drug discovery programs. Unambiguous characterization of this intermediate is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its structural elucidation in solution.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. Beyond a simple presentation of data, this guide, from the perspective of a Senior Application Scientist, will delve into the rationale behind signal assignments, the influence of the bromine substituent and fused ring system on chemical shifts, and a detailed, field-proven protocol for acquiring high-quality NMR data for this class of compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ (500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~13.5br s-
H3~8.3s-
H6~8.1d~5.5
H7~7.4d~5.5

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆ (125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~120
C4~110
C6~148
C7~118
C7a~140

Analysis and Interpretation of the NMR Spectra

The predicted NMR data reflects the unique electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

The proton spectrum is expected to be relatively simple, with four distinct signals.

  • The N-H Proton (H1): The proton on the pyrazole nitrogen is expected to be significantly deshielded, appearing as a broad singlet around 13.5 ppm. This downfield shift is characteristic of N-H protons in pyrazole systems and is influenced by hydrogen bonding with the DMSO solvent.[3][4]

  • The Pyrazole Proton (H3): The H3 proton is a singlet, as it has no adjacent protons to couple with. Its chemical shift around 8.3 ppm is typical for protons on electron-deficient pyrazole rings.

  • The Pyridine Protons (H6 and H7): The H6 and H7 protons on the pyridine ring will appear as a pair of doublets due to mutual coupling. H6, being adjacent to the electron-withdrawing nitrogen atom, is expected to be more deshielded (around 8.1 ppm) than H7 (around 7.4 ppm). The coupling constant of approximately 5.5 Hz is a typical value for ortho-coupling in a six-membered aromatic ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the heterocyclic core.

  • The Brominated Carbon (C4): The most upfield signal in the aromatic region is predicted to be C4, at around 110 ppm. The direct attachment of the bromine atom causes a significant upfield shift due to the "heavy atom effect".[2]

  • The Pyridine Carbons (C6 and C7): C6, being adjacent to the nitrogen, will be the most deshielded carbon of the pyridine ring, appearing around 148 ppm. C7 will be found further upfield at approximately 118 ppm.

  • The Pyrazole Carbons (C3, C3a, and C7a): C3 is expected at around 135 ppm. The two bridgehead carbons, C3a and C7a, are predicted to be at approximately 120 ppm and 140 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is an excellent solvent for many heterocyclic compounds and helps in observing exchangeable protons like the N-H proton.[5]

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) will be necessary.

    • Employ a relaxation delay (D1) of 2-5 seconds to ensure quantitative signal intensities for non-protonated carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Data Acquisition (1H and 13C NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Elucidation D->E

References

FT-IR and HRMS analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-1H-pyrazolo[4,3-c]pyridine using FT-IR and HRMS Analysis

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolopyridine core is a prevalent motif in biologically active compounds, making unambiguous structural characterization paramount for advancing research and development.[1] This document details the theoretical principles and practical application of two orthogonal and powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). By integrating the functional group information from FT-IR with the precise elemental composition and isotopic data from HRMS, researchers can achieve a high-confidence structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols.

Introduction to this compound

This compound is a halogenated aza-fused N-heteroaromatic compound. Such scaffolds are foundational in fragment-based drug discovery (FBDD) due to their ability to form diverse interactions with biological targets.[2] The fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring creates a unique electronic and structural environment, making it a valuable starting point for the synthesis of novel therapeutic agents.[1]

The precise placement of the bromine atom and the tautomeric proton (1H) are critical determinants of the molecule's chemical reactivity and biological activity. Therefore, rigorous analytical confirmation is not merely a procedural step but a fundamental requirement for ensuring the validity of subsequent biological and chemical studies.

Table 1: Physicochemical Properties of this compound Isomers Note: Data for the specific [4,3-c] isomer is sparse; properties are inferred from closely related isomers and theoretical calculations.

PropertyValueSource
Molecular FormulaC₆H₄BrN₃[3][4]
Molecular Weight~198.02 g/mol [3][4]
Monoisotopic Mass196.95886 Da[3]
IUPAC NameThis compoundN/A

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectrum of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region. By analyzing the spectra of related pyrazole and pyridine derivatives, we can predict the expected regions for these vibrations.[5][6][7]

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeDescription
3400 - 3200 (broad)N-H StretchAssociated with the pyrazole ring N-H. Broadness indicates hydrogen bonding in the solid state.[5]
3100 - 3000Aromatic C-H StretchStretching vibrations of the C-H bonds on both the pyrazole and pyridine rings.
1640 - 1550C=N StretchImine stretching within the pyrazole and pyridine rings.[6]
1500 - 1400C=C StretchAromatic ring skeletal vibrations.
1250 - 1150C-N StretchStretching of the carbon-nitrogen bonds within the heterocyclic system.[6]
900 - 800Aromatic C-H BendOut-of-plane bending of C-H bonds, characteristic of the substitution pattern.
700 - 550C-Br StretchCarbon-bromine stretching vibration. This is often in the lower frequency region of the spectrum.
Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal (typically diamond or germanium) are clean. Run a background scan to record the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, perform any necessary baseline corrections and peak picking using the instrument's software. Compare the obtained spectrum with the predicted vibrations in Table 2.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Solid Sample on Crystal background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure scan_sample Initiate Scan (16-32 scans) apply_pressure->scan_sample process_data Process Spectrum (Baseline Correction) scan_sample->process_data interpret Interpret Peaks (Compare to Predicted) process_data->interpret report Generate Report interpret->report

Caption: Workflow for FT-IR analysis using the ATR method.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a cornerstone of modern chemical analysis, providing an exceptionally accurate measurement of a molecule's mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry (LRMS), HRMS can determine the mass to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.[8] This capability is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.

Predicted HRMS Data for this compound

The key advantages of HRMS are the confirmation of elemental composition and the clear resolution of isotopic patterns. For a bromine-containing compound, this is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which results in a characteristic M and M+2 isotopic pattern of nearly 1:1 intensity.

Table 3: Predicted HRMS Values for the Molecular Ion [M+H]⁺

Ion FormulaIsotopeCalculated Exact Mass (Da)Relative Abundance (%)
C₆H₅⁷⁹BrN₃⁺[M+H]⁺197.96667100.0
C₆H₅⁸¹BrN₃⁺[M+2+H]⁺199.9646297.3

Mass accuracy for confirmation should be < 5 ppm.

Experimental Protocol: HRMS Analysis (LC-ESI-QTOF)

This protocol outlines a general procedure using Liquid Chromatography coupled to Electrospray Ionization and a Quadrupole Time-of-Flight (QTOF) mass analyzer.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS System Configuration:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar heterocyclic compounds.

    • Mass Analyzer: A QTOF or Orbitrap instrument capable of >10,000 resolving power.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical for reverse-phase chromatography. A direct infusion approach can also be used if the sample is pure.

    • Calibration: Ensure the mass analyzer is recently calibrated with a known standard to guarantee mass accuracy.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

    • The instrument software will detect peaks, and the high resolution will allow for the separation of the ⁷⁹Br and ⁸¹Br isotopic peaks.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Measure the m/z of the monoisotopic peak ([M+H]⁺) and compare it to the calculated exact mass (Table 3). The mass error should be below 5 ppm.

    • Confirm the presence of the [M+2+H]⁺ peak with the correct mass and a relative intensity of ~97-100% of the [M+H]⁺ peak.

    • Use the instrument's software to generate a predicted elemental formula from the exact mass and isotopic pattern to confirm C₆H₄BrN₃.

Visualization: HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Interpretation start Start dissolve Dissolve Sample (~1 mg/mL) start->dissolve dilute Dilute to ~1-10 µg/mL in mobile phase dissolve->dilute inject Inject Sample dilute->inject ionize ESI (+) Ionization inject->ionize analyze Mass Analysis (QTOF / Orbitrap) ionize->analyze extract Extract Mass Spectrum analyze->extract check_mass Verify Exact Mass (< 5 ppm error) extract->check_mass check_iso Confirm Isotopic Pattern (Br doublet ~1:1) extract->check_iso confirm Confirm Elemental Composition check_mass->confirm check_iso->confirm

Caption: Workflow for HRMS analysis via LC-ESI-MS.

Integrated Spectroscopic Analysis

While powerful individually, the true analytical strength lies in the combination of FT-IR and HRMS.

  • HRMS provides the elemental formula (C₆H₄BrN₃). This is the highest confidence piece of data for determining the molecular identity.

  • FT-IR provides the functional group fingerprint. It confirms the presence of an N-H group (distinguishing it from an N-alkylated isomer), aromatic C-H bonds, and the heterocyclic C=N/C=C framework.

Together, these two techniques provide orthogonal data points that converge on the single, unambiguous structure of this compound. The HRMS confirms the atoms present, and the FT-IR confirms how they are connected into functional groups, leaving little room for structural ambiguity.

Conclusion

The structural characterization of novel chemical entities like this compound is a critical task in the landscape of pharmaceutical research. This guide has outlined a robust, two-pronged analytical approach using FT-IR and HRMS. The FT-IR protocol provides essential information on the molecular architecture and functional groups, while the HRMS protocol delivers high-accuracy mass data to confirm the elemental composition and isotopic signature. By following these self-validating protocols, researchers can ensure the structural integrity of their compounds, providing a solid foundation for future drug discovery and development efforts.

References

Topic: Crystal Structure Analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1][2][3] The introduction of a bromine atom at the 4-position not only modulates the electronic properties and metabolic stability of the molecule but also introduces a powerful tool for crystal engineering: the halogen bond. A thorough understanding of the three-dimensional structure and intermolecular interactions of these derivatives is paramount for rational drug design and the development of solid-state formulations. This guide provides a comprehensive walkthrough of the methodologies involved in the crystal structure analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives, from synthesis and crystallization to advanced structural interpretation.

The Strategic Importance of the this compound Core

The fusion of pyrazole and pyridine rings creates a bioisostere of purine, allowing these molecules to interact with a wide range of biological targets.[4] Derivatives have demonstrated broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bromine substituent is not merely a synthetic handle; its electronegativity and size influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Critically, in the solid state, the bromine atom can act as a halogen bond donor, forming highly directional and specific non-covalent interactions that guide crystal packing and can influence properties like solubility and stability.[5] Understanding these interactions through single-crystal X-ray diffraction (SC-XRD) is therefore not just an academic exercise but a crucial step in drug development.[6]

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy

A common approach to synthesizing the pyrazolo[4,3-c]pyridine core involves the cyclization of functionalized pyridine precursors. For the 4-bromo derivatives, a plausible route could start from a suitably substituted dibromopyridine, followed by the construction of the pyrazole ring.[7][8]

Experimental Protocol: Synthesis of a Representative Derivative

  • Starting Material: Begin with a commercially available or synthesized 3,5-dibromopyridine-4-carboxaldehyde.

  • Hydrazine Condensation: React the aldehyde with methylhydrazine in a suitable solvent like ethanol under reflux. This step forms the corresponding hydrazone. The choice of methylhydrazine is illustrative for creating an N-methylated derivative, which can prevent the formation of N-H···N hydrogen bonding chains and allow other interactions to dominate.

  • Cyclization: Induce cyclization of the hydrazone intermediate to form the 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core. This can often be achieved by heating in a high-boiling point solvent or through acid catalysis.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound with high purity, which is essential for successful crystallization.

The Art of Crystallization

Obtaining crystals suitable for SC-XRD—typically 0.1-0.3 mm in size with no visible defects—is often the most challenging step. The goal is to allow molecules to self-assemble slowly into a well-ordered lattice.

Experimental Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a "good" solvent (in which it is highly soluble), such as dichloromethane (DCM) or ethyl acetate.

  • Induce Supersaturation: Place the solution in a small, narrow vial. Into this vial, place a larger vial containing a "poor" solvent (in which the compound is sparingly soluble), such as hexane or methanol. Seal the larger vial. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the compound's solubility, leading to slow crystallization.[9]

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.[10]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen. This vitrification step prevents ice crystal formation, which would destroy the crystal lattice during data collection at low temperatures.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern contains information about the crystal's internal structure.[6]

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Mount Crystal on Diffractometer data_collection 2. X-ray Data Collection (e.g., 100 K) crystal->data_collection integration 3. Data Integration & Scaling data_collection->integration solve 4. Structure Solution (Direct Methods, e.g., SHELXT) integration->solve refine 5. Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) solve->refine validate 6. Validation & Analysis (e.g., PLATON, checkCIF) refine->validate final_structure Final Structural Model validate->final_structure CIF & Report Generation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Data Collection: Mount the flash-cooled crystal on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα X-ray source and a modern detector (e.g., CMOS).[12] Data is typically collected at a low temperature (~100 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset.

  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods, often with software like SHELXT.[12] The heavy bromine atom is a significant asset here, as its strong scattering helps to bootstrap the phasing process.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[11] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[9] The quality of the final model is assessed by figures of merit such as the R1 and wR2 values.

Table 1: Representative Crystallographic Data Summary

ParameterExample Derivative
Chemical FormulaC₈H₇BrN₄
Formula Weight240.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.567(5)
β (°)98.75(2)
Volume (ų)995.1(7)
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.082
Goodness-of-fit on F²1.05

Deciphering the Structure: Analysis of Intermolecular Interactions

With a refined crystal structure, the focus shifts to interpretation. Beyond confirming the covalent bonding framework, the key insights for drug development lie in the analysis of the non-covalent interactions that govern the crystal packing.

Key Supramolecular Synthons

In this compound derivatives, several key interactions are anticipated:

  • Hydrogen Bonds: If an N-H group is present (i.e., the pyrazole is not N-substituted), strong N-H···N hydrogen bonds are expected, often forming dimers or catemeric (chain) motifs.[12] Weaker C-H···N and C-H···Br interactions also contribute to the overall packing.[13]

  • Halogen Bonds: The bromine atom features an electropositive region known as a σ-hole along the extension of the C-Br bond. This region can interact favorably with a Lewis base (an electron-rich atom), such as a nitrogen atom or an oxygen atom. These C-Br···N/O interactions are highly directional and can be as strong as conventional hydrogen bonds.[5]

  • π-π Stacking: The planar aromatic pyrazolopyridine rings can stack on top of each other. These interactions, driven by electrostatic and dispersion forces, are common in heterocyclic structures and contribute significantly to crystal stability.[13]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_N1 N-H A_Ring Pyrazolo[4,3-c]pyridine Ring A_N1->A_Ring B_N_acceptor N A_N1->B_N_acceptor  Hydrogen Bond (N-H···N) A_Br Br A_Ring->A_Br B_Ring Pyrazolo[4,3-c]pyridine Ring A_Br->B_Ring  Halogen Bond (C-Br···π) B_N_acceptor->B_Ring

Caption: Key intermolecular interactions in pyrazolopyridines.

A Visual Approach: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[13][14] It maps the electron distribution of a molecule within its crystalline environment.

  • d_norm Surface: A color-coded surface where red spots highlight close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the vdW separation, and blue regions indicate longer contacts. This provides an immediate visual summary of the interaction "hotspots."

  • 2D Fingerprint Plots: These plots quantify the relative contribution of different types of intermolecular contacts. By decomposing the Hirshfeld surface, one can determine the percentage of the surface involved in H···H, C···H, Br···H, N···H, etc., contacts.[10][14] This allows for a direct comparison of the packing forces between different derivatives or polymorphs.

Table 2: Example Hirshfeld Surface Contact Percentages

Contact TypeContribution (%)Interpretation
H···H35.2%Represents the largest, but least specific, contribution from dispersion forces.[10]
Br···H / H···Br14.5%Significant contribution indicating the importance of C-H···Br hydrogen bonds.[14]
C···H / H···C13.8%Highlights C-H···π interactions.[13]
N···H / H···N10.1%Corresponds to the key N-H···N hydrogen bonds.
Br···C / C···Br4.2%Indicates potential C-Br···π halogen bonding interactions.
Others22.2%Includes C···C, N···C, and other minor contacts.

Conclusion

The comprehensive crystal structure analysis of this compound derivatives, integrating synthesis, meticulous crystallization, high-resolution SC-XRD, and advanced computational visualization, provides indispensable insights for drug development. This multi-faceted approach allows researchers to understand the fundamental relationship between molecular structure and solid-state properties. By elucidating the precise roles of hydrogen bonds, halogen bonds, and π-stacking interactions, scientists can rationally engineer molecules with improved solubility, stability, and bioavailability, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

An In-Depth Technical Guide to the DFT and Computational Analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational analysis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Employing Density Functional Theory (DFT), we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for computational studies and a thorough interpretation of the results. The guide synthesizes theoretical calculations with established experimental principles to provide a holistic understanding of the molecule's behavior.

Introduction: The Significance of Pyrazolopyridines and Computational Chemistry

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making them privileged scaffolds in drug discovery. Specifically, derivatives of pyrazolo[4,3-c]pyridine have been investigated for their potential as inhibitors for various kinases and other biological targets. The introduction of a bromine atom at the 4-position can significantly alter the electronic properties and reactivity of the scaffold, potentially enhancing its binding affinity to target proteins or providing a handle for further synthetic modification.

To rationally design new drugs and understand the structure-activity relationships (SAR), a detailed characterization of the lead compound is essential. While experimental techniques like X-ray crystallography, NMR, and IR spectroscopy are invaluable, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach.[1] DFT allows us to predict and analyze a molecule's properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimentation alone.[2] This guide will walk through a standard computational protocol for analyzing this compound, demonstrating how theoretical calculations can elucidate its properties and guide further research.

Methodologies: A Validated Protocol for Computational and Spectroscopic Analysis

The trustworthiness of computational results hinges on the selection of appropriate methods. The following protocols are designed to provide a balance between accuracy and computational cost for molecules of this type.

Computational Workflow: Density Functional Theory (DFT)

Our computational approach is grounded in DFT, a robust method for studying the electronic structure of molecules.[3] The entire workflow is designed to first determine the most stable three-dimensional structure of the molecule and then use this optimized geometry to calculate its various properties.

computational_workflow cluster_setup Initial Setup cluster_calc Core Calculations (Gaussian 09) cluster_analysis Data Analysis mol_build 1. Initial Structure (GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Coords spec_calc 4. Spectroscopic Prediction (IR, Raman, NMR) freq_calc->spec_calc Verified Minimum electronic_calc 5. Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_calc data_vis 6. Visualization & Comparison (GaussView, Experimental Data) spec_calc->data_vis electronic_calc->data_vis homo_lumo lumo LUMO (Lowest Unoccupied Molecular Orbital) Acceptor homo HOMO (Highest Occupied Molecular Orbital) Donor axis_start axis_end Energy axis_start->axis_end homo_line lumo_line homo_line:e->lumo_line:e gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

References

Discovery and initial synthesis of pyrazolo[4,3-c]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[4,3-c]pyridine Core: From Discovery to Foundational Synthesis

Abstract

The pyrazolo[4,3-c]pyridine scaffold has steadily gained prominence in medicinal chemistry, recognized as a privileged heterocyclic system. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This strategic mimicry has led to the development of pyrazolo[4,3-c]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2][3] This technical guide provides a comprehensive overview of the scaffold's discovery, delves into the rationale behind its initial synthetic routes, and presents a detailed, field-proven protocol for its construction. Designed for researchers and drug development professionals, this document integrates mechanistic insights with practical, step-by-step guidance to facilitate further exploration and application of this versatile chemical core.

The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

Nitrogen-containing heterocyclic compounds are the cornerstone of modern pharmacology. Within this vast chemical space, fused ring systems that mimic the structure of endogenous molecules are of particular interest. The pyrazolo[4,3-c]pyridine core is a prime example, comprising a fused pyrazole and pyridine ring. This arrangement makes it a "bioisostere" of purine, the fundamental building block of nucleic acids and signaling molecules like ATP.[1][4]

Bioisosteric replacement is a powerful strategy in drug design used to optimize molecular properties.[5] By replacing the imidazole ring of a purine with a pyrazole ring, and the pyrimidine with a pyridine, the pyrazolo[4,3-c]pyridine scaffold can engage with purine-binding pockets in various enzymes and receptors.[1] This interaction capability is the primary driver for its investigation across numerous therapeutic areas. The scaffold's value is demonstrated by the diverse biological activities reported for its derivatives, which range from potent enzyme inhibitors to modulators of cellular signaling pathways.[2][3][6]

Foundational Synthetic Strategies: An Overview

The initial development of synthetic pathways to the pyrazolo[4,3-c]pyridine core was driven by the need for efficient and modular access to novel derivatives. Early approaches often involved multi-step sequences, but contemporary organic synthesis has yielded more streamlined methods. Key strategies include:

  • Condensation and Cyclization Cascades: Many successful syntheses rely on the reaction of a suitably functionalized pyrazole with a three-carbon component to construct the pyridine ring, or vice-versa. A prominent and reliable method involves the condensation of a dienamine with various amines, which offers a direct route to the fused heterocyclic system.[6][7]

  • Intramolecular Cyclization: Another effective approach involves the use of catalysts, such as iodine, to promote the intramolecular cyclization of precursors, forming the pyridine ring onto a pre-existing pyrazole.[8]

  • Multi-Component Reactions (MCRs): To improve efficiency and reduce waste, one-pot MCRs have been developed. These methods combine multiple starting materials in a single reaction vessel to build the complex scaffold in a single, efficient operation.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as different methods provide access to distinct points of functionalization. For this guide, we will focus on a widely applicable and well-documented condensation/cyclization strategy that provides a robust foundation for building a library of derivatives.

Core Synthesis Protocol: Dienamine Condensation Route

This section details a validated two-step protocol for the synthesis of a functionalized pyrazolo[4,3-c]pyridine core. The methodology is adapted from the work of Kartsev and colleagues and is chosen for its reliability, good yields, and straightforward execution.[6][7] The overall workflow begins with the synthesis of a key dienamine intermediate, which is then cyclized to form the target scaffold.

Workflow Visualization

The following diagram illustrates the high-level synthetic pathway from common starting materials to the pyrazolo[4,3-c]pyridine core.

G cluster_0 Step 1: Dienamine Formation cluster_1 Step 2: Condensation & Cyclization A Dimethyl Acetonedicarboxylate B Key Dienamine Intermediate (2) A->B Two-Step Procedure (Ref. 54 in source) D Target Pyrazolo[4,3-c]pyridine Scaffold (1a-f) B->D C Amine with Sulfonamide Fragment C->D Reflux, Methanol, 1h (72-88% Yield)

High-level workflow for pyrazolo[4,3-c]pyridine synthesis.
Experimental Details

Causality and Rationale: This protocol employs a condensation reaction between a highly reactive dienamine intermediate and a primary amine. Methanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary thermal energy for the reaction to proceed to completion efficiently. The reflux condition facilitates both the initial condensation and the subsequent intramolecular cyclization and dehydration that forms the stable aromatic pyridine ring.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Supplier Notes
Dienamine Intermediate (Compound 2)C₉H₁₃NO₅215.20Synthesized as per the cited literature.[6][7]
Substituted Amine (e.g., Sulfonamide)VariesVariesCommercially available or synthesized separately
Methanol (MeOH), AnhydrousCH₄O32.04Reagent grade
Triethylamine (Et₃N) - if applicableC₆H₁₅N101.19Use if starting from an amine hydrochloride salt
Standard GlasswareN/AN/AReflux condenser, round-bottom flask, stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dienamine intermediate (0.53 g, 2 mmol).

  • Addition of Amine: Add the corresponding amine (2.1 mmol, 1.05 equivalents). If the amine is in the form of a hydrochloride salt, add triethylamine (0.22 g, 2.2 mmol, 1.1 equivalents) to liberate the free base.

  • Solvent Addition: Add anhydrous methanol (6 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature with stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. The target pyrazolo[4,3-c]pyridines are typically obtained in yields ranging from 72-88%.[6][7]

Self-Validation and Characterization:

To ensure the integrity of the synthesized scaffold, a full characterization is essential. This serves as a self-validating system for the protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the exact structure, including the successful formation of the fused ring system and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition and molecular weight of the final product.

  • Infrared (IR) Spectroscopy: IR analysis can be used to identify key functional groups present in the molecule.

Biological Significance and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold is a fertile ground for drug discovery. Its derivatives have demonstrated significant activity against a variety of biological targets, underscoring its therapeutic potential.

Quantitative Biological Data:

The table below summarizes the inhibitory activity of selected pyrazolo[4,3-c]pyridine derivatives against various targets, highlighting the scaffold's versatility.

Compound Class/IDTarget/Cell LineActivity MetricValueReference
Sulfonamide (1f)Carbonic Anhydrase IKᵢ< AAZ standard[6][7]
Sulfonamide (1f)Carbonic Anhydrase IIKᵢ< AAZ standard[6][7]
Derivative (6b)MCF-7 (Breast Cancer)IC₅₀1.937 µg/mL[9]
Derivative (6b)HepG2 (Liver Cancer)IC₅₀3.695 µg/mL[9]
Derivative (6c)HCT-116 (Colon Cancer)IC₅₀2.914 µg/mL[9]
Derivative (6ac)M. tuberculosis PSIC₅₀21.8 ± 0.8 µM[2]

Future Directions:

The future of pyrazolo[4,3-c]pyridine research lies in leveraging its structural advantages for targeted therapies. As a "privileged scaffold," it provides a robust framework for creating large, diverse chemical libraries for high-throughput screening. Future efforts will likely focus on:

  • Kinase Inhibition: Many pyrazolopyridine isomers have shown promise as kinase inhibitors, a critical area in oncology.[10][11]

  • Fragment-Based Drug Discovery (FBDD): The core scaffold is an ideal starting point for FBDD, where small fragments are identified and then elaborated into more potent lead compounds.[1]

  • Neurological Disorders: Certain derivatives have been evaluated as potential anxiolytic agents, suggesting applications in treating central nervous system disorders.[2]

The continued exploration of synthetic methodologies to access novel substitution patterns, combined with advanced computational and biological screening, will undoubtedly solidify the position of the pyrazolo[4,3-c]pyridine scaffold as a vital tool in the development of next-generation therapeutics.

References

The Ascendant Therapeutic Potential of Pyrazolo[4,3-c]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of this versatile core structure. We delve into the critical roles of pyrazolo[4,3-c]pyridine derivatives as potent anticancer, enzyme inhibitory, antiviral, and neuroprotective agents. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship analyses, and visualizations of key signaling pathways to catalyze the advancement of next-generation therapeutics based on the pyrazolo[4,3-c]pyridine framework.

Introduction: The Pyrazolo[4,3-c]pyridine Core - A Scaffold of Therapeutic Promise

The quest for novel molecular entities with enhanced therapeutic efficacy and selectivity is a perpetual driver in drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, nitrogen-containing fused ring systems have proven to be particularly fruitful. The pyrazolo[4,3-c]pyridine scaffold, an isomer of the well-known purine nucleus, has emerged as a structure of significant interest. Its unique electronic distribution and three-dimensional architecture allow for diverse functionalization, leading to a wide array of biological activities.[1] This guide will systematically explore the multifaceted therapeutic landscape of pyrazolo[4,3-c]pyridine derivatives, providing a robust foundation for their rational design and development.

Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Core

The ability to efficiently synthesize and functionalize the pyrazolo[4,3-c]pyridine core is paramount for exploring its therapeutic potential. Various synthetic routes have been developed, offering access to a diverse chemical space.

General Synthesis Protocol: A Step-by-Step Approach

A common and effective method for the synthesis of the pyrazolo[4,3-c]pyridine core involves a multi-step sequence starting from readily available precursors.[2]

Experimental Protocol: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines [3]

  • Step 1: Synthesis of Dienamine Precursor: Starting from dimethyl acetonedicarboxylate, a known two-step procedure is employed to synthesize the dienamine precursor.[2]

  • Step 2: Condensation with Amines containing Sulfonamide Fragments: The dienamine is condensed with various amines that contain sulfonamide fragments. This reaction is typically carried out by refluxing in methanol for approximately 1 hour, yielding the target pyrazolo[4,3-c]pyridines in good yields (72-88%).[2]

  • Step 3: Vectorial Functionalization: The synthesized 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated along multiple growth vectors:[3]

    • N-1 and N-2 positions: Accessed through protection-group and N-alkylation reactions.

    • C-3 position: Functionalized via tandem borylation and Suzuki–Miyaura cross-coupling reactions.

    • C-5 position: Modified through Pd-catalyzed Buchwald–Hartwig amination.

    • C-7 position: Accessed by selective metalation with TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation to ZnCl₂ and Negishi cross-coupling.

This vectorial functionalization approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]

General Synthetic Workflow for Pyrazolo[4,3-c]pyridine Derivatives Start Dimethyl Acetonedicarboxylate Dienamine Dienamine Precursor Start->Dienamine Two-step procedure Condensation Condensation with Sulfonamide-containing Amines Dienamine->Condensation Core Pyrazolo[4,3-c]pyridine Core Condensation->Core Reflux in Methanol N_Func N-1/N-2 Functionalization (Alkylation, Protection) Core->N_Func Vectorial Functionalization C3_Func C-3 Functionalization (Suzuki-Miyaura Coupling) Core->C3_Func Vectorial Functionalization C5_Func C-5 Functionalization (Buchwald-Hartwig Amination) Core->C5_Func Vectorial Functionalization C7_Func C-7 Functionalization (Metalation/Cross-Coupling) Core->C7_Func Vectorial Functionalization Derivatives Diverse Library of Pyrazolo[4,3-c]pyridine Derivatives N_Func->Derivatives C3_Func->Derivatives C5_Func->Derivatives C7_Func->Derivatives

Caption: Synthetic workflow for pyrazolo[4,3-c]pyridine derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of the pyrazolo[4,3-c]pyridine nucleus have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Key Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. Several pyrazolopyridine derivatives have been shown to inhibit components of this pathway.[4]

Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Pyrazolo[4,3-c]pyridines inhibit the PI3K/AKT/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and is heavily implicated in cancer. Molecular docking studies suggest that some pyrazolo[4,3-c]pyridine derivatives may target kinases within this pathway, such as ERK2.[4]

Quantitative Anticancer Data

The in vitro anticancer activity of various pyrazolo[4,3-c]pyridine derivatives has been evaluated against several cancer cell lines using the MTT assay.

Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
6b MCF-7 (Breast)1.937Doxorubicin2.527[4]
6b HepG2 (Liver)3.695Doxorubicin4.749[4]
6c HCT-116 (Colon)2.914Doxorubicin3.641[4]

Table 1: In vitro anticancer activity of selected pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium

  • Pyrazolo[4,3-c]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition: A Key Mechanism of Action

A significant number of pyrazolo[4,3-c]pyridine derivatives exert their biological effects through the inhibition of specific enzymes, making them attractive candidates for targeted therapies.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological and pathological processes, including pH regulation, tumorigenesis, and glaucoma. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of several human CA isoforms.[2]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Pyrazolo[4,3-c]pyridine sulfonamide inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated in the buffer.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water.

  • Monitoring pH Change: The change in pH due to the formation of bicarbonate and protons is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: The initial rates of the reaction are calculated, and the IC50 values for the inhibitors are determined.

Kinase Inhibition

Protein kinases play a central role in signal transduction pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold is a privileged core in kinase inhibitor design, with several approved drugs and clinical candidates.[5]

Derivatives of pyrazolopyridines have been developed as inhibitors of various RTKs, including c-Met and FGFR.[5] These kinases are often overexpressed or mutated in cancers, driving tumor growth and metastasis.

Pyrazolopyridine-based inhibitors have also been designed to target non-receptor tyrosine kinases such as CSK and ITK, which are involved in immune cell signaling.[5]

Inhibitors of serine/threonine kinases like Pim kinases, which are implicated in cell cycle progression and apoptosis, have been developed from the pyrazolopyridine scaffold.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Pyrazolo[4,3-c]pyridine inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is used to calculate the IC50 value of the inhibitor.

Antiviral and Neuroprotective Potential

Beyond their anticancer and enzyme inhibitory activities, pyrazolo[4,3-c]pyridine derivatives have shown promise in other therapeutic areas.

Antiviral Activity

Certain pyrazolopyridine derivatives have demonstrated antiviral activity against a range of viruses, including enteroviruses. The proposed mechanism of action for some of these compounds is the targeting of the viral protein 2C, which is essential for viral replication.[6]

Neuroprotective Effects

The pyrazolo[3,4-d]pyrimidine scaffold, a close analog of pyrazolo[4,3-c]pyridine, has been shown to exert neuroprotective effects. One identified mechanism involves the activation of the Nrf2 pathway, a key regulator of the antioxidant response in cells.[7] This suggests that pyrazolo[4,3-c]pyridine derivatives may also have the potential to be developed as treatments for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the pyrazolo[4,3-c]pyridine core has provided valuable insights into the structural requirements for different biological activities. For instance, in the case of carbonic anhydrase inhibitors, the nature of the substituent on the pyridine nitrogen and the linker to the sulfonamide moiety significantly influences the inhibitory potency and selectivity.[2] Similarly, for kinase inhibitors, specific substitutions on the pyrazole and pyridine rings are crucial for achieving high affinity and selectivity for the target kinase.[5] A detailed understanding of SAR is critical for the rational design of more potent and selective drug candidates.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine core represents a highly versatile and promising scaffold for the development of novel therapeutics. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, enzyme inhibitory, antiviral, and neuroprotective effects. The synthetic accessibility and the potential for diverse functionalization of this core structure provide a rich platform for further drug discovery efforts. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core holds immense potential for the discovery of next-generation medicines to address unmet medical needs.

References

4-Bromo-1H-pyrazolo[4,3-c]pyridine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Bromo-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic motif in medicinal chemistry, valued as a structural bioisostere of purine. This unique arrangement of nitrogen atoms allows it to function as an effective "hinge-binding" scaffold in various kinase inhibitors.[1] The strategic introduction of a bromine atom at the C4 position transforms this scaffold into a versatile and highly reactive building block. This guide provides an in-depth analysis of this compound, detailing its synthesis, reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics. The protocols and mechanistic insights herein are designed to empower researchers and drug development professionals to effectively leverage this core in their synthetic campaigns.

Core Compound Profile

A foundational understanding of a building block's physicochemical properties is critical for its effective use in synthesis, guiding decisions on solubility, reactivity, and purification.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol [4]
CAS Number 1032943-43-3[5]
Appearance Solid
SMILES Brc1cncc2[nH]ncc12
InChI Key KFGSMEJCZZYNNG-UHFFFAOYSA-N

Synthesis of the this compound Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a multi-step process that requires careful control of regiochemistry. A representative synthesis starting from a substituted pyridine is outlined below. The key step involves an intramolecular cyclization to form the fused pyrazole ring.

cluster_synthesis Synthetic Workflow start Substituted Pyridine Precursor (e.g., 3-amino-4-bromopyridine) step1 Diazotization (NaNO₂, HCl) start->step1 step2 Intermediate Diazonium Salt step1->step2 step3 Intramolecular Cyclization (Thermal or catalyzed) step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for the pyrazolopyridine core.

Experimental Protocol: Representative Synthesis

This protocol is adapted from methodologies for analogous heterocyclic systems.

  • Starting Material Preparation: Begin with a suitable precursor such as 3-amino-4-bromopyridine-N-oxide. The N-oxide functionality can facilitate the subsequent cyclization.

  • Cyclization: To a solution of the precursor in a high-boiling solvent like toluene, add a dehydrating agent such as acetic anhydride and a nitrite source like isopentyl nitrite.[6]

  • Heating: Heat the reaction mixture under reflux (e.g., at 85-110°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[6]

  • Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

The Chemistry of a Versatile Building Block: Key Cross-Coupling Reactions

The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The C4-bromo position is primed for transformation, allowing for the introduction of a diverse array of chemical functionalities essential for building libraries of potential drug candidates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the heterocyclic core and various aryl or vinyl boronic acids/esters.[7][8] This reaction is fundamental for constructing the biaryl structures commonly found in kinase inhibitors.

pd0 Pd(0)L₂ oa Oxidative Addition pdiil Ar-Pd(II)L₂-Br oa->pdiil Ar-Br tm Transmetalation (Base, R-B(OR)₂) pdiir Ar-Pd(II)L₂-R tm->pdiir re Reductive Elimination product Ar-R pdiir->product re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.[8][9] A base then activates the boronic acid, facilitating transmetalation, where the organic moiety from the boron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10]

Trusted Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as cesium carbonate (2.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.[9]

  • Reaction: Heat the mixture to 80-100°C and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the coupled product using column chromatography.

ParameterTypical ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf is a robust ligand for heteroaromatic couplings.
Base Cs₂CO₃, K₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, Toluene, DMFA biphasic system often enhances reaction rates and yields.[7]
Temperature 80-110°CSufficient thermal energy is needed to drive the catalytic cycle.
Expected Yield 65-95%Highly dependent on the coupling partners.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The ability to form C-N bonds is paramount in medicinal chemistry, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with the 4-bromo-heterocycle, a transformation that is often difficult to achieve via classical methods.[11][12]

pd0 Pd(0)L oa Oxidative Addition pdiil Ar-Pd(II)L-Br oa->pdiil Ar-Br am Amine Coordination pdiia [Ar-Pd(II)L(HNR₂)]⁺ am->pdiia HNR₂ deprot Deprotonation (Base) amido Ar-Pd(II)L(NR₂) deprot->amido re Reductive Elimination product Ar-NR₂ amido->product re->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with oxidative addition of the aryl bromide to Pd(0). The resulting complex coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then forges the C-N bond and regenerates the catalyst.[11] The choice of phosphine ligand is critical; bulky, electron-rich ligands like tBuDavePhos or XPhos accelerate the reductive elimination step, which is often rate-limiting.[13][14]

Trusted Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).[14][15]

  • Addition of Reagents: Add the desired primary or secondary amine (1.2 equiv) and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110°C. The reaction progress should be monitored carefully. For 4-halopyrazoles, microwave irradiation can sometimes be used to expedite the process.[14]

  • Work-up and Purification: After cooling, quench the reaction with water, extract with an appropriate organic solvent, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides.[16][17] This reaction introduces a linear, sp-hybridized carbon linker, a valuable structural element for probing protein binding pockets and for further functionalization via click chemistry. The reaction typically uses a dual-catalyst system of palladium and copper(I).[16][18]

Trusted Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.5 equiv) in a solvent like THF or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).[18]

  • Base and Degassing: Add an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent. Degas the mixture with argon.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolopyridine scaffold is a proven pharmacophore for kinase inhibition. Its ability to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket mimics the interaction of adenine, making it an ideal starting point for inhibitor design.[1][19][20] The this compound core has been utilized to develop potent inhibitors, such as those targeting the ERK pathway.[19]

start 4-Bromo-1H- pyrazolo[4,3-c]pyridine step1 Suzuki Coupling (Arylboronic Acid) start->step1 start->step1 intermediate1 4-Aryl Intermediate step1->intermediate1 step2 N-Functionalization (e.g., Alkylation) intermediate1->step2 step3 Buchwald-Hartwig (Amine Side Chain) intermediate1->step3 intermediate2 Functionalized Core step2->intermediate2 product Final Kinase Inhibitor step3->product

Caption: Synthetic strategy for a kinase inhibitor using the core building block.

A typical synthetic strategy involves first using a Suzuki coupling to install a key aryl group at the C4 position. Subsequent functionalization, often at one of the pyrazole or pyridine nitrogens, followed by another coupling reaction or functional group manipulation, can be used to build out the final molecule. This modular approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent drug-like scaffold, combined with a synthetically versatile bromine handle, provides an efficient entry point into a rich chemical space of potential kinase inhibitors and other targeted therapeutics. The robust and well-understood cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—transform this core into a platform for innovation, enabling the systematic and rational design of next-generation medicines.

References

Methodological & Application

Application and Protocol for the Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine from Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it mimics the natural purine bases, allowing it to interact with a wide range of biological targets.[1][2] Consequently, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. The introduction of a bromine atom at the 4-position of the pyrazolo[4,3-c]pyridine ring provides a valuable handle for further synthetic diversification through cross-coupling reactions, enabling the generation of libraries of novel compounds for biological screening. This document provides a detailed protocol for the synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine from a readily available halopyridine precursor, offering researchers a practical guide to accessing this important molecular framework.

Synthetic Strategy: A Multi-step Approach from a Dihalopyridine

The synthesis of this compound is achieved through a three-step sequence starting from 3,4-dibromopyridine. The overall strategy involves the selective functionalization of the pyridine ring to introduce the necessary precursors for the construction of the fused pyrazole ring.

Synthetic_Workflow Start 3,4-Dibromopyridine Step1 Selective Amination Start->Step1 Intermediate1 3-Amino-4-bromopyridine Step1->Intermediate1 Step2 Diazotization & Reduction Intermediate1->Step2 Intermediate2 4-Bromo-3-hydrazinopyridine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 3-Amino-4-bromopyridine

Rationale: The initial step involves a selective nucleophilic aromatic substitution (SNA) on 3,4-dibromopyridine. The C-4 position is more susceptible to nucleophilic attack than the C-3 position due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. This selectivity allows for the preferential displacement of the bromine atom at the 4-position by an amino group.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
3,4-DibromopyridineC₅H₃Br₂N236.8910.0 g (42.2 mmol)Sigma-Aldrich
Aqueous Ammonia (28-30%)NH₃17.03100 mLFisher Scientific
Copper(II) SulfateCuSO₄159.611.0 g (6.27 mmol)Acros Organics
1,4-DioxaneC₄H₈O₂88.11200 mLJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11As needed for extractionVWR
Brine (saturated NaCl)NaCl58.44As needed for washingLab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for dryingEMD Millipore

Procedure:

  • To a high-pressure reaction vessel, add 3,4-dibromopyridine (10.0 g, 42.2 mmol), copper(II) sulfate (1.0 g, 6.27 mmol), and 1,4-dioxane (100 mL).

  • Cool the mixture in an ice bath and slowly add aqueous ammonia (100 mL).

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours with constant stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-amino-4-bromopyridine as a solid.

PART 2: Synthesis of 4-Bromo-3-hydrazinopyridine

Rationale: This step involves the conversion of the amino group to a hydrazine functionality. This is achieved through a diazotization reaction followed by in-situ reduction of the diazonium salt. The Sandmeyer reaction, a well-established method for transforming aromatic amines, provides the foundation for this transformation.[3][4][5]

Diazotization_Mechanism cluster_diazotization Diazotization cluster_reduction Reduction Amino 3-Amino-4-bromopyridine Diazonium 4-Bromo-3-diazoniopyridine Amino->Diazonium NaNO₂, HCl, 0 °C NaNO2 NaNO₂ HCl HCl Hydrazine 4-Bromo-3-hydrazinopyridine Diazonium->Hydrazine SnCl₂·2H₂O SnCl2 SnCl₂·2H₂O

Caption: Key steps in the conversion of an amino group to a hydrazine.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
3-Amino-4-bromopyridineC₅H₅BrN₂173.015.0 g (28.9 mmol)From Part 1
Sodium NitriteNaNO₂69.002.2 g (31.8 mmol)Sigma-Aldrich
Concentrated HClHCl36.4615 mLFisher Scientific
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6519.6 g (86.7 mmol)Acros Organics
Sodium Hydroxide (50% aq.)NaOH40.00As needed for basificationJ.T. Baker
DichloromethaneCH₂Cl₂84.93As needed for extractionVWR
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for dryingEMD Millipore

Procedure:

  • Dissolve 3-amino-4-bromopyridine (5.0 g, 28.9 mmol) in concentrated HCl (15 mL) in a flask cooled to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (2.2 g, 31.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (19.6 g, 86.7 mmol) in concentrated HCl (20 mL) at 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0 °C.

  • Slowly basify the reaction mixture to pH > 10 with 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-hydrazinopyridine, which can be used in the next step without further purification.

PART 3: Synthesis of this compound

Rationale: The final step is the construction of the pyrazole ring through cyclization of the hydrazine intermediate. Reaction with triethyl orthoformate provides the one-carbon unit required to form the pyrazole ring. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired pyrazolo[4,3-c]pyridine.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-Bromo-3-hydrazinopyridineC₅H₆BrN₃188.03Approx. 28.9 mmolFrom Part 2
Triethyl OrthoformateHC(OC₂H₅)₃148.1950 mLSigma-Aldrich
Acetic AcidCH₃COOH60.0550 mLFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12As needed for precipitationVWR

Procedure:

  • To the crude 4-bromo-3-hydrazinopyridine from the previous step, add triethyl orthoformate (50 mL) and acetic acid (50 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate and acetic acid.

  • Dissolve the residue in a minimal amount of hot ethanol and allow it to cool.

  • Add diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3,4-Dibromopyridine is a toxic and irritant compound. Handle with care.

  • Aqueous ammonia is corrosive and has a pungent odor. Use in a well-ventilated area.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Concentrated acids (HCl) are highly corrosive. Handle with extreme care.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Tin(II) chloride is a reducing agent and can cause skin and eye irritation.

References

Palladium-Catalyzed Functionalization of 4-Bromo-1H-pyrazolo[4,3-c]pyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions with biological targets, making it a highly sought-after building block in drug discovery. The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and fine-tuning pharmacological properties. This guide provides an in-depth exploration of the palladium-catalyzed functionalization of 4-bromo-1H-pyrazolo[4,3-c]pyridine, a key intermediate for the synthesis of novel compounds. We will delve into the practical aspects of three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, offering detailed protocols, mechanistic insights, and troubleshooting advice.

Part 1: The Starting Material: this compound

Before embarking on cross-coupling reactions, a reliable source of the starting material is essential. This compound is a stable, crystalline solid that can be synthesized through various reported methods. Its handling and storage are straightforward, requiring a cool, dry place away from strong oxidizing agents. The bromine atom at the C4 position is strategically placed for palladium-catalyzed cross-coupling, offering a versatile handle for introducing a wide range of substituents.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. The general principle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. The base is required to activate the organoboron species, forming a more nucleophilic borate complex that readily undergoes transmetalation.

Application Notes & Protocols: 4-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrazolo[4,3-c]pyridine Scaffold

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Small molecule kinase inhibitors have, in turn, revolutionized treatment paradigms. Within this landscape, fused heterocyclic scaffolds that act as bioisosteres of the adenine ring of ATP are of paramount interest.[1] The pyrazolopyridine family, in particular, has emerged as a "privileged scaffold" due to its synthetic tractability and its ability to form key hydrogen bonding interactions within the kinase ATP-binding pocket.[2][3]

While isomers like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine are well-documented as cores for numerous approved drugs and clinical candidates targeting kinases like CDKs, SRC, and FGFR, the 1H-pyrazolo[4,3-c]pyridine isomer is a frontier scaffold with distinct potential.[2][4][5] Notably, derivatives of this core have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical final node in the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling cascade.[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides the foundational logic, in-depth protocols, and data interpretation frameworks for advancing drug discovery programs based on 4-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives for kinase inhibition.

The Strategic Advantage of the 4-Bromo Substituent

The starting scaffold, this compound, is not merely a foundational structure but a strategic tool. The bromine atom at the C4 position is an exceptionally versatile chemical handle.

Causality Behind the Choice: Why is the bromo-group important?

  • Synthetic Tractability: It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation).

  • Library Generation: This allows for the rapid and systematic introduction of a diverse array of chemical moieties (aryl, heteroaryl, alkyl, and amino groups). This process, known as library synthesis or diversification, is fundamental to exploring the Structure-Activity Relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.[7]

The ability to rapidly generate a focused library of analogues from a common intermediate is a cornerstone of modern medicinal chemistry, accelerating the journey from a starting "hit" to a "lead" compound.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers.[6] ERK1 and ERK2 are the terminal kinases in this cascade, making them prime targets for therapeutic intervention.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK) ERK->Substrates Phosphorylation Response Cell Proliferation, Survival, Differentiation Substrates->Response Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK

Figure 1: Simplified MAPK/ERK signaling cascade showing the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.

Pyrazolopyridine derivatives typically function as Type I, ATP-competitive inhibitors .[3] This means they bind to the active conformation of the kinase in the same pocket where ATP normally binds. The pyrazolopyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates.

Application Protocols: A Validated Workflow for Inhibitor Characterization

The following protocols provide a comprehensive workflow for evaluating novel this compound derivatives, from initial biochemical potency to cellular efficacy.

Experimental_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Validation cluster_2 Lead Optimization p1 Protocol 1: In Vitro Kinase Assay (ADP-Glo™) d1 Data Analysis: Determine IC50 Value p1->d1 p2 Protocol 2: Cellular Target Engagement (p-ERK Western Blot) d1->p2 Potent compounds advance p3 Protocol 3: Cellular Proliferation Assay (MTS/SRB) d1->p3 d2 Data Analysis: Confirm On-Target Effect p2->d2 lo SAR Analysis & Next-Generation Design d2->lo Correlate biochemical & cellular activity d3 Data Analysis: Determine GI50 Value p3->d3 d3->lo

Figure 2: Integrated workflow for the evaluation of pyrazolo[4,3-c]pyridine kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified target kinase (e.g., ERK2).

Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. As the kinase consumes ATP to phosphorylate a substrate, it generates ADP. The amount of ADP produced is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP generated.

Materials:

  • Purified, active recombinant kinase (e.g., human ERK2).

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP).

  • ATP (at a concentration near the Km for the kinase).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Test Compounds: this compound derivatives, serially diluted in 100% DMSO.

  • Positive Control Inhibitor: Ulixertinib or GDC-0994.[6]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega Corp.).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-based luminometer.

Methodology:

  • Compound Plating: Prepare a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include "DMSO only" wells for 0% inhibition (high signal) control.

  • No-Enzyme Control: Designate wells for a 100% inhibition (low signal) control, which will receive all reaction components except for the kinase enzyme.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well (except the no-enzyme control wells).

    • Add 5 µL of Kinase Assay Buffer to the no-enzyme control wells.

    • Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no-enzyme) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation: Comparative Analysis of Kinase Inhibitors

Summarizing screening data in a tabular format allows for a clear comparison of potency and selectivity.

Compound IDScaffold Modification (at C4)ERK1 IC50 (nM)ERK2 IC50 (nM)
PCP-Br -Br (Parent Scaffold)>10,000>10,000
PCP-001 -phenyl850420
PCP-002 -[3-fluoro-phenyl]21095
PCP-003 -[2-methyl-pyridin-4-yl]7533
Ulixertinib Reference Compound1.80.5[6]
GDC-0994 Reference Compound6.13.1[6]
Table 1: Hypothetical in vitro inhibitory activity of 4-substituted 1H-pyrazolo[4,3-c]pyridine derivatives against ERK1 and ERK2 kinases. Data for reference compounds are from published literature.
Protocol 2: Cellular Target Engagement via Western Blot

Purpose: To verify that the test compound inhibits the target kinase inside a living cell by measuring the phosphorylation status of a known downstream substrate.

Principle of the Assay: If a compound successfully inhibits ERK in cancer cells, the level of phosphorylated ERK (p-ERK) and its downstream substrate, p90 ribosomal S6 kinase (RSK), should decrease in a dose-dependent manner, while the total levels of ERK and RSK protein remain unchanged.

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., HCT-116, A375).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds and positive control (dissolved in DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents (gels, running buffer, transfer buffer).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Methodology:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total ERK and GAPDH.

Expected Outcome: A dose-dependent decrease in the signal for p-ERK and p-RSK with no significant change in total ERK or GAPDH.

Protocol 3: Cellular Proliferation Assay (MTS/SRB Assay)

Purpose: To measure the functional consequence of kinase inhibition on cell viability and growth.

Principle of the Assay: This colorimetric assay quantifies the number of viable cells in a culture.[8][9] A reduction in cell proliferation upon compound treatment indicates a cytotoxic or cytostatic effect, the desired downstream outcome of inhibiting a pro-survival kinase like ERK.

Methodology:

  • Cell Plating: Seed cells at a low density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Development (MTS example):

    • Add a premixed MTS reagent solution to each well.

    • Incubate for 1-4 hours until a color change is visible. The reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: After subtracting the blank, calculate the percent growth inhibition for each concentration and determine the GI50 (concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored platform for the development of novel kinase inhibitors, particularly for the MAPK/ERK pathway.[6] The strategic placement of the bromine atom provides a versatile anchor point for synthetic elaboration, enabling a systematic exploration of the structure-activity relationship. The integrated workflow detailed in these application notes—combining robust biochemical assays with confirmatory cellular target engagement and functional proliferation studies—provides a validated roadmap for identifying and optimizing potent and cell-active lead compounds. Future work should focus on kinome-wide selectivity profiling to understand off-target effects and in vivo pharmacokinetic and efficacy studies in relevant cancer models.

References

Application Notes & Protocols: Strategic N-Arylation of 4-Bromo-1H-pyrazolo[4,3-c]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of aryl substituents onto the pyrazole nitrogen (N-arylation) is a critical step in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the N-arylation of 4-Bromo-1H-pyrazolo[4,3-c]pyridine, a versatile building block for drug discovery. We will delve into the mechanistic rationale behind procedural choices, focusing on the highly efficient Buchwald-Hartwig amination, and address key challenges such as regioselectivity.

Introduction: The Significance of N-Aryl Pyrazolopyridines

The fusion of pyrazole and pyridine rings creates a bioisostere of purine, allowing molecules based on this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1][2] The N-aryl substituent on the pyrazole ring often serves as a key pharmacophoric element, projecting into solvent-exposed regions or making critical hydrophobic or electronic interactions within the target protein. Consequently, robust and predictable methods for the synthesis of N-aryl pyrazolopyridines are of paramount importance to researchers in drug development.[3]

This document outlines a detailed protocol for the N-arylation of this compound, focusing on the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is favored for its broad substrate scope, functional group tolerance, and generally milder conditions compared to alternatives like the copper-catalyzed Ullmann condensation.[4][5]

Core Mechanistic Concepts: Palladium vs. Copper Catalysis

Two primary catalytic systems dominate the field of C-N bond formation for N-arylation:

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction has become the gold standard for C-N cross-coupling.[4][6] It involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine (or in this case, the pyrazole anion), deprotonation by a base, and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[6][7]

  • Ullmann Condensation (Copper-Catalyzed): A classical method, the Ullmann reaction traditionally required harsh conditions (high temperatures, stoichiometric copper).[5] Modern protocols have significantly improved its scope by using soluble copper salts and specialized ligands (e.g., diamines, phenanthrolines), allowing the reaction to proceed under milder conditions.[8][9] While effective, it can sometimes be less tolerant of sensitive functional groups compared to palladium-based systems.

For the N-arylation of the this compound scaffold, the Buchwald-Hartwig approach is recommended due to its high reliability and extensive documentation for a wide range of heterocyclic systems.[10][11]

Key Experimental Challenge: Regioselectivity

The pyrazole ring in this compound contains two nitrogen atoms, N1 and N2. Deprotonation with a base generates an ambident nucleophile, meaning that arylation can occur at either nitrogen, potentially leading to a mixture of N1 and N2 regioisomers.

Diagram 1: Regioselectivity challenge in N-arylation.

Generally, the N1-substituted product is sterically less hindered and thermodynamically more stable, often making it the major product. However, the exact ratio of isomers can be influenced by factors such as the steric bulk of the aryl halide, the choice of ligand, the base, and the reaction temperature. For unambiguous structure-activity relationship (SAR) studies, chromatographic separation of the isomers is typically required.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is an exemplary procedure adapted from established methods for the C-N coupling of related heterocyclic systems.[10][11] Optimization may be required for specific aryl halides.

Materials and Reagents
ReagentRoleSupplier CAS (Example)PurityNotes
This compoundStarting Material1206973-12-7>97%Ensure it is dry.
Aryl Bromide/IodideArylating AgentVaries>98%Aryl iodides are typically more reactive than bromides.
Pd₂(dba)₃Palladium Precatalyst51364-51-3>97%Tris(dibenzylideneacetone)dipalladium(0). Store under inert gas.
XantphosLigand161265-03-8>98%A bulky biarylphosphine ligand effective for C-N coupling.
Cesium Carbonate (Cs₂CO₃)Base534-17-8>99%A strong, non-nucleophilic base. Must be finely ground and dried.
1,4-DioxaneSolvent123-91-1AnhydrousMust be anhydrous and degassed to prevent catalyst deactivation.

Experimental Workflow Diagram

G cluster_prep Inert Atmosphere cluster_run Reaction Execution cluster_post Isolation prep 1. Preparation setup 2. Reaction Setup reaction 3. Heating & Stirring workup 4. Aqueous Work-up purify 5. Purification char 6. Characterization p1 Dry Schlenk flask p2 Add solids: Substrate, Base, Ligand, Pd₂(dba)₃ p1->p2 p3 Evacuate & backfill with Argon (3x) p2->p3 r1 Inject anhydrous, degassed 1,4-Dioxane p3->r1 r2 Inject aryl halide r1->r2 r3 Heat to 100-110 °C r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT, filter through Celite r4->w1 w2 Concentrate filtrate w1->w2 w3 Purify by flash chromatography w2->w3 w4 Analyze by NMR, MS w3->w4 G pd0 L₂Pd(0) oa_complex L₂(Ar)(X)Pd(II) pd0->oa_complex Oxidative Addition (Ar-X) product_complex L₂Pd(Ar)(Nu-H) oa_complex->product_complex Ligand Exchange (+ Nu-H, -X⁻) amide_complex [L₂Pd(Ar)(Nu)]⁻ amide_complex->pd0 Reductive Elimination product Ar-Nu (Product) amide_complex->product product_complex->amide_complex Deprotonation (+ Base, - H-Base⁺) caption L = Ligand (Xantphos), Nu-H = Pyrazolopyridine, Ar-X = Aryl Halide

References

Application Notes and Protocols: Investigating 4-Bromo-1H-pyrazolo[4,3-c]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Oncology

The pyrazolopyridine core is a recurring motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This heterocyclic system, an isostere of purine, has been extensively explored in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. Numerous derivatives of pyrazolopyridines, including isomers such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines, have demonstrated potent inhibitory activity against key oncogenic kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin Receptor Kinases (TRKs)[1][2][3][4].

While extensive research has been conducted on various isomers, the specific compound 4-Bromo-1H-pyrazolo[4,3-c]pyridine remains a relatively underexplored entity in the context of cancer research. The bromine atom at the 4-position presents a strategic handle for medicinal chemists, offering a site for further functionalization through cross-coupling reactions to develop novel derivatives with enhanced potency and selectivity. This document serves as a comprehensive guide for researchers and drug development professionals to initiate and advance the investigation of this compound as a potential anticancer agent. We will extrapolate from the known activities of the broader pyrazolopyridine family to propose potential mechanisms of action and provide detailed protocols for their investigation.

Hypothesized Mechanism of Action: A Kinase Inhibitor in Waiting

Given the wealth of data on related pyrazolopyridine structures, it is highly probable that this compound functions as an ATP-competitive kinase inhibitor. The pyrazolopyridine scaffold mimics the purine ring of ATP, enabling it to dock into the nucleotide-binding pocket of various kinases. The specific kinases targeted will be determined by the overall substitution pattern. Research on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has identified potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway that is frequently hyperactivated in cancer[5]. Other pyrazolopyridine isomers have shown potent inhibition of CDKs, which are central regulators of the cell cycle[1][6][7].

Therefore, we can hypothesize that this compound may exhibit inhibitory activity against kinases within these or other oncogenic pathways. The initial line of investigation should, therefore, focus on screening this compound against a panel of cancer-relevant kinases.

MAPK_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Inhibitor 4-Bromo-1H- pyrazolo[4,3-c]pyridine (Hypothesized) Inhibitor->ERK

Caption: Hypothesized inhibition of the ERK/MAPK pathway.

Experimental Protocols

The following protocols provide a roadmap for the initial characterization of this compound's anticancer potential.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

Rationale: This is the foundational experiment to validate the hypothesis that the compound acts as a kinase inhibitor and to identify its primary targets. A broad kinase panel is recommended for initial screening, followed by dose-response studies for promising hits.

Materials:

  • This compound (CAS No. 1032943-43-3)[8][9]

  • DMSO (cell culture grade)

  • Purified recombinant kinases (e.g., CDK2/Cyclin A, ERK2, BRAF V600E)

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 5 µL of kinase solution (pre-diluted in kinase buffer)

    • 2.5 µL of the compound dilution (or DMSO for control)

    • 2.5 µL of a mixture of peptide substrate and ATP (final concentration of ATP should be at or near the Km for each kinase)

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure kinase activity. This typically involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • Normalize the data with the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM) of Compound XIC₅₀ (nM) of Staurosporine (Control)
CDK2/Cyclin AExperimental Value10
ERK2Experimental Value50
BRAF V600EExperimental Value25
Other KinasesExperimental ValueVaries
Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Rationale: This assay determines the compound's ability to inhibit cancer cell growth. A panel of cell lines representing different cancer types and genetic backgrounds (e.g., with known mutations in kinases identified in Protocol 1) should be used.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT assay kit

  • 96-well clear-bottom, white-walled plates for luminescence or clear plates for colorimetric assays

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO, final concentration <0.1%).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • For CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

    • For MTT/XTT, follow the kit instructions to measure the metabolic activity of the cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Future Work) Kinase_Screening Kinase Panel Screening (Protocol 1) Cell_Viability Cell Viability Assay (Protocol 2) Kinase_Screening->Cell_Viability Identify relevant cell lines Target_Validation Western Blot for Phospho-Targets (Protocol 3) Cell_Viability->Target_Validation Confirm on-target effect PK_PD Pharmacokinetics & Pharmacodynamics Target_Validation->PK_PD Lead Candidate Xenograft Xenograft Tumor Models PK_PD->Xenograft Determine dosing regimen

Caption: A logical workflow for preclinical evaluation.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream substrates in a cellular context.

Rationale: This experiment provides evidence of target engagement within intact cells, linking the observed anti-proliferative effects to the inhibition of a specific signaling pathway.

Materials:

  • Cancer cell line showing sensitivity to the compound

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-CDK substrates, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). If the pathway is activated by a growth factor, starve the cells and then stimulate them in the presence of the inhibitor.

  • Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH or β-actin should be used as a loading control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key oncogenic kinases. The protocols outlined in this document provide a clear and logical framework for the initial investigation of this compound. Positive results from these in vitro studies would warrant further exploration, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as progression into in vivo xenograft models to evaluate anti-tumor efficacy. The strategic placement of the bromine atom is an invitation for medicinal chemists to build upon this core, potentially leading to the discovery of a new generation of targeted cancer therapies.

References

Application Notes and Protocols: Design and Synthesis of Novel Pyrazolo[4,3-c]pyridine Analogs for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, threatening to undermine decades of medical progress. Pathogens' escalating ability to evade existing antibiotic classes necessitates a paradigm shift in antimicrobial research and development, moving beyond the modification of existing drugs to the discovery of entirely new chemical scaffolds with novel mechanisms of action.[1][2] The pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolo[4,3-c]pyridines, have emerged as privileged structures in medicinal chemistry.[3][4][5][6] This broad interest is due to their diverse biological activities, including anti-inflammatory, anticancer, and, critically, antimicrobial properties.[7][8]

The pyrazolo[4,3-c]pyridine scaffold offers a versatile three-dimensional framework that can be strategically functionalized to optimize interactions with bacterial targets, potentially overcoming existing resistance mechanisms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and antimicrobial evaluation of novel pyrazolo[4,3-c]pyridine analogs. We present a detailed, field-proven synthetic protocol, a robust antimicrobial screening workflow based on Clinical and Laboratory Standards Institute (CLSI) guidelines, and insights into the potential mechanism of action to guide further investigation.

General Synthesis Strategy: A Modular Approach

The synthesis of the pyrazolo[4,3-c]pyridine core can be efficiently achieved through a condensation reaction. Our presented strategy focuses on the reaction of a versatile dienamine intermediate with a library of functionalized amines, such as substituted sulfonamides. This modular approach allows for the rapid generation of a diverse set of analogs, which is crucial for establishing a robust Structure-Activity Relationship (SAR).

The core reaction involves the condensation of a dienamine, such as methyl 3-(dimethylamino)-2-(2-methoxy-2-oxoacetyl)acrylate, with an appropriately substituted amine.[9] The reaction proceeds via a reflux in a suitable solvent like methanol, leading to the formation of the fused pyrazolo[4,3-c]pyridine ring system in good yields.[9] This method's key advantage is its operational simplicity and the ability to introduce diverse substituents at the nitrogen atom of the pyridine moiety, enabling a thorough exploration of the chemical space.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Dienamine_Intermediate Dienamine Intermediate (e.g., from Dimethyl Acetonedicarboxylate) Condensation Condensation Reaction (Methanol, Reflux) Dienamine_Intermediate->Condensation Amine_Library Library of Amines (e.g., Substituted Sulfonamides) Amine_Library->Condensation Purification Purification (Recrystallization or Chromatography) Condensation->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Analog MassSpec Mass Spectrometry (HRMS) Purification->MassSpec FTIR FT-IR Spectroscopy Purification->FTIR Screening Antimicrobial Screening (MIC/MBC Assays) NMR->Screening MassSpec->Screening FTIR->Screening

Caption: General workflow for the synthesis and screening of pyrazolo[4,3-c]pyridine analogs.

Experimental Protocol: Synthesis and Characterization

This section details the synthesis of a representative pyrazolo[4,3-c]pyridine sulfonamide analog.

Part 1: Synthesis of Methyl 3-oxo-5-(4-sulfamoylphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Materials:

  • Dienamine intermediate (prepared from dimethyl acetonedicarboxylate)

  • 4-aminobenzenesulfonamide

  • Methanol (anhydrous)

  • Triethylamine (optional, if starting with an amine salt)

  • Standard reflux apparatus with magnetic stirring

  • Round bottom flask

  • Condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienamine intermediate (2 mmol, 1 eq).

  • Addition of Reagents: Add anhydrous methanol (10 mL) to the flask and stir to dissolve the dienamine. To this solution, add 4-aminobenzenesulfonamide (2.1 mmol, 1.05 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazolo[4,3-c]pyridine analog.[9]

Part 2: Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons, the sulfonamide protons (NH₂), and the methyl ester protons.

    • ¹³C NMR: This will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition and exact mass of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretches for the pyrazole and sulfonamide, C=O stretch for the ester, and S=O stretches for the sulfonamide group.

Protocol: Antimicrobial Screening

The antimicrobial activity of the synthesized pyrazolo[4,3-c]pyridine analogs is determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10][11]

Materials:

  • Synthesized pyrazolo[4,3-c]pyridine analogs

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[12][13][14]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Part 1: Inoculum Preparation
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[15]

Part 2: Microbroth Dilution Assay for MIC Determination
  • Compound Preparation: Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing uninoculated broth.

    • Positive Control: Wells containing a standard antibiotic with a known MIC for the test strain.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16]

Part 3: MBC Determination
  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise tabular format. The ratio of MBC to MIC can provide insights into whether a compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PZ-PY-01 S. aureus ATCC 259238162Bactericidal
E. coli ATCC 2592216644Bactericidal
P. aeruginosa ATCC 2785332>128>4Bacteriostatic
PZ-PY-02 S. aureus ATCC 25923482Bactericidal
E. coli ATCC 259228324Bactericidal
P. aeruginosa ATCC 2785316644Bactericidal
Ciprofloxacin S. aureus ATCC 259230.512Bactericidal
E. coli ATCC 259220.250.52Bactericidal
P. aeruginosa ATCC 27853122Bactericidal

Table 1: Hypothetical antimicrobial activity data for two novel pyrazolo[4,3-c]pyridine analogs.

Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for novel compounds requires extensive investigation, related pyrazole-containing heterocycles have been shown to target essential bacterial enzymes.[3][4] A plausible hypothesis for the antimicrobial activity of pyrazolo[4,3-c]pyridine analogs is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[5] This enzyme is crucial for DNA replication, recombination, and repair, and its inhibition leads to bacterial cell death.

MoA_Pathway PZ_PY_Analog Pyrazolo[4,3-c]pyridine Analog DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) PZ_PY_Analog->DNA_Gyrase Inhibition DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication DNA_Replication->Cell_Death Essential for Viability

Caption: Hypothetical mechanism of action via inhibition of bacterial DNA gyrase.

Further studies, such as enzyme inhibition assays with purified DNA gyrase and resistance mapping studies, would be required to validate this hypothesis.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and initial characterization of new analogs. Future work should focus on expanding the synthesized library to build a comprehensive SAR, optimizing the most potent hits for improved efficacy and pharmacokinetic properties, and conducting in-depth mechanistic studies to elucidate their mode of action. Such efforts are critical in the ongoing battle against antimicrobial resistance.

References

Application Notes and Protocols for the Use of 4-Bromo-1H-pyrazolo[4,3-c]pyridine as a Scaffold for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting pH Regulation in Cancer Therapy

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, and electrolyte secretion. The human genome encodes for 15 CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.

In the context of oncology, specific CA isoforms, particularly the transmembrane CA IX and CA XII, have emerged as high-value therapeutic targets.[2] These enzymes are overexpressed in a variety of solid tumors, often as a response to the hypoxic (low oxygen) tumor microenvironment.[2][3] By rapidly converting CO₂, CAs help tumor cells maintain a neutral intracellular pH (pHi) conducive to survival and proliferation, while contributing to the acidification of the extracellular space (pHe).[2][4] This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy, making the inhibition of tumor-associated CAs a compelling anticancer strategy.[1][3]

The development of isoform-selective CA inhibitors is crucial to minimize off-target effects, as systemic inhibition of ubiquitous isoforms like CA I and CA II can lead to side effects.[5] This has driven the exploration of novel chemical scaffolds that can be decorated with functional groups to achieve both high potency and selectivity. The 4-Bromo-1H-pyrazolo[4,3-c]pyridine core represents one such privileged scaffold. Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, while the bromine atom at the C4 position serves as a versatile synthetic handle for chemical diversification.

This document provides a comprehensive guide for researchers, outlining the rationale, synthetic strategies, and bio-evaluation protocols for developing novel CA inhibitors based on the this compound scaffold.

The this compound Scaffold: A Platform for Rational Inhibitor Design

The pyrazolo[4,3-c]pyridine core is an attractive starting point for medicinal chemistry campaigns due to its structural similarity to purine, a key component of nucleic acids and signaling molecules. This resemblance suggests a potential for interaction with various enzyme active sites.[6] The "4-bromo" substitution is a deliberate design choice that transforms the inert scaffold into a highly adaptable platform for building molecular diversity.

Key features underpinning its utility:

  • Synthetic Tractability: The bromine atom is a prime functional group for engaging in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient introduction of various substituents to probe the chemical space around the core.

  • Vectorial Elaboration: The scaffold offers multiple, distinct vectors for chemical modification. Beyond the C4 position, the N1 and N2 positions of the pyrazole ring and other positions on the pyridine ring can be functionalized, allowing for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity.[7]

  • Structural Rigidity: The fused ring system holds appended functional groups in well-defined orientations, which is critical for establishing clear Structure-Activity Relationships (SAR). This rigidity reduces the entropic penalty upon binding to the target enzyme, potentially leading to higher affinity.

Caption: Key positions on the this compound scaffold for chemical modification.

Part 1: Synthesis and Diversification Protocols

The following protocols describe a general workflow for synthesizing a library of inhibitors. The causality behind reagent selection is to employ robust, well-established reactions that are tolerant of diverse functional groups, thereby maximizing the chemical space that can be explored.

Workflow for Inhibitor Synthesis

G Scaffold Protocol 1: Core Scaffold Synthesis (this compound) Diversify Protocol 2: C4-Diversification (e.g., Suzuki Coupling) Scaffold->Diversify Key Building Block N_Func Optional: N-Functionalization (Alkylation/Arylation) Scaffold->N_Func Regioselective Reaction ZBG Protocol 3: Introduction of Zinc- Binding Group (ZBG) (e.g., Sulfonamide) Diversify->ZBG Decorated Intermediate Library Final Inhibitor Library ZBG->Library N_Func->Diversify

Caption: General synthetic workflow for creating a diverse inhibitor library from the core scaffold.

Protocol 1: Synthesis of this compound Core

This protocol is adapted from established methods for synthesizing related pyrazolopyridine systems.[7] The rationale is to use commercially available starting materials in a robust cyclization reaction.

Materials & Reagents:

  • 3-amino-4-bromopyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Diazotization & Acetylation: To a solution of 3-amino-4-bromopyridine in DCE, add Ac₂O. Cool the mixture in an ice bath and add NaNO₂ portion-wise, maintaining the temperature below 10 °C.

    • Causality: This step forms an N-acetylated diazonium intermediate in situ, which is the precursor for the intramolecular cyclization. Ac₂O serves as both a solvent and a reagent.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 85-90 °C) for 18-24 hours until starting material is consumed (monitor by TLC/LC-MS).

    • Causality: Heating promotes the thermal cyclization (a variation of the Huisgen indazole synthesis) to form the N-acetylated pyrazolopyridine ring system.

  • Work-up: Cool the reaction mixture and quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deacetylation: Dissolve the crude N-acetyl intermediate in methanol. Add a solution of sodium methoxide in methanol and stir at room temperature for 1-2 hours.

    • Causality: NaOMe is a strong base that efficiently cleaves the acetyl protecting group from the pyrazole nitrogen, yielding the desired free N-H scaffold.

  • Purification: Neutralize the reaction with acetic acid and concentrate the solvent. Purify the resulting solid by silica gel column chromatography to afford the this compound scaffold.

Protocol 2: C4-Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is chosen for its exceptional functional group tolerance and reliability, making it ideal for library synthesis.

Materials & Reagents:

  • This compound (from Protocol 1)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Base: e.g., K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: e.g., 1,4-dioxane/water (4:1) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried flask, add the 4-bromo scaffold, the boronic acid/ester, the base, and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system via syringe.

    • Causality: Oxygen can deactivate the palladium catalyst. Degassing the solvent and maintaining an inert atmosphere are critical for reaction efficiency and reproducibility.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 3: Introduction of a Benzenesulfonamide Zinc-Binding Group (ZBG)

The sulfonamide moiety is the quintessential ZBG for CA inhibitors, coordinating directly to the catalytic zinc ion in the active site.[3] This protocol outlines a general method for its installation.

Procedure (Multi-step example):

  • Initial Coupling: Couple the C4-diversified scaffold (from Protocol 2) with a boronic ester containing a protected amine, such as 4-(Bpin)-N-Boc-aniline, using the Suzuki conditions described above.

  • Deprotection: Cleave the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Sulfonylation: React the resulting free amine with 4-acetamidobenzenesulfonyl chloride in the presence of pyridine to form the sulfonamide bond.

  • Final Hydrolysis: Hydrolyze the acetyl group under basic conditions (e.g., NaOH in MeOH/H₂O) to reveal the final primary sulfonamide inhibitor. Purify by chromatography or recrystallization.

    • Causality: This step-wise approach ensures clean conversions and allows for purification of intermediates, leading to a higher purity final compound. The choice of protecting groups (Boc, acetyl) allows for orthogonal deprotection strategies.

Part 2: Biochemical Evaluation of Inhibitory Activity

A tiered screening approach is recommended, starting with a high-throughput colorimetric assay to identify initial hits, followed by the gold-standard stopped-flow method for accurate determination of inhibition constants for lead compounds.

Screening Cascade for CA Inhibitors

G Library Synthesized Compound Library Primary Protocol 4: Primary Screen (Colorimetric Assay) Single Concentration Library->Primary DoseResp Dose-Response Assay (Colorimetric) IC50 Determination Primary->DoseResp Identify Hits Selectivity Isoform Selectivity Panel (hCA I, II, IX, XII) DoseResp->Selectivity Quantify Potency Secondary Protocol 5: Secondary Assay (Stopped-Flow CO₂ Hydration) Ki Determination Selectivity->Secondary Prioritize Leads SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Accurate Ki

Caption: A typical workflow for screening and characterizing novel carbonic anhydrase inhibitors.

Protocol 4: In Vitro CA Inhibition Assay (Colorimetric Esterase Method)

This assay is based on the principle that CAs exhibit esterase activity, hydrolyzing 4-nitrophenyl acetate (p-NPA) to the chromogenic product 4-nitrophenol (p-NP), which can be monitored at 400-405 nm.[8][9]

Materials & Reagents:

  • Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Stock: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh)

  • Test Compounds and Positive Control (Acetazolamide) dissolved in DMSO

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure (96-well plate format):

  • Reagent Preparation:

    • Prepare a working solution of each CA enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of test compounds and Acetazolamide in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Control (100% Activity): 160 µL Assay Buffer + 20 µL CA working solution + 2 µL DMSO vehicle.

    • Test Compound: 158 µL Assay Buffer + 20 µL CA working solution + 2 µL of test compound dilution.

    • Positive Control: 158 µL Assay Buffer + 20 µL CA working solution + 2 µL of Acetazolamide dilution.

  • Pre-incubation: Add all components except the substrate to the wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Stock solution to all wells. Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400 nm every 30 seconds for 10-20 minutes.

    • Self-Validation: The control wells (100% activity) should show a steady, linear increase in absorbance. The blank wells should show no significant change. The positive control (Acetazolamide) should show potent, dose-dependent inhibition.

Data Analysis:

  • Calculate Reaction Rates (V): Determine the rate of reaction (mOD/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

For lead compounds, it is essential to measure the inhibition of the true physiological reaction. This is achieved using a stopped-flow spectrophotometer, which can measure rapid reaction kinetics.[10][11]

Principle: The assay monitors the change in pH using a pH indicator as the enzyme catalyzes the CO₂ hydration reaction. The rate of proton production is followed over milliseconds after rapidly mixing a CO₂-saturated solution with a buffered solution containing the enzyme, inhibitor, and pH indicator.

Brief Methodology:

  • Two syringes, one containing a buffered solution (e.g., Tris buffer) with the CA enzyme, pH indicator (e.g., phenol red), and the test inhibitor, and the other containing a CO₂-saturated aqueous solution, are rapidly mixed.

  • The change in absorbance of the pH indicator is monitored over time in a spectrophotometer.

  • The initial rate of the reaction is calculated.

  • Inhibition constants (Ki) are determined by applying the Cheng-Prusoff equation or by direct fitting of the Michaelis-Menten equation in the presence of the inhibitor.

    • Trustworthiness: This method directly measures the catalytic event of interest, providing a more physiologically relevant and accurate measure of inhibitor potency (Ki) than the esterase assay.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic diversification of the this compound scaffold allows for the construction of a detailed SAR. The goal is to identify substituents that enhance potency against the target isoform (e.g., hCA IX) while diminishing activity against off-target isoforms (e.g., hCA I and II).

Hypothetical SAR Data Table:

CompoundR¹ (at C4)R² (at N1)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Index (IX/II)
Scaffold-ZBG -SO₂NH₂-PhenylH8010679179.6104.885
Lead-1 -SO₂NH₂-PhenylMethyl5439571297.8285.158
Lead-2 -linker-SO₂NH₂-PhenylH25012.125.85.70.47
Lead-3 Bulky HydrophobicH95015010.5 8.2 14.3
Lead-4 Flexible LinkerH66.841.7294.2508.50.14
Acetazolamide (Reference)-25012255.70.48

Data is illustrative and based on trends observed in published studies for pyrazolopyridine and related sulfonamides for demonstration purposes.[10][12]

SAR Insights and Logical Relationships

G SAR SAR Analysis C4 C4-Substituent (from Suzuki) SAR->C4 N1 N1-Substituent (Alkylation) SAR->N1 ZBG Zinc-Binding Group (Sulfonamide) SAR->ZBG Potency Potency (Low Kᵢ) C4->Potency Bulky/hydrophobic groups can exploit unique pockets in CA IX/XII active site Selectivity Isoform Selectivity (e.g., IX vs II) C4->Selectivity Differences in active site 'super-pocket' size/shape between isoforms N1->Potency Can alter solubility and membrane permeability; may introduce steric clashes ZBG->Potency Essential for high affinity via coordination to Zn²⁺

References

Application Note: Accelerating the Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives via Microwave-Assisted Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine allows it to interact with a wide array of biological targets, particularly protein kinases and other ATP-binding enzymes.[1] Derivatives of this scaffold have shown significant potential as inhibitors for targets such as c-Met (hepatocyte growth factor receptor), which is implicated in various cancers, and as modulators for various receptors and enzymes.[2][3] The development of efficient, rapid, and high-yield synthetic routes to novel derivatives of this core is therefore a critical task for accelerating lead optimization in drug development programs.[4]

Traditional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations. By utilizing microwave energy, MAOS provides rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction time, increased product yields, and often higher product purity.[5][6][7] This application note provides a detailed protocol for the microwave-assisted N-alkylation of 4-Bromo-1H-pyrazolo[4,3-c]pyridine, a key intermediate for building molecular diversity.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave heating generates energy directly within the reaction medium. This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the mixture. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid molecular motion creates friction, which generates heat quickly and uniformly throughout the sample.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions with other molecules generate heat through resistance to this flow.

This direct energy transfer is highly efficient, allowing for precise temperature control and the ability to reach target temperatures in seconds to minutes, rather than hours.[7][8] This rapid heating is a key factor in accelerating reaction rates and minimizing the formation of thermal degradation byproducts.[5]

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol details the N-alkylation of this compound with benzyl bromide as a representative example. The bromination at the 4-position provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while N-alkylation allows for the exploration of a key diversity vector.

Materials and Equipment:

  • Starting Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

  • Equipment: Dedicated monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with a magnetic stir bar, analytical balance, syringe, filtration apparatus.

  • Work-up & Purification: Rotary evaporator, silica gel for column chromatography, standard glassware.

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Deionized water.

Step-by-Step Procedure:

  • Reactor Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add this compound (1.0 mmol, 198 mg).

  • Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) and 4 mL of anhydrous DMF.

  • Alkylating Agent: Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) to the suspension.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use ramp-to-temperature setting)

    • Time: 15 minutes

    • Power: 200 W (Dynamic power control)

    • Stirring: High

  • Cooling: After the reaction is complete, the instrument will automatically cool the vial to a safe handling temperature using compressed air.[7]

  • Reaction Work-up:

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product, 4-bromo-1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Workflow and Causality

The choice of reagents and conditions is critical for the success of the reaction. DMF is an excellent solvent for microwave synthesis due to its high boiling point and high dielectric constant, allowing it to efficiently absorb microwave energy and reach high temperatures safely.[5] Anhydrous potassium carbonate serves as a solid base that is easily removed by filtration during work-up. The two-fold excess of the base ensures complete deprotonation of the pyrazole nitrogen. The microwave irradiation provides rapid, controlled heating, which dramatically accelerates the rate of this Sₙ2 reaction compared to conventional methods.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - this compound - K2CO3 - Benzyl Bromide solvent Add Anhydrous DMF to Microwave Vial reagents->solvent mw_reactor Seal Vial & Place in Microwave Reactor solvent->mw_reactor irradiate Irradiate: 120 °C, 15 min mw_reactor->irradiate extract Aqueous Work-up & Extraction irradiate->extract purify Column Chromatography extract->purify product Pure Product: 4-Bromo-1-benzyl-1H- pyrazolo[4,3-c]pyridine purify->product characterize Characterization (NMR, LC-MS, HRMS) product->characterize

References

Application and Protocol Guide: Leveraging 4-Bromo-1H-pyrazolo[4,3-c]pyridine for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing 4-Bromo-1H-pyrazolo[4,3-c]pyridine as a versatile scaffold in the discovery and development of next-generation anti-inflammatory therapeutics. The unique structural features of this heterocyclic compound make it an ideal starting point for creating diverse chemical libraries and identifying potent modulators of key inflammatory pathways.

Introduction: The Strategic Advantage of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine.[1] This similarity allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways, including those that drive inflammation.[2][3] The strategic placement of a bromine atom at the 4-position of the 1H-pyrazolo[4,3-c]pyridine ring system provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic and efficient elaboration of the core structure to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific inflammatory targets.

Mechanism of Action: Targeting Key Inflammatory Kinases and Mediators

Derivatives of the pyrazolopyridine scaffold have been shown to exert their anti-inflammatory effects by inhibiting several key players in the inflammatory cascade. Understanding these mechanisms is crucial for designing effective screening assays and interpreting biological data.

Inhibition of Mitogen-Activated Protein Kinases (MAPKs)

MAPKs are a family of serine/threonine protein kinases that play a central role in transducing extracellular stimuli into cellular responses, including the production of pro-inflammatory cytokines. Two key MAPK subfamilies, p38 and JNK, are particularly relevant targets for anti-inflammatory drug discovery.

  • p38 MAP Kinase: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of TNF-α and other inflammatory mediators. Several pyrazole-based compounds have been identified as potent p38 MAPK inhibitors, demonstrating their potential in treating inflammatory diseases like rheumatoid arthritis.[4][5][6]

  • c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is also activated by stress and inflammatory signals and is involved in the regulation of apoptosis and inflammatory responses.[7] Pyrazolopyridine derivatives have been explored as JNK inhibitors, offering another avenue for therapeutic intervention.

Downregulation of iNOS and COX-2 Expression

Inflammation is often characterized by the increased production of nitric oxide (NO) and prostaglandins, mediated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Research has shown that pyrazolo[4,3-c]quinoline derivatives can effectively inhibit LPS-induced NO production in macrophage cell lines by downregulating the expression of both iNOS and COX-2 proteins.[8][9][10] This dual-inhibitory activity makes this scaffold particularly attractive for developing broad-spectrum anti-inflammatory agents.

Below is a diagram illustrating the key signaling pathways targeted by this compound derivatives.

G cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Signaling (p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Signaling TLR4->NFkB_pathway Transcription Gene Transcription MAPK_pathway->Transcription NFkB_pathway->Transcription Pyrazolo_pyridine This compound Derivatives Pyrazolo_pyridine->MAPK_pathway Inhibition iNOS iNOS Pyrazolo_pyridine->iNOS Inhibition of Expression COX2 COX-2 Pyrazolo_pyridine->COX2 Inhibition of Expression Transcription->iNOS Transcription->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Targeted Inflammatory Signaling Pathways

Experimental Protocols

This section provides detailed protocols for the synthesis of derivatives from this compound and their subsequent evaluation for anti-inflammatory activity.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrazolo[4,3-c]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Add the degassed solvent to the vessel.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1H-pyrazolo[4,3-c]pyridine derivative.

The following diagram illustrates the general workflow for the synthesis and evaluation of anti-inflammatory agents from this compound.

G Start 4-Bromo-1H-pyrazolo [4,3-c]pyridine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library InVitro In Vitro Assays (Enzyme Inhibition, Cell-based) Library->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Drug Discovery Workflow
In Vitro Anti-inflammatory Assays

This assay is a standard method to screen for compounds that can inhibit the inflammatory response in macrophages.[9][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compounds and a positive control (e.g., L-NAME)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.[10]

Commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compounds against specific kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[12][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds and a standard drug (e.g., Indomethacin or Diclofenac)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group (carrageenan only).

Data Presentation

The following table provides a hypothetical example of the data that could be generated from the described assays for a series of 4-substituted-1H-pyrazolo[4,3-c]pyridine derivatives.

Compound IDR-Group (at C4)NO Inhibition IC₅₀ (µM) [RAW 264.7]p38 MAPK Inhibition IC₅₀ (µM)JNK Inhibition IC₅₀ (µM)Paw Edema Inhibition (%) [at 3h, 10 mg/kg]
PPC-01 Phenyl5.22.18.535
PPC-02 4-Fluorophenyl2.81.56.248
PPC-03 4-Methoxyphenyl8.14.312.122
PPC-04 2-Thienyl3.51.87.342
Indomethacin ----55

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel anti-inflammatory agents. Its strategic bromo-functionalization allows for the efficient generation of diverse chemical libraries through established cross-coupling methodologies. The resulting derivatives have shown promise in targeting key inflammatory pathways, including MAPK signaling and the production of inflammatory mediators like NO and prostaglandins. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising scaffold in the ongoing search for safer and more effective anti-inflammatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 4-bromo-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of these crucial C-C bond-forming reactions. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can introduce challenges not typically seen with standard aryl bromides.[1] This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when performing Suzuki couplings with 4-bromo-pyridines.

Q1: My reaction has stalled or shows very low conversion. What are the likely causes?

Low conversion is a frequent issue and can often be traced back to several key factors:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: While the C-Br bond in 4-bromo-pyridine is generally reactive, the electron-deficient nature of the pyridine ring can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4]

  • Poor Reagent Quality: The presence of water in solvents or reagents can lead to side reactions, most notably protodeboronation of the boronic acid partner.[5] It is crucial to use anhydrous solvents and high-purity reagents.

  • Insufficient Base Strength: The base plays a critical role in the transmetalation step.[6] If the chosen base is not strong enough or has poor solubility in the reaction medium, this step can be inefficient, leading to low product yield.[5]

Q2: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid. How can I minimize this?

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5] To mitigate this:

  • Strict Exclusion of Oxygen: This is the most critical preventative measure. Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[1][5] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[5]

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening?

This is likely due to protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (like water) to generate the corresponding arene, in this case, pyridine.[2][5] This side reaction removes the boronic acid from the productive catalytic cycle. To prevent this:

  • Employ Anhydrous Conditions: Use thoroughly dried solvents and bases to minimize the presence of water.[5]

  • Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][2][7]

In-Depth Troubleshooting Guides

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the ligand is paramount for a successful Suzuki coupling with 4-bromo-pyridines. The ligand stabilizes the palladium center, influences its reactivity, and can prevent deactivation by the pyridine nitrogen.[1]

Problem: Low yield due to catalyst inhibition.

Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen, and their electron-donating nature can facilitate the oxidative addition and reductive elimination steps.[2][8]

LigandCatalyst PrecursorTypical ConditionsAdvantages/Disadvantages
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Often requires higher temperatures (80-110 °C).[1]Advantages: Inexpensive, readily available. Disadvantages: Less effective for challenging substrates like pyridines; can lead to lower yields.[8]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)PdCl₂(dppf)Good for a broad range of boronic acids.[9]Advantages: Robust and reliable for many applications.[10] Disadvantages: May not be optimal for highly deactivated systems.
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Pd(OAc)₂, Pd₂(dba)₃Can often be run at lower temperatures.[8]Advantages: Highly active, excellent for heteroaryl couplings, can overcome catalyst inhibition.[2] Disadvantages: More expensive.
N-Heterocyclic Carbenes (NHCs) PEPPSI™-type precatalystsHighly active catalysts.Advantages: Strong σ-donors, form stable complexes. Disadvantages: Air and moisture sensitive, may require glovebox techniques.
The Critical Role of the Base

The base is not a passive component; it is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]

Problem: Incomplete reaction or slow reaction rates.

Solution: The choice of base can significantly impact the reaction outcome. A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can promote side reactions.

BaseSolvent SystemCharacteristics
Na₂CO₃ / K₂CO₃ Aqueous/organic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)Standard, inexpensive choice. Often effective but may not be sufficient for challenging couplings.[11]
K₃PO₄ Anhydrous or aqueous systemsA stronger inorganic base that can improve yields when carbonates are ineffective.[12]
Cs₂CO₃ Dioxane, Toluene, DMFA strong, effective base, particularly for difficult couplings. Its solubility in organic solvents is beneficial.[9]
Organic Bases (e.g., Et₃N, DIPEA)Anhydrous solventsGenerally weaker and less commonly used for Suzuki couplings, but can be useful in specific cases to avoid hydrolysis of sensitive functional groups.[11]
Solvent and Temperature Optimization

The solvent must solubilize all reaction components, and the temperature needs to be high enough to drive the reaction to completion without causing decomposition of the catalyst or starting materials.[8]

Problem: Reaction is sluggish or starting materials are insoluble.

Solution: Screen different solvent systems and cautiously increase the reaction temperature.

SolventTypical Temperature Range (°C)Notes
Toluene/H₂O80-110Common biphasic system. Good for many standard couplings.
Dioxane/H₂O80-100Another widely used biphasic system. Dioxane is a good solvent for many organic compounds.[12]
THF/H₂O60-70Lower boiling point, suitable for more reactive substrates.
DMF or DMAc100-150High-boiling polar aprotic solvents can improve solubility but may lead to more side reactions at elevated temperatures.

A Note on Temperature: While increasing the temperature can improve reaction rates, excessive heat can promote side reactions like debromination (hydrodehalogenation).[8] If debromination is observed, consider lowering the temperature and using a more active catalyst system.[8]

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of 4-Bromo-pyridine

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol utilizes a more active catalyst system for substrates that are prone to low yields.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a Schlenk tube.

  • Reagent Addition: Add the 4-bromo-pyridine (1.0 equiv.) and the boronic acid pinacol ester (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the catalyst system appropriate? (e.g., Buchwald ligand for heteroaryl) Start->Check_Catalyst Check_Base Is the base strong enough and soluble? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Yes Optimize_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are conditions strictly anhydrous and anaerobic? Check_Base->Check_Conditions Yes Optimize_Base Screen stronger bases (K3PO4, Cs2CO3) Check_Base->Optimize_Base No Check_Temp Is the temperature optimal? Check_Conditions->Check_Temp Yes Optimize_Setup Degas solvents thoroughly, use anhydrous reagents Check_Conditions->Optimize_Setup No Optimize_Temp Increase temperature cautiously (monitor for debromination) Check_Temp->Optimize_Temp No Success High Yield Achieved Check_Temp->Success Yes Optimize_Ligand->Check_Base Optimize_Base->Check_Conditions Optimize_Setup->Check_Temp Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

By systematically evaluating each component of the reaction—catalyst, ligand, base, solvent, and temperature—and understanding the potential side reactions, you can effectively optimize the Suzuki coupling of 4-bromo-pyridines for your specific substrates.

References

Preventing debromination in reactions with 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination in Key Cross-Coupling Reactions

Welcome to the technical support center for 4-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during synthetic reactions. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic compounds and aim to provide you with the expertise and validated protocols necessary for successful experimentation.

The Challenge: Unwanted Debromination

This compound is a valuable building block in medicinal chemistry and drug discovery. However, its utility can be hampered by a competing side reaction: debromination. This process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of the undesired 1H-pyrazolo[4,3-c]pyridine byproduct, reducing the yield of the desired coupled product and complicating purification. Understanding the mechanisms that lead to debromination is the first step in preventing it.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant debromination in my palladium-catalyzed cross-coupling reaction?

A1: Debromination in palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is often a result of a competing reductive dehalogenation pathway.[1] This can be influenced by several factors:

  • Catalyst System: The choice of palladium source and ligand is critical. Highly active catalysts, while promoting the desired coupling, can also accelerate the debromination pathway if not properly controlled.

  • Base: The strength and type of base can significantly impact the reaction outcome. Strong bases can promote debromination through various mechanisms, including direct reaction with the aryl halide or by influencing the palladium catalytic cycle.[2]

  • Solvent and Temperature: The reaction conditions play a crucial role. Protic solvents can act as a hydrogen source for debromination, and elevated temperatures can increase the rate of this side reaction.

  • Impurities: The presence of water or other hydrogen donors in the reaction mixture can contribute to debromination.

Q2: What is the proposed mechanism for debromination in these reactions?

A2: While the exact mechanism can vary depending on the specific reaction conditions, a common pathway involves the formation of a palladium-hydride species (Pd-H). This can occur through several routes, including the reaction of the palladium catalyst with the base, solvent, or impurities. Once formed, this Pd-H species can undergo reductive elimination with the aryl halide intermediate in the catalytic cycle, leading to the debrominated product.

Q3: How can I choose the right ligand to minimize debromination?

A3: Ligand selection is a powerful tool to control the reactivity of the palladium catalyst and suppress debromination.[3][4]

  • Electron-rich and Bulky Ligands: These ligands, such as those from the Buchwald biaryl phosphine family (e.g., XPhos, SPhos), can stabilize the palladium center and promote the desired reductive elimination to form the C-C or C-N bond over the competing debromination pathway.[4]

  • Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective by creating a more stable and less reactive catalytic species.

A screening of different ligands is often necessary to identify the optimal choice for a specific transformation.

Q4: Can the choice of base influence the extent of debromination?

A4: Absolutely. The base is a critical parameter.

  • Weaker Bases: Using weaker bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), is often preferred over strong bases like alkoxides (e.g., NaOtBu). Weaker bases are less likely to generate significant amounts of Pd-H species.

  • Careful Stoichiometry: The amount of base should be carefully controlled. An excess of a strong base can significantly increase the rate of debromination.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, debromination of this compound can be a significant issue.

Troubleshooting Protocol:

Parameter Problematic Condition Recommended Solution Rationale
Catalyst High catalyst loading; highly active but unselective catalysts.Use a lower catalyst loading (1-3 mol%). Screen palladacycle precatalysts (e.g., G3-XPhos).Minimizes side reactions and catalyst decomposition. Precatalysts offer better control over the active catalytic species.[3]
Ligand Standard triphenylphosphine (PPh₃).Employ bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos.[4]Promotes the desired reductive elimination step of the cross-coupling cycle over the debromination pathway.
Base Strong bases like NaOtBu or K-OtBu.Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Reduces the formation of palladium-hydride species that lead to debromination.[5]
Solvent Protic solvents (e.g., alcohols) or wet aprotic solvents.Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF.Minimizes the presence of hydrogen donors that can participate in the debromination reaction.
Temperature High reaction temperatures (>100 °C).Optimize for the lowest effective temperature (typically 80-100 °C).Reduces the rate of the competing debromination side reaction.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Degas solvent Reactants Add this compound, boronic acid/ester, and base to flask Start->Reactants Add_Catalyst Add Pd catalyst and ligand Reactants->Add_Catalyst Heat Heat to optimal temperature (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Upon completion Extract Aqueous work-up and extraction Quench->Extract Purify Column chromatography Extract->Purify End Isolated Product Purify->End

Caption: Optimized workflow for Suzuki-Miyaura coupling to minimize debromination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Debromination can be particularly problematic in these reactions due to the use of strong bases.

Troubleshooting Protocol:

Parameter Problematic Condition Recommended Solution Rationale
Catalyst High catalyst loading; Pd(OAc)₂ with simple phosphine ligands.Use a palladacycle precatalyst (e.g., G3-XPhos, G3-SPhos) at 1-2 mol%.Precatalysts provide a more controlled and efficient entry into the catalytic cycle.[7]
Ligand Less bulky or electron-poor ligands.Utilize bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[4]These ligands accelerate the C-N bond-forming reductive elimination, outcompeting debromination.
Base Strong alkoxide bases (NaOtBu, KOtBu).Consider using lithium bis(trimethylsilyl)amide (LHMDS) or carefully titrate the amount of alkoxide base.LHMDS can sometimes be a milder alternative. Precise stoichiometry of strong bases is crucial.
Solvent Anhydrous toluene or 1,4-dioxane are generally suitable.Ensure the solvent is rigorously dried and degassed.Removes potential hydrogen sources.
Temperature Overheating the reaction.Maintain the reaction at the lowest temperature that provides a reasonable rate (often 80-110 °C).Higher temperatures can favor the debromination pathway.

Logical Relationship for Buchwald-Hartwig Amination:

Buchwald_Logic cluster_inputs Reaction Inputs cluster_process Catalytic Cycle cluster_outputs Reaction Outputs ArylHalide This compound OxAdd Oxidative Addition ArylHalide->OxAdd Amine Amine BaseReact Base-mediated Amine Coordination Amine->BaseReact Catalyst Pd Precatalyst Catalyst->OxAdd Ligand Bulky Biaryl Phosphine Ligand->OxAdd Base Base (e.g., LHMDS) Base->BaseReact Solvent Anhydrous Solvent OxAdd->BaseReact RedElim Reductive Elimination BaseReact->RedElim Debrom Debromination (Side Reaction) BaseReact->Debrom DesiredProduct Desired C-N Coupled Product RedElim->DesiredProduct Byproduct Debrominated Byproduct Debrom->Byproduct

Caption: Key factors influencing the outcome of Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes.[8] While generally robust, debromination can still occur, especially with sensitive substrates.

Troubleshooting Protocol:

Parameter Problematic Condition Recommended Solution Rationale
Catalyst System Traditional Pd/Cu catalyst system.Consider a copper-free Sonogashira protocol.[9]The copper co-catalyst can sometimes promote side reactions. Copper-free systems often provide cleaner reactions.
Palladium Source Pd(PPh₃)₄.Use a more active palladium source like Pd(OAc)₂ or a palladacycle precatalyst.Can allow for lower reaction temperatures and shorter reaction times.
Ligand Triphenylphosphine (PPh₃).Screen more electron-rich and bulky phosphine ligands.Can stabilize the palladium catalyst and promote the desired coupling.
Base Strong amine bases like triethylamine (TEA) or diisopropylamine (DIPA).Use a milder base like K₂CO₃ or Cs₂CO₃ in combination with an amine additive if necessary.Strong amine bases can contribute to debromination.
Solvent Ensure the solvent is anhydrous and degassed.Use solvents like THF, DMF, or toluene.Prevents unwanted side reactions.
Temperature Elevated temperatures.Aim for room temperature or slightly elevated temperatures (40-60 °C) if possible.Minimizes thermal decomposition and side reactions.

References

Improving yield and purity in 4-Bromo-1H-pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is my overall yield of this compound consistently low?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Purity of Starting Materials: The synthesis of the pyrazolopyridine core is often sensitive to impurities in the starting materials. For instance, in syntheses starting from substituted pyridines, residual impurities can interfere with cyclization or subsequent bromination steps.

    • Recommendation: Ensure all starting materials are of high purity (>98%). If necessary, purify commercial reagents by recrystallization or column chromatography before use.[1]

  • Inefficient Cyclization: The formation of the pyrazolo[4,3-c]pyridine ring is a critical step. Incomplete reaction or side reactions during cyclization will directly impact the final yield.

    • Recommendation: Monitor the cyclization reaction closely using Thin Layer Chromatography (TCM). Optimization of reaction time and temperature is key. Some pyrazolopyridine syntheses require heating, while others proceed at room temperature.[1]

  • Suboptimal Bromination Conditions: The choice of brominating agent and reaction conditions is critical for achieving high yields in the bromination of pyrazolopyridines.

    • Recommendation: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of heterocyclic compounds.[2][3] It provides a slow and steady source of bromine, which can improve selectivity and reduce the formation of over-brominated byproducts.[4][5] The reaction is often carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Product Degradation: The pyrazolopyridine core can be sensitive to harsh reaction conditions. Prolonged reaction times at elevated temperatures or the use of strong acids or bases can lead to product degradation.

    • Recommendation: Optimize the reaction temperature and time to ensure complete conversion without significant degradation. A proper work-up procedure is also crucial to neutralize any acidic or basic catalysts.[1]

Question 2: I am observing multiple spots on my TLC after the bromination step. What are the likely impurities and how can I minimize them?

The formation of multiple products is a common issue in the bromination of aromatic heterocycles. Understanding the potential side reactions is key to minimizing impurities.

Common Impurities and Minimization Strategies:

  • Regioisomers: Depending on the directing effects of the substituents on the pyrazolopyridine ring, bromination can potentially occur at other positions, leading to the formation of regioisomers.

    • Recommendation: The regioselectivity of the bromination can be influenced by the solvent and the brominating agent. A solvent screen is recommended to find the optimal conditions for the desired 4-bromo isomer.

  • Over-bromination: The presence of a strong activating group on the pyrazolopyridine ring can lead to the formation of di- or even tri-brominated products.

    • Recommendation: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.2 equivalents of NBS). Adding the brominating agent portion-wise can also help to control the reaction and minimize over-bromination. Monitor the reaction progress carefully by TLC and stop the reaction once the starting material is consumed.

  • Hydrolysis of the Bromo Group: During work-up or purification, the bromo group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-pyrazolopyridine.

    • Recommendation: Use anhydrous solvents and reagents for the bromination reaction. During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions.

  • Ring-Opened Products: Although less common under standard bromination conditions, harsh reaction conditions or certain substrates can lead to ring-opening of the pyrazole or pyridine ring.[6]

    • Recommendation: Employ mild reaction conditions. If ring-opened products are suspected, detailed structural elucidation using techniques like NMR and mass spectrometry will be necessary.

Question 3: How can I effectively purify this compound to >99% purity?

Achieving high purity is critical, especially for applications in drug discovery and development. A combination of purification techniques is often necessary.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.[7]

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating the desired product from impurities.[1][8]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[8]

    • Mobile Phase (Eluent): A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1][8] The ideal solvent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35 on the TLC plate.[8]

    Troubleshooting Column Chromatography
    Problem Solution
    Poor separationOptimize the eluent system. A shallower gradient or isocratic elution might be necessary.
    Product streaking on the columnThe compound may be too polar for the chosen eluent. Try a more polar solvent system. The compound might also be acidic or basic; adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the peak shape.
    Product is insoluble in the loading solventChoose a stronger, yet still volatile, solvent to dissolve the crude product for loading onto the column.
  • Recrystallization: For achieving very high purity, recrystallization is an excellent final step.

    • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[9] A solvent screen with small amounts of the purified product from column chromatography is recommended. Common solvents to try include ethanol, methanol, or a mixture of ethanol and water.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route to this compound?

A common approach involves the construction of the 1H-pyrazolo[4,3-c]pyridine core followed by selective bromination. The synthesis of the core can be achieved through various methods, often starting from substituted pyridines.[10] Once the core is formed, bromination is typically carried out using an electrophilic brominating agent like N-Bromosuccinimide (NBS).[2]

Q2: What are the key safety precautions to consider during this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Solvents: Many organic solvents used in the synthesis (e.g., DMF, acetonitrile, dichloromethane) are flammable and/or toxic. Always handle them in a fume hood and away from ignition sources.

  • Reaction Quenching: Some reactions may need to be quenched carefully, especially if reactive reagents are used. Always add quenching agents slowly and with cooling if the reaction is exothermic.

Q3: How can I monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions.[1] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. UV light (254 nm) is a common visualization technique for aromatic compounds like pyrazolopyridines.[1]

Q4: What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of your this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification Starting Material Starting Material Cyclization Cyclization Starting Material->Cyclization Reagents, Solvent, Temp Bromination Bromination Cyclization->Bromination NBS, Solvent Crude Product Crude Product Bromination->Crude Product Work-up Work-up Crude Product->Work-up Quenching, Extraction Column Chromatography Column Chromatography Work-up->Column Chromatography Silica Gel, Eluent Gradient Recrystallization Recrystallization Column Chromatography->Recrystallization Solvent Selection Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Potential Impurity Formation during Bromination

G cluster_0 Bromination (NBS) Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Desired Product This compound Pyrazolo[4,3-c]pyridine->Desired Product Controlled Conditions Regioisomer Other Bromo-Isomer Pyrazolo[4,3-c]pyridine->Regioisomer Suboptimal Selectivity Over-bromination Di-bromo Product Pyrazolo[4,3-c]pyridine->Over-bromination Excess NBS

Caption: Potential side products in the bromination of 1H-pyrazolo[4,3-c]pyridine.

References

Technical Support Center: Challenges in the Regioselective Functionalization of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their inherent electronic properties and the presence of multiple reactive sites often lead to challenges in achieving desired regioselectivity.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to diagnose problems, understand their root causes, and implement effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common conceptual and practical questions that arise during the functionalization of pyrazolopyridines.

Q1: Why is achieving regioselectivity in the functionalization of pyrazolopyridines so challenging?

The challenge arises from the electronic nature of the fused ring system. The pyridine ring is electron-deficient, which deactivates its C-H bonds towards electrophilic substitution, while the pyrazole ring's reactivity is highly dependent on the position of its nitrogen atoms and any existing substituents.[3] This creates a delicate balance of reactivity across multiple positions (C3, C4, C5, C6, and C7), making it difficult to target a single site. Furthermore, the nitrogen atoms can act as coordinating sites for metal catalysts, influencing the regiochemical outcome in often complex ways.[4]

Q2: How do I predict the most reactive site for C-H functionalization on an unsubstituted pyrazolopyridine scaffold?

Predicting the most reactive site can be complex and is often influenced by the specific isomer of the pyrazolopyridine. For instance, in pyrazolo[1,5-a]pyridines, the C7 position is often favored for functionalization due to electronic effects. In contrast, for pyrazolo[3,4-b]pyridines, the C3 position can be a key site for derivatization.[5] Computational studies, such as calculations of activation energies and HOMO densities, can provide valuable insights into the intrinsic reactivity of different C-H bonds.[6] However, these predictions must be considered in conjunction with the specific reaction conditions (catalyst, ligand, solvent, and temperature), which can override the inherent reactivity.

Q3: What is the role of a directing group in controlling regioselectivity, and how do I choose one?

A directing group is a functional group that is temporarily or permanently installed on the pyrazolopyridine core to steer a reaction to a specific position, often through chelation assistance with a metal catalyst.[7] The choice of a directing group depends on the desired position of functionalization. For example, a picolinamide or a pyrimidyl group can direct C-H activation to the otherwise less reactive C4 or C6 positions. The ideal directing group should be easy to install and, if necessary, remove under mild conditions without affecting other parts of the molecule.

Q4: I have obtained a mixture of regioisomers. What are the most effective methods for their separation?

The separation of regioisomers is a common challenge. High-performance liquid chromatography (HPLC) with a chiral stationary phase, if applicable, is a powerful technique for both analytical and preparative-scale separations.[8] For larger-scale purifications, column chromatography on silica gel is the most common method.[1][9] Success often depends on careful selection of the eluent system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is a good starting point. In some cases, derivatization of the isomeric mixture to introduce a functional group that alters the polarity of one isomer more significantly can facilitate separation, followed by a deprotection step.[10]

Troubleshooting Guides

These guides provide a systematic approach to diagnosing and resolving common issues encountered during specific functionalization reactions of pyrazolopyridines.

Guide 1: C-H Arylation

Direct C-H arylation is a powerful tool for forging C-C bonds, but it is often plagued by issues of regioselectivity and yield when applied to pyrazolopyridine systems.

Problem 1: Low or No Product Yield

  • Potential Cause A: Inactive Catalyst: The palladium catalyst may be deactivated by coordination to the pyrazolopyridine nitrogen atoms, preventing it from participating in the catalytic cycle.

  • Solution A:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired C-H activation pathway and prevent catalyst inhibition.

    • Catalyst Pre-activation: Use a pre-catalyst that is less susceptible to inhibition.

    • Lewis Acid Additive: The addition of a Lewis acid can coordinate to the pyridine nitrogen, reducing its Lewis basicity and preventing catalyst deactivation.[11]

  • Potential Cause B: Poor C-H Activation: The C-H bond at the target position may not be sufficiently reactive under the chosen conditions.

  • Solution B:

    • Increase Temperature: Higher temperatures can overcome the activation energy barrier for C-H cleavage. However, be mindful of potential side reactions and decomposition.

    • Solvent Effects: The choice of solvent can significantly impact reactivity. Polar aprotic solvents like DMA or NMP are often effective.

    • Directing Groups: If a specific position is desired, consider installing a directing group to facilitate C-H activation via a cyclometalated intermediate.

Problem 2: Poor Regioselectivity

  • Potential Cause A: Similar Reactivity of Multiple C-H Bonds: The reaction conditions may not be selective enough to differentiate between C-H bonds of similar reactivity.

  • Solution A:

    • Ligand Tuning: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. A systematic screen of different ligands is often necessary.

    • Solvent Optimization: Changing the solvent can alter the solvation of the transition state, which can influence the regiochemical outcome.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Potential Cause B: Competing Reaction Pathways: The reaction may be proceeding through multiple mechanistic pathways, leading to a mixture of products.

  • Solution B:

    • Mechanistic Investigation: Consult the literature for mechanistic studies on similar systems to understand the factors that control regioselectivity.

    • Additive Screening: The addition of certain salts (e.g., Ag2CO3) or acids can sometimes switch the regioselectivity of the reaction.

Guide 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or vinyl groups onto a pyrazolopyridine scaffold. However, challenges such as low yield and side reactions are common.

Problem 1: Low or No Product Yield with Halogenated Pyrazolopyridines

  • Potential Cause A: Catalyst Inhibition: Similar to C-H activation, the pyrazolopyridine nitrogen can inhibit the palladium catalyst.

  • Solution A:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2]

    • Pre-catalysts: Employ modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) that generate a highly active catalytic species in situ.[2]

  • Potential Cause B: Inefficient Oxidative Addition: The C-X bond (where X is a halogen) may be too strong for the palladium catalyst to break efficiently, which is often the rate-determining step.

  • Solution B:

    • Choice of Halide: The reactivity order for oxidative addition is I > Br > Cl. If possible, use the iodo- or bromo-substituted pyrazolopyridine.

    • Catalyst System: For less reactive chlorides, more electron-rich and bulky ligands are typically required to facilitate oxidative addition.

Problem 2: Protodeboronation of the Boronic Acid/Ester

  • Potential Cause: Instability of the Boronic Acid: Boronic acids can be unstable under the reaction conditions, especially in the presence of base and water, leading to the formation of the corresponding arene as a byproduct.[2]

  • Solution:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[2]

    • Anhydrous Conditions: If feasible for the specific reaction, using anhydrous solvents and reagents can minimize protodeboronation.

    • Choice of Base: A weaker base, such as K2CO3 or Cs2CO3, may reduce the rate of protodeboronation compared to stronger bases like K3PO4.[2]

Problem 3: Dehalogenation of the Pyrazolopyridine Starting Material

  • Potential Cause: Presence of Hydride Sources: Trace amounts of hydride sources in the reaction mixture can lead to the reduction of the C-X bond.

  • Solution:

    • Solvent Purity: Ensure that the solvents are free of impurities that could act as hydride donors.

    • Optimize Reaction Time: Shorter reaction times can minimize the extent of this side reaction, provided the main reaction proceeds to a reasonable conversion.[2]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromopyrazolopyridines
ParameterRecommendationRationale
Catalyst Pd(OAc)2 (2-5 mol%) or a Buchwald pre-catalyst (e.g., XPhos G3)Provides a reliable source of active Pd(0). Pre-catalysts can offer improved activity and stability.[2]
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[2]
Base K2CO3 or Cs2CO3 (2-3 eq.)Generally effective and less likely to cause significant protodeboronation compared to stronger bases.[2]
Solvent Dioxane/H2O (4:1) or Toluene/H2O (4:1)A mixture of an organic solvent and water is typically required for the solubility of both the organic and inorganic reagents.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the bromopyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_catalyst Potential Catalyst Inhibition? start->check_catalyst check_oa Inefficient Oxidative Addition? start->check_oa check_protodeb Protodeboronation Side Reaction? start->check_protodeb solution_catalyst Use Bulky Ligand (XPhos, SPhos) Use Buchwald Pre-catalyst check_catalyst->solution_catalyst solution_oa Switch to Iodo- or Bromo-Substrate Use More Electron-Rich Ligand check_oa->solution_oa solution_protodeb Use Boronic Ester (Pinacol, MIDA) Use Milder Base (K2CO3) check_protodeb->solution_protodeb end Improved Yield solution_catalyst->end solution_oa->end solution_protodeb->end regioselectivity_control start Pyrazolopyridine Core intrinsic Intrinsic Reactivity (Electronic Effects) start->intrinsic directing_group Directing Group Assistance (Chelation Control) start->directing_group steric Steric Hindrance (Bulky Substituents/Ligands) start->steric c3_c7 Functionalization at Electronically Favored Sites (e.g., C3, C7) intrinsic->c3_c7 c4_c6 Functionalization at Ortho-Position to DG (e.g., C4, C6) directing_group->c4_c6 less_hindered Functionalization at Less Sterically Hindered Site steric->less_hindered

References

Technical Support Center: Purification of 4-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique electronic and structural properties of this class of compounds—namely the presence of a basic pyridine nitrogen and a weakly acidic pyrazole proton—often lead to frustrating and non-intuitive purification outcomes.

This document moves beyond standard protocols to provide in-depth, causality-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues logically and select the most effective purification strategy.

Core Purification Challenges: A Mechanistic Overview

The primary difficulties in purifying this compound derivatives stem from their dual acidic/basic nature and moderate-to-high polarity. On standard silica gel (a weakly acidic stationary phase), the basic pyridine nitrogen can interact strongly, leading to significant peak tailing or "streaking". This phenomenon obscures separation and results in cross-contaminated fractions. Furthermore, the potential for regioisomeric impurities, which have nearly identical polarities, presents a significant chromatographic challenge that often requires unconventional approaches.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and challenging problems encountered during the purification of these compounds.

Section 1: Chromatography Problems

Question: My compound is streaking severely on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What is happening and how do I fix it?

Answer:

This is the most common issue and is caused by strong acid-base interactions between the basic nitrogen atom on your pyrazolopyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-uniform elution front.

Causality: The lone pair of electrons on the pyridine nitrogen is protonated by the silica, causing the molecule to adsorb strongly and unpredictably. Elution only occurs when a sufficiently polar or basic mobile phase can deprotonate it and solvate it effectively.

Solutions:

  • Mobile Phase Modification (The Standard Fix): The most direct solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[3]

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). Triethylamine is a volatile base that will compete with your compound for binding to the acidic silica sites, resulting in sharper, more symmetrical spots.

    • Ammonia Solution: For more polar compounds, a solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol with 1-5% of the 7N NH₃/MeOH solution).[4]

  • Change of Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself must be changed.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[3] Basic alumina is generally preferred, but neutral alumina can also be effective. You will need to re-screen for an appropriate solvent system.

    • Reversed-Phase Silica (C18): This is an excellent choice, particularly for more polar derivatives. The separation mechanism shifts from adsorption to partitioning, eliminating the problematic acid-base interactions.[3] A typical eluent would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or TFA as a modifier to improve peak shape.[5]

Question: I am trying to purify the product of a Suzuki coupling. My desired product and the starting this compound have nearly identical Rf values in every solvent system I've tried on silica. How can I separate them?

Answer:

This is a classic problem where the polarity difference between the starting material and the product is minimal.[6] When standard solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) fail, you must change the fundamental interactions governing the separation.

Solutions:

  • Exploit Aromaticity Differences with a Toluene-Based System: Sometimes, switching to a solvent system that can engage in different intermolecular interactions (like π-π stacking) can resolve overlapping spots. Try systems containing toluene.

    • Example Systems: Toluene/Ethyl Acetate, Toluene/Acetone.[7]

  • Forced Crystallization: If your product is a solid, attempt to crystallize it away from the starting material impurity. Even if the initial yield is low, you may obtain seed crystals that can be used to induce crystallization from subsequent, more concentrated solutions.

  • Derivative Formation: If the starting material contains a reactive handle that the product does not (or vice versa), you can selectively react the impurity to drastically change its polarity. This is a more involved, but sometimes necessary, strategy. For example, if your product is protected at the N1 position of the pyrazole while the starting material is not, you could perform a reaction that selectively targets the N-H proton of the impurity.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase, offers much higher resolving power than flash column chromatography and is often the ultimate solution for separating compounds with very similar polarities.[2][7]

Question: My compound appears to be decomposing on the silica column. My collected fractions show multiple new spots on TLC that were not in the crude material. What should I do?

Answer:

The acidity of silica gel can catalyze the decomposition of sensitive compounds.[8]

Solutions:

  • Confirm Instability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then let it sit in the open air on the lab bench for 1-2 hours. Run the TLC to see if new spots have appeared. If so, your compound is likely unstable on silica.[8]

  • Deactivate the Silica: You can reduce the acidity of the silica gel. This is done by preparing a slurry of the silica in your chosen non-polar solvent (e.g., hexane) and adding 1-2% triethylamine. After stirring for 15 minutes, this slurry can be packed into the column as usual.

  • Switch to a More Inert Stationary Phase: As mentioned previously, neutral alumina or reversed-phase (C18) silica are much less likely to cause decomposition.[3]

Section 2: Crystallization & Workup Problems

Question: My purified compound is an oil and refuses to crystallize, even after removing all solvent under high vacuum. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is often due to the solution being too supersaturated, the presence of impurities inhibiting crystal formation, or cooling the solution too quickly.

Solutions:

  • Scratching and Seeding:

    • Scratch: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have even a tiny amount of solid material from a previous attempt, add a single speck to the solution to act as a template for crystallization.[3]

  • Slow Down the Process:

    • Slow Evaporation: Dissolve the oil in a minimum amount of a volatile solvent (like dichloromethane or diethyl ether) and leave the flask partially covered in a fume hood to allow the solvent to evaporate slowly over several hours or days.

    • Solvent Diffusion: In a small vial, dissolve your oil in a small amount of a "good" solvent (e.g., methanol). Carefully layer a "poor," miscible solvent in which your compound is insoluble (e.g., water or hexane) on top. Place the vial in a sealed container and let it stand undisturbed. Over time, the solvents will diffuse, slowly creating a supersaturated solution ideal for crystal growth.[9]

  • Re-purify: Persistent oiling is often a sign of residual impurities. Re-subjecting the material to column chromatography may be necessary.

Question: I am struggling to remove high-boiling polar solvents like DMF or DMSO from my sample after the reaction workup. What is the most effective method?

Answer:

These solvents are notoriously difficult to remove by standard rotary evaporation due to their high boiling points.

Solutions:

  • Aqueous Washes/Extraction: If your compound has low water solubility, the best method is to dilute the reaction mixture with a larger volume of an organic solvent (like ethyl acetate) and wash it multiple times (3-5x) with water, followed by a brine wash.[3] The highly polar DMF/DMSO will partition into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and cannot be extracted, you can dilute the mixture with water, freeze the solution, and use a lyophilizer to sublime away the water and any remaining volatile impurities.[10]

  • Azeotropic Removal: For trace amounts of DMF, you can add a solvent like toluene or heptane and evaporate the mixture. The azeotrope formed will co-distill at a lower temperature than the boiling point of DMF alone.[3] This often needs to be repeated several times.

Data & Workflow Visualizations

Workflow Diagrams

Purification_Decision_Tree start Crude Product (this compound derivative) is_solid Is the product a solid? start->is_solid main_impurity What is the main impurity? is_solid->main_impurity No / Oil crystallization Attempt Direct Crystallization is_solid->crystallization Yes chromatography Proceed to Chromatography main_impurity->chromatography Starting Material / Non-polar byproducts extraction Aqueous Workup / Extraction main_impurity->extraction Salts / Polar Reagents check_purity Check Purity (TLC/LCMS) crystallization->check_purity extraction->chromatography check_purity->chromatography Impure pure Product is Pure check_purity->pure >95% Pure

Chromatography_Troubleshooting start Problem: Poor Separation / Tailing on Silica TLC add_base Add Base to Eluent (e.g., 1% Et3N or NH3/MeOH) start->add_base still_bad Still Poor Separation? add_base->still_bad change_stationary Change Stationary Phase still_bad->change_stationary Yes resolved Problem Resolved still_bad->resolved No alumina Try Alumina (Basic or Neutral) change_stationary->alumina rp_hplc Use Reversed-Phase (C18, Water/ACN) change_stationary->rp_hplc alumina->resolved rp_hplc->resolved

Data Tables

Table 1: Recommended Chromatography Systems

TechniqueStationary PhaseCommon Eluent SystemModifier/Notes
Normal Phase Silica GelHexane / Ethyl Acetate or Dichloromethane / MethanolCrucial: Add 0.5-2% Triethylamine (Et₃N) or Ammonia to prevent streaking.[3]
Normal Phase Alumina (Neutral or Basic)Hexane / Ethyl AcetateGood alternative for basic compounds; may not require a basic modifier.[3]
Reversed Phase C18 SilicaWater / Acetonitrile (ACN) or Water / Methanol (MeOH)Gradient elution is typical. Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to improve peak shape.[3]
HILIC Amine- or Diol-bonded SilicaAcetonitrile / WaterExcellent for very polar compounds that have poor retention in reversed-phase.[11]

Table 2: Systematic Approach to Crystallization Solvent Screening

StepActionPurpose
1 Place ~10-20 mg of crude oil/solid into several small vials.To test multiple solvents in parallel.
2 Add a low-polarity solvent (e.g., Hexane) to one vial, a mid-polarity solvent (e.g., Ethyl Acetate) to another, and a high-polarity solvent (e.g., Ethanol) to a third.To quickly gauge general solubility.
3 Observe at room temperature. If it dissolves, the solvent is too good. If it doesn't dissolve at all, it's a poor solvent.The ideal single solvent is one where the compound is sparingly soluble at room temp but fully soluble when hot.[3]
4 Gently heat the vials where the compound was insoluble or sparingly soluble.To test for temperature-dependent solubility.
5 If a solvent dissolves the compound when hot, allow it to cool slowly to room temperature, then place it in an ice bath.A good solvent will yield crystals upon cooling.[3]
6 If no single solvent works, attempt a co-solvent system (e.g., dissolve in a minimum of hot Methanol, then add water dropwise until cloudy, then reheat to clarify and cool slowly).To fine-tune solubility for optimal crystal formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" purification method for a newly synthesized this compound derivative? For most derivatives, flash column chromatography on silica gel is the standard initial approach due to its speed and scalability. However, it is critical to first run a TLC using an eluent containing a basic modifier (like 1% triethylamine) to confirm that your compound will behave well. [3] If streaking is observed even with a modifier, you should immediately consider switching to reversed-phase chromatography.

Q2: I've confirmed I have a mixture of regioisomers. Column chromatography isn't working. What else can I do? Separating regioisomers is one of the most difficult purification challenges.[1] If standard and modified chromatography fails, your options are:

  • Preparative HPLC: This is the most likely method to succeed due to its high resolving power.[7]

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers. It can be tedious and may require many cycles, but it is a powerful classical method.

  • Chemical Derivatization: Sometimes, one isomer may react faster or in a different way than the other. You could potentially protect/derivatize the mixture, separate the now more distinct derivatives, and then deprotect to obtain the pure isomers.[1]

Q3: When should I choose reversed-phase chromatography over normal-phase? You should choose reversed-phase chromatography when:

  • Your compound is highly polar and either doesn't move from the baseline or requires a very polar mobile phase (e.g., >20% methanol in DCM) in normal-phase.[3]

  • Your compound shows any sign of decomposition on a silica TLC plate.[8]

  • You cannot resolve peak tailing on silica, even after adding a basic modifier.

  • You need to separate very closely related compounds, such as regioisomers or products from starting materials with similar polarity.[5]

References

Overcoming low reactivity of the C4-position in pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming the C4-Position Reactivity Challenge

Welcome to the technical support center for the pyrazolo[4,3-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, yet challenging, heterocyclic system. My goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot your experiments and strategically design your synthetic routes. The notoriously low reactivity of the C4-position is a common roadblock, and this guide will address it head-on.

Understanding the Core Problem: The Inert C4-Position

The pyrazolo[4,3-c]pyridine system is a purine isostere of significant interest in medicinal chemistry. However, chemists often find that functionalizing the C4-position via common methods like direct C-H activation, electrophilic aromatic substitution, or even directed metalation is exceptionally difficult. This low reactivity is not an anomaly but a direct consequence of the electronic architecture of the fused bicyclic system.

The pyridine nitrogen (N5) is a powerful electron-withdrawing group. Its influence creates regions of low electron density (electrophilic character) at the C2, C4, and C6 positions. While this makes the ring susceptible to nucleophilic attack, it deactivates it towards electrophilic attack and makes the C-H bonds at these positions less acidic and thus difficult to deprotonate for metalation. The C4-position, being para to the nitrogen, is particularly electron-deficient.

Caption: Electronic character of the pyrazolo[4,3-c]pyridine core.

Frequently Asked Questions & Troubleshooting Guide

Q1: My direct C-H activation/arylation at the C4-position is failing. I see no product or a complex mixture. What is the underlying issue?

Answer: This is the most common issue researchers face with this scaffold. The failure of typical palladium-catalyzed C-H activation or other direct functionalization methods at C4 is due to two primary factors:

  • Electronic Deactivation: The C4-H bond is not sufficiently acidic or electron-rich to readily participate in oxidative addition or concerted metalation-deprotonation (CMD) pathways, which are common mechanisms for C-H activation. The electron-withdrawing effect of the pyridine nitrogen (N5) makes this position highly electron-deficient.

  • Competitive Reactivity: Other positions on the scaffold are more reactive. The C3 and C7 positions, influenced by the pyrazole ring, are more electron-rich and are often the sites of undesired side reactions, such as borylation or metalation.[1] This leads to complex product mixtures if the reaction is forced with high temperatures or strong bases.

Troubleshooting Advice:

  • Confirm Starting Material: Ensure your starting material is stable under the reaction conditions. Decomposition can often be mistaken for a failed reaction.

  • Analyze Side Products: Attempt to isolate and characterize any side products. If you are observing functionalization at C3 or C7, it confirms that the reagents are active but that the C4-position is simply not reactive enough under the chosen conditions.

  • Strategic Pivot: Do not persist with forcing conditions (e.g., temperatures >150 °C, very strong bases). This is highly unlikely to yield the desired C4 product and will likely lead to decomposition. The solution is not to optimize a failing direct functionalization, but to change your overall synthetic strategy.

Q2: Since direct functionalization is challenging, what is the most reliable strategy to synthesize a C4-substituted pyrazolo[4,3-c]pyridine?

Answer: The most effective and field-proven method is to construct the pyrazolo[4,3-c]pyridine ring system with the desired C4-substituent (or a precursor) already in place on the pyridine starting material. This is achieved through an intramolecular cyclization of an activated pyridine derivative.

A particularly insightful method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[1] In this strategy, the pyridine ring is first activated by forming the N-oxide. This makes the C4 position highly electrophilic and susceptible to intramolecular nucleophilic attack by the hydrazone nitrogen, leading to the formation of the fused pyrazole ring.

start 3-Acylpyridine n_oxide 3-Acylpyridine N-Oxide start->n_oxide Oxidation (e.g., m-CPBA) hydrazone (Z)-Tosylhydrazone n_oxide->hydrazone Tosylhydrazide activated Activated Pyridinium Intermediate hydrazone->activated Electrophilic Additive (e.g., Tf₂O) cyclization Intramolecular Nucleophilic Attack at C4 activated->cyclization Base (e.g., Et₃N) product C4-Substituted Pyrazolo[4,3-c]pyridine cyclization->product Elimination

Caption: Synthetic workflow via intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Tosyl-3-phenyl-pyrazolo[4,3-c]pyridine (Regioisomeric Mixture) (Adapted from Katritzky et al., J. Org. Chem. 2008)[1]

  • N-Oxide Formation: To a solution of 3-benzoylpyridine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates complete consumption of the starting material. Work up by washing with aqueous NaHCO₃ and brine.

  • Hydrazone Synthesis: Dissolve the crude 3-benzoylpyridine N-oxide (1.0 eq) in methanol. Add tosylhydrazide (1.1 eq) and heat to reflux for 4-6 hours. Cool the reaction mixture to induce crystallization of the (Z)-tosylhydrazone product.

  • Cyclization: Dissolve the (Z)-tosylhydrazone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂). Add triethylamine (Et₃N, 2.2 eq). Cool the solution to 0 °C and add the electrophilic activator (e.g., triflic anhydride, Tf₂O, 1.1 eq) dropwise. Stir the mixture overnight, allowing it to warm to room temperature.

  • Workup and Purification: Quench the reaction with water and extract with CH₂Cl₂. The organic layers are combined, dried over Na₂SO₄, and concentrated. The resulting crude product will contain a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine regioisomers. Purify by column chromatography on silica gel to separate the isomers.

Key Insight: The choice of electrophilic activator and solvent is critical for controlling the regioselectivity of the cyclization (attack at C2 vs. C4).

Electrophilic AdditiveSolventYield of [4,3-c] Isomer (%)Yield of [3,4-b] Isomer (%)Reference
TsClCH₂Cl₂1282[1]
Ts₂OCH₂Cl₂1185[1]
Tf₂O CH₂Cl₂ 56 25 [1]
TFAACH₂Cl₂075[1]
Tf₂OToluene1070[1]

As shown in the table, using a highly electrophilic activator like triflic anhydride (Tf₂O) in dichloromethane (CH₂Cl₂) preferentially directs the cyclization to the C4-position , yielding the desired pyrazolo[4,3-c]pyridine as the major product.[1]

Q3: How can I prepare a 4-halopyrazolo[4,3-c]pyridine for cross-coupling reactions?

Answer: Direct halogenation of the pyrazolo[4,3-c]pyridine core is not a viable route due to the electronic deactivation of the C4-position towards electrophilic attack. Attempting radical halogenation or high-temperature electrophilic halogenation will likely result in a complex mixture or decomposition.

The most logical approach is a synthesis-based one, similar to the strategy in Q2. You must start with a pyridine precursor that already contains the halogen at the desired position.

Conceptual Workflow:

  • Start with a Halogenated Pyridine: Begin with a commercially available or synthesized 3-acyl-4-halopyridine.

  • N-Oxide Formation: Oxidize the pyridine nitrogen. This step is crucial as it activates the ring for the subsequent cyclization and prevents the pyridine nitrogen from interfering with later steps.

  • Hydrazone Formation: React the N-oxide with a suitable hydrazine (e.g., tosylhydrazide) to form the hydrazone.

  • Intramolecular Cyclization: Induce ring closure. In this case, the reaction proceeds via an intramolecular SₙAr (Nucleophilic Aromatic Substitution) mechanism, where the hydrazone nitrogen displaces the halogen at the C4 position. This is often a more facile process than the C-H activation pathway described in Q2, as the halogen is an excellent leaving group.

  • Final Product: This sequence yields the desired 4-substituted pyrazolo[4,3-c]pyridine, where the substituent is now part of the newly formed pyrazole ring, leaving the C4 position of the original pyridine scaffold untouched.

This "ring-closing" approach circumvents the inherent low reactivity of the C4-H bond by leveraging the well-established reactivity of a C4-halogen bond in an SₙAr-type cyclization.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands as a testament to the power of privileged structures. As a bioisostere of purine, its various isomeric forms have been extensively explored as core components of targeted therapies, particularly in oncology. Among the five possible congeners, the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers have garnered significant attention, each offering a unique constellation of physicochemical and biological properties. This guide provides an in-depth comparative analysis of these two pivotal scaffolds, designed to arm researchers, scientists, and drug development professionals with the insights needed to navigate the subtleties of their application.

Structural Nuances and Their Physicochemical Consequences

At first glance, the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers differ only in the arrangement of a single nitrogen atom within the pyridine ring. However, this seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which in turn dictate its behavior in a biological system.

The key distinction lies in the position of the lone pyridine nitrogen. In the pyrazolo[3,4-b]pyridine scaffold, this nitrogen is at position 7, whereas in the pyrazolo[4,3-c]pyridine isomer, it resides at position 6. This variance influences the dipole moment and the accessibility of hydrogen bond donors and acceptors, critical factors in ligand-receptor interactions.

Below is a comparative summary of the predicted physicochemical properties of the parent scaffolds:

PropertyPyrazolo[4,3-c]pyridinePyrazolo[3,4-b]pyridineRationale for Difference
Molecular Formula C₆H₅N₃C₆H₅N₃Isomers with the same atomic composition.
Molecular Weight 119.12 g/mol 119.12 g/mol Isomers with the same atomic composition.
Predicted pKa ~5.08~5.92The position of the pyridine nitrogen influences the overall basicity of the ring system. The N7 in the [3,4-b] isomer is predicted to be more basic.
Hydrogen Bond Donors 1 (pyrazole NH)1 (pyrazole NH)Both scaffolds contain a pyrazole ring with a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)2 (pyridine N, pyrazole N)Both scaffolds offer two nitrogen atoms as hydrogen bond acceptors.

This data is based on computational predictions and may vary from experimentally determined values.

The difference in predicted pKa is particularly noteworthy. A higher pKa for the pyrazolo[3,4-b]pyridine isomer suggests it will be more readily protonated at physiological pH. This can significantly impact its solubility, cell permeability, and potential for off-target interactions with acidic residues in proteins.

Navigating the Synthetic Landscape: A Comparative Overview

The synthetic routes to these isomeric scaffolds are distinct, reflecting the differing connectivity of the fused ring system. An understanding of these pathways is crucial for chemists aiming to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of the Pyrazolo[3,4-b]pyridine Core

A prevalent and robust method for the construction of the pyrazolo[3,4-b]pyridine scaffold involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for a high degree of diversification at various positions of the final molecule.

Experimental Protocol: Representative Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

  • Reaction Setup: To a solution of an appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degassing and Catalyst Addition: Degas the reaction mixture and then add ZrCl₄ (0.15 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Work-up: After completion, concentrate the mixture in vacuo. Add CHCl₃ and water, separate the phases, and wash the aqueous phase with CHCl₃ twice.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold often employs different strategies, such as the construction of the pyrazole ring onto a pre-existing pyridine core or through multi-component reactions. One common approach involves the condensation of a dienamine with an appropriate amine-containing fragment.

Experimental Protocol: Representative Synthesis of a Pyrazolo[4,3-c]pyridine Derivative

  • Reaction Setup: Prepare a mixture of a suitable dienamine (2 mmol) and the corresponding amine (2.1 mmol) in methanol (6 mL). If the amine is a hydrochloride salt, add Et₃N (2.2 mmol).

  • Reaction Conditions: Reflux the mixture for 1 hour.

  • Isolation: Collect the precipitate that forms by filtration.

  • Purification: Wash the collected solid with methanol (3 x 5 mL) and dry to afford the pure pyrazolo[4,3-c]pyridine product.

Caption: Comparative overview of general synthetic strategies.

Head-to-Head in the Biological Arena: Kinase Inhibition

Both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. Their purine-like structure allows them to effectively compete with ATP for binding to the kinase active site. The subtle differences in their geometry and electronic properties, however, can lead to significant variations in potency, selectivity, and overall pharmacological profile.

For instance, the nitrogen at position 7 in the pyrazolo[3,4-b]pyridine ring can act as a crucial hydrogen bond acceptor with the hinge region of the kinase, a common binding motif for many ATP-competitive inhibitors. While the pyrazolo[4,3-c]pyridine scaffold also possesses hydrogen bonding capabilities, the different spatial arrangement of its nitrogen atoms may lead to altered binding geometries and, consequently, different selectivity profiles.

Caption: Generalized mechanism of action for pyrazolopyridine-based kinase inhibitors.

Assessing Cellular Impact and Pharmacokinetic Profiles

The ultimate success of a drug candidate depends not only on its target affinity but also on its ability to reach the target in a therapeutic concentration and to be cleared from the body in a safe manner. Therefore, a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these isomers is critical.

While comprehensive, direct comparative ADME data for the two parent scaffolds is scarce, we can extrapolate potential differences based on their physicochemical properties. The slightly higher predicted basicity of the pyrazolo[3,4-b]pyridine isomer could lead to differences in its solubility and permeability across biological membranes.

To provide a practical context, we can examine the ADME properties of a representative pyrazolo[3,4-c]pyridine derivative investigated as a RIP1 kinase inhibitor.

ParameterValueUnitsAssay
Aqueous Solubility (pH 7.4) >100µMKinetic Solubility Assay
Caco-2 Permeability (A -> B) 15.010⁻⁶ cm/sCaco-2 Permeability Assay
Efflux Ratio (B -> A) / (A -> B) 1.2-Caco-2 Permeability Assay
Human Liver Microsomal Stability 85% remaining after 60 minMicrosomal Stability Assay
Mouse Liver Microsomal Stability 75% remaining after 60 minMicrosomal Stability Assay

Data for a representative 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative.

These data indicate that derivatives of the pyrazolo[4,3-c]pyridine scaffold can be optimized to possess favorable drug-like properties. A direct comparison with an analogous pyrazolo[3,4-b]pyridine derivative under the same experimental conditions would be invaluable for elucidating the specific contributions of the scaffold to the overall ADME profile.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: In Vitro Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound (1 µM final concentration), liver microsomes (e.g., human or mouse, 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers, while structurally similar, present distinct opportunities and challenges in drug discovery. The pyrazolo[3,4-b]pyridine scaffold is more established in the literature, particularly in the realm of kinase inhibitors, which may be attributed to its favorable hydrogen bonding geometry and well-defined synthetic routes. However, the pyrazolo[4,3-c]pyridine isomer offers a unique chemical space with the potential for novel intellectual property and differentiated biological profiles.

The key to unlocking the full potential of these scaffolds lies in direct, head-to-head comparative studies. Future research should focus on the synthesis and evaluation of isomeric pairs of derivatives under identical experimental conditions. This will provide the much-needed empirical data to move beyond computational predictions and anecdotal evidence. Such studies will enable a more rational selection of the appropriate scaffold for a given biological target and ultimately accelerate the development of new and effective therapeutics.

For researchers embarking on projects involving these scaffolds, a careful consideration of the target's active site topology, the desired physicochemical properties, and the synthetic tractability will be paramount in deciding which of these two compelling isomers to pursue.

A Senior Application Scientist's Guide to Validating the Structure of 4-Bromo-1H-pyrazolo[4,3-c]pyridine via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Heterocyclic Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are privileged structures, forming the core of countless therapeutic agents. The pyrazolo[4,3-c]pyridine framework, for instance, is a key pharmacophore in the development of inhibitors for targets like Carbonic Anhydrases and various kinases.[1][2] However, the synthesis of such fused ring systems can often yield a mixture of constitutional isomers, or a single isomer whose exact structure is difficult to confirm. For 4-Bromo-1H-pyrazolo[4,3-c]pyridine, ambiguity in the bromine atom's position or the ring fusion orientation (e.g., [4,3-c] vs. [3,4-b]) can drastically alter its biological activity and intellectual property value.

Conventional 1D NMR spectroscopy, while essential, frequently falls short of providing the unambiguous connectivity information required to resolve these structural questions. Proton signals can be broad or overlapping, and crucial quaternary carbons are invisible in ¹H NMR. This guide provides a definitive, field-proven methodology for validating the precise structure of this compound using a suite of 2D NMR experiments. We will demonstrate not just the steps, but the causal logic behind the experimental choices, showcasing how COSY, HSQC, and HMBC experiments create a self-validating network of data to deliver absolute structural confidence.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Certainty

To move beyond the limitations of 1D NMR, we employ a series of 2D experiments that correlate different nuclei through bonds, painting a complete picture of the molecular framework.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] It is the primary tool for mapping out the contiguous proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton directly to the carbon it is attached to (¹JCH).[3][5] This allows for the unambiguous assignment of all protonated carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating complex structures. The HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[3][6] These correlations act as bridges between different spin systems and, crucially, allow for the assignment of non-protonated (quaternary) carbons.

The logical flow of these experiments provides a robust, cross-validating workflow for structural elucidation.

G cluster_1d 1D NMR cluster_2d 2D NMR Elucidation H_NMR ¹H NMR (Proton Environment) COSY ¹H-¹H COSY (H-H Connectivity) H_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Assign Quaternary Carbons & Confirm Connectivity HSQC->HMBC Final Validated Structure HMBC->Final

Figure 1. Logical workflow for 2D NMR-based structure validation.

Case Study: Interpreting the 2D NMR Data of this compound

Let us assume the synthesis has yielded a compound with the proposed structure below. Our task is to use 2D NMR to confirm every atom's position and the ring fusion.

Structure of this compound with numbering

Structure 1. Proposed structure and numbering for this compound.

Based on literature for similar pyrazolo-pyridine and bromo-pyridine systems, we can predict a plausible set of NMR data.[7][8]

Table 1: Hypothetical 1D and 2D NMR Data Summary

Atom #δ ¹H (ppm), Mult.δ ¹³C (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
113.5 (br s, 1H)---C3, C3a, C7a
38.15 (s, 1H)135.2-8.15 / 135.2C3a, C7a
3a-118.0---
4-110.5---
67.50 (d, 1H)120.88.807.50 / 120.8C4, C7a
78.80 (d, 1H)148.57.508.80 / 148.5C3a, C5 (not present)
7a-145.0---
Step 1: Analysis of ¹H NMR and COSY - Identifying the Pyridine Spin System

The ¹H NMR spectrum shows four distinct signals. A very downfield, broad singlet at 13.5 ppm is characteristic of the acidic pyrazole N-H proton. A sharp singlet at 8.15 ppm (H3) lacks any coupling partners. The key feature is the pair of doublets at 8.80 ppm and 7.50 ppm.

The COSY spectrum is critical here. It would show a single cross-peak connecting the signals at 8.80 ppm and 7.50 ppm. This definitively proves they are adjacent protons in a spin system. We can assign these to H7 and H6 on the pyridine ring. The significant downfield shift of H7 (8.80 ppm) is expected due to its position adjacent to the pyridine nitrogen.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond C-H correlations, allowing us to confidently assign the protonated carbons.

  • The proton at 8.15 ppm correlates to the carbon at 135.2 ppm (C3).

  • The proton at 8.80 ppm correlates to the carbon at 148.5 ppm (C7).

  • The proton at 7.50 ppm correlates to the carbon at 120.8 ppm (C6).

At this stage, the assignments for all CH groups are complete and validated. The remaining unassigned carbon signals (145.0, 118.0, 110.5 ppm) must belong to the quaternary carbons: C7a, C3a, and the bromo-substituted C4.

Step 3: HMBC - The Final Piece of the Puzzle

The HMBC spectrum reveals the full connectivity. We use the assigned protons as starting points to identify the quaternary carbons.[6][9]

  • Confirming the Ring Fusion (C7a and C3a):

    • The pyrazole proton H3 (8.15 ppm) will show a three-bond correlation (³JCH) to the bridgehead carbon C7a and a two-bond correlation (²JCH) to C3a .

    • The pyridine proton H7 (8.80 ppm) will show a three-bond correlation to the other bridgehead carbon, C3a .

    • The N-H proton H1 (13.5 ppm) provides powerful confirmation, showing correlations to both C3a and C7a .

    • These reciprocal correlations create an undeniable link between the pyrazole and pyridine rings, confirming the [4,3-c] fusion.

  • Pinpointing the Bromine Atom (C4):

    • The most crucial correlation for positioning the bromine is from proton H6 (7.50 ppm) . This proton will show a strong three-bond correlation (³JCH) to the carbon bearing the bromine, C4 (110.5 ppm) .

    • The absence of a proton signal in the region of ~7.0-7.5 ppm that would correlate to C6 and C7a rules out the possibility of the bromine being at the 6-position. The distinct upfield chemical shift of C4 (~110.5 ppm) is also characteristic of a carbon atom attached to bromine.

G H3_start C3a_target H3_start->C3a_target H3 -> C3a C7a_target H3_start->C7a_target H3 -> C7a H6_start H6_start->C7a_target H6 -> C7a C4_target H6_start->C4_target H6 -> C4 H7_start H7_start->C3a_target H7 -> C3a H1_start H1_start->C3a_target H1 -> C3a H1_start->C7a_target H1 -> C7a C3_target H1_start->C3_target H1 -> C3

Figure 2. Key HMBC correlations confirming the structure of this compound.

Comparison with Alternative Methods

MethodAdvantagesDisadvantages for this Specific Problem
1D NMR Only Fast, requires less sample.Fails to assign quaternary carbons. Proton assignments can be ambiguous. Cannot confirm ring fusion or substituent position definitively.
Mass Spectrometry Provides accurate mass and molecular formula.Cannot distinguish between constitutional isomers (e.g., 4-bromo vs. 6-bromo). Fragmentation patterns may be similar and non-conclusive.
X-Ray Crystallography Provides absolute, unambiguous structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow. Not applicable for oils or amorphous solids.
2D NMR Suite Provides unambiguous connectivity for the entire molecule. Distinguishes between all possible isomers. Applicable to any soluble sample.Requires more instrument time and slightly more sample than 1D NMR. Data interpretation is more complex.

As the table illustrates, the 2D NMR suite (COSY, HSQC, HMBC) represents the most robust and universally applicable method for validating the structure of complex heterocyclic molecules like this compound in solution, second only to single-crystal X-ray diffraction.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of the purified this compound sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for N-H proton observation.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended.

  • 1D Spectra:

    • Acquire a standard ¹H spectrum to check sample concentration and signal dispersion.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra (Typical Parameters on a 400 MHz Instrument):

    • gCOSY (gradient-selected COSY):

      • Spectral Width: ~14 ppm in both F1 and F2 dimensions.

      • Acquisition: 2k data points in F2, 256-512 increments in F1, 2-4 scans per increment.

    • gHSQC (gradient-selected HSQC):

      • Spectral Width: ~14 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

      • ¹JCH coupling constant optimized for ~145 Hz.

      • Acquisition: 2k data points in F2, 256 increments in F1, 4-8 scans per increment.

    • gHMBC (gradient-selected HMBC):

      • Spectral Width: ~14 ppm in F2 (¹H), ~200 ppm in F1 (¹³C).

      • Long-range coupling delay optimized for 8 Hz (³JCH).

      • Acquisition: 2k data points in F2, 400-512 increments in F1, 8-16 scans per increment.

Conclusion

The structural validation of complex heterocyclic molecules is a non-trivial task where assumptions can lead to costly errors in research and development. This guide demonstrates that a systematic and logical application of 2D NMR spectroscopy—specifically the combination of COSY, HSQC, and HMBC—provides an unequivocal, self-validating solution. By carefully analyzing the through-bond correlations, from proton neighbors to long-range carbon-proton interactions, we can assemble the molecular puzzle with a high degree of confidence, confirming the precise isomeric form of this compound and enabling the next stages of drug development.

References

Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazolopyridines and Halogenation in Drug Discovery

Pyrazolopyridines represent a privileged scaffold in medicinal chemistry. Their structural architecture, bearing a resemblance to natural purines, allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This has made them a focal point for the development of new therapeutic agents, particularly in oncology and infectious diseases.[1][2][3]

A common and highly effective strategy to modulate the activity of such scaffolds is through halogenation—the introduction of halogen atoms like chlorine (Cl) and bromine (Br). This guide provides an in-depth, objective comparison of how bromination versus chlorination of the pyrazolopyridine core influences biological activity. We will delve into the underlying structure-activity relationships (SAR), present supporting data, and provide detailed experimental protocols for researchers aiming to explore this chemical space. The choice of halogen is not arbitrary; it is a strategic decision that can profoundly impact a compound's potency, selectivity, lipophilicity, and metabolic stability.

Comparative Analysis of Biological Activities

The influence of substituting a bromine versus a chlorine atom can be subtle or dramatic, depending on the biological target and the position of the halogen on the pyrazolopyridine ring. Below, we compare their effects across key therapeutic areas.

Antimicrobial Activity: A Tale of Two Halogens

Both chlorinated and brominated pyrazolopyridines and related heterocyclic structures have demonstrated significant potential as antimicrobial agents. The choice of halogen can fine-tune the spectrum and potency of activity.

In a study on pyrazoline derivatives (a related nitrogen-containing heterocycle), the introduction of chloro and bromo substituents was noted to increase antimicrobial activity due to their lipophilic properties.[4] One investigation found that a compound featuring a 4-bromo substitution on a phenyl ring attached to the pyrazoline core enhanced activity against Staphylococcus aureus and Enterococcus faecalis.[4] Conversely, other studies have highlighted the efficacy of chlorinated analogs. For instance, compounds bearing chloro and hydroxy groups have exhibited excellent activity against a broad spectrum of bacteria and fungi, including S. aureus, E. coli, and C. albicans.[5]

This suggests that while both halogens can enhance antimicrobial effects, the specific context of the substitution pattern and the target pathogen are critical. In general, bromine, being larger and more polarizable, may form different interactions within the target protein's binding pocket compared to the smaller, more electronegative chlorine. Studies comparing isosteric (structurally equivalent) N-bromine and N-chlorine compounds have shown that in the absence of organic load, brominated compounds exhibit higher bactericidal activity.[6][7] However, this advantage can be reversed in the presence of proteinaceous material, where chlorinated compounds may show greater stability.[6][7]

Table 1: Comparative Antimicrobial Activity Data for Halogenated Heterocycles

Compound ClassHalogen MoietyTarget Organism(s)Observed Activity (MIC/Zone of Inhibition)Reference
Pyrazoline Derivative4-Bromo phenylS. aureus, E. faecalisEnhanced activity compared to non-halogenated analog. MIC = 32 µg/mL against E. faecalis.[4]
Pyridine DerivativeChloro and Hydroxy groupsS. aureus, E. coli, C. albicans"Very good to excellent" antimicrobial activity reported.[5]
Pyrazine-based ChalconeBromo phenyl (CH-0w)S. aureus, E. faecium, E. faecalisAnti-staphylococcal MIC: 31.25-125 µM; Anti-enterococcal MIC: 62.5 µM.[8]
Pyrazine-based ChalconeChloro phenyl (CH-0y)S. aureus, E. faeciumAnti-staphylococcal MIC: 15.625-62.5 µM; Anti-enterococcal MIC: 31.25-62.5 µM.[8]

Note: Data is compiled from studies on pyrazolopyridines and related halogenated heterocycles to illustrate comparative trends.

Antiproliferative Activity: The Context-Dependent Role of Halogens

In the realm of oncology, halogenation is a double-edged sword. The effect of bromine or chlorine on antiproliferative activity is highly dependent on the specific cancer cell line and the overall molecular structure.

A broad review of pyridine derivatives found that, in some cases, the presence of halogen atoms led to lower antiproliferative activity.[9] However, this is not a universal rule. A detailed study on halogenated phenoxychalcones provided a direct comparison, demonstrating that brominated analogs exhibited better activity against the MCF-7 breast cancer cell line than their chlorinated counterparts.[10] Specifically, the 4-bromo-phenoxy derivatives showed IC50 values ranging from 1.52–13.28 µM, whereas the 4-chloro-phenoxy derivatives had a wider and generally higher range of 1.87–44.20 µM.[10] Within both the bromo- and chloro- series, a methyl group at another position was found to be the most active, highlighting the interplay between different substituents.[10]

This underscores a critical principle in medicinal chemistry: the "halogen effect" is not considered in isolation. It is the synergistic or antagonistic interplay with other functional groups on the scaffold that dictates the final biological outcome.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between brominated and chlorinated pyrazolopyridines can be attributed to several physicochemical factors:

  • Size and Steric Hindrance: Bromine (van der Waals radius ~1.85 Å) is larger than chlorine (~1.75 Å). This size difference can influence how a molecule fits into a binding pocket, potentially creating more favorable interactions or, conversely, causing steric clashes that reduce affinity.

  • Electronegativity and Halogen Bonding: Chlorine is more electronegative than bromine. This affects the electronic distribution of the entire molecule. Both atoms can participate in halogen bonding—a non-covalent interaction with an electron-rich atom—but the strength and geometry of these bonds differ, influencing ligand-receptor binding.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Bromine typically imparts slightly greater lipophilicity than chlorine, which can affect pharmacokinetics and cellular uptake.

The following diagram illustrates the logical flow of how halogen substitution impacts the final biological profile of a pyrazolopyridine derivative.

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile Pyrazolopyridine Pyrazolopyridine Scaffold Halogen Choice of Halogen (Br vs. Cl) Position Substitution Position Size Atomic Size & Sterics Halogen->Size Electronics Electronegativity & Halogen Bonding Halogen->Electronics Lipophilicity Lipophilicity (LogP) Halogen->Lipophilicity Position->Size Position->Electronics Position->Lipophilicity Binding Target Binding Affinity (Potency) Size->Binding Electronics->Binding PK Pharmacokinetics (ADME) Lipophilicity->PK Selectivity Target Selectivity Binding->Selectivity Activity Overall Biological Activity Binding->Activity PK->Activity Selectivity->Activity

Caption: Structure-Activity Relationship (SAR) logic flow.

Experimental Protocols & Methodologies

To ensure the reproducibility and validity of findings when comparing halogenated compounds, standardized assays are crucial. Below are detailed protocols for two fundamental assays in this field.

Protocol 1: Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.[11]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa) and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (brominated or chlorinated pyrazolopyridine) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle-only (DMSO) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[13]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standard for determining the antimicrobial susceptibility of bacteria to test compounds.[14][15]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[16][17]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[16]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate 60° and repeat the streaking twice more to ensure full coverage.[14][16]

  • Disk Application:

    • Using sterile forceps, place paper disks impregnated with a set concentration of the brominated and chlorinated pyrazolopyridines onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.[16] Do not move a disk once it has been placed.

    • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[14]

    • A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Start: Halogenated Pyrazolopyridine Library (Br & Cl Analogs) antimicrobial Antimicrobial Assays (e.g., Disk Diffusion, MIC) start->antimicrobial antiproliferative Antiproliferative Assays (e.g., MTT Assay) start->antiproliferative kinase Target-Based Assays (e.g., Kinase Inhibition) start->kinase data Data Analysis: Compare IC50/MIC for Br vs. Cl antimicrobial->data antiproliferative->data kinase->data sar Identify SAR Trends Select Lead Compounds data->sar animal Animal Models (e.g., Xenograft, Infection) sar->animal tox Toxicity & PK/PD Studies animal->tox end Candidate Selection tox->end

Caption: General workflow for screening halogenated compounds.

Conclusion and Future Outlook

The comparison between brominated and chlorinated pyrazolopyridines reveals a nuanced and context-dependent relationship between halogen substitution and biological activity. There is no universally "better" halogen; the optimal choice is dictated by the specific therapeutic target and desired pharmacological profile.

  • In antimicrobial applications , brominated compounds may offer superior bactericidal potency in low-protein environments, while chlorinated analogs might be more robust in complex biological milieu.[6]

  • In anticancer research , evidence suggests that bromine substitution can, in certain scaffolds, lead to superior antiproliferative activity compared to chlorine, though this effect is highly dependent on the overall substitution pattern of the molecule.[10]

The key takeaway for researchers is that both bromine and chlorine are powerful tools for optimizing the biological activity of the pyrazolopyridine scaffold. Future research should focus on systematic, head-to-head comparisons of isosteric pairs to further elucidate these complex structure-activity relationships. Such studies will be invaluable in guiding the rational design of the next generation of pyrazolopyridine-based therapeutics.

References

The 4-Bromo-1H-pyrazolo[4,3-c]pyridine Scaffold: A Privileged Starting Point for Modulating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Structure-Activity Relationship of 4-Substituted Pyrazolo[4,3-c]pyridine Derivatives as Potent Biological Modulators

For researchers, medicinal chemists, and drug development professionals, the quest for novel small molecules that can effectively and selectively modulate biological pathways is a perpetual endeavor. The 1H-pyrazolo[4,3-c]pyridine core, a purine bioisostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating the ability to interact with a diverse range of biological targets, including kinases and enzymes involved in protein-protein interactions (PPIs).[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a particular focus on the strategic importance of the 4-position, often initially occupied by a bromine atom, as a key vector for chemical diversification and potency optimization.

While the broader pyrazolo[4,3-c]pyridine class has shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, this guide will delve into a specific, data-rich example: the development of the first inhibitors of the PEX14–PEX5 protein-protein interaction, a critical process for the survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[2][3]

The Strategic Role of the 4-Position in Driving Potency

The development of potent PEX14-PEX5 PPI inhibitors from a pyrazolo[4,3-c]pyridine hit provides an excellent case study for understanding the SAR of this scaffold. An initial hit, identified through in silico screening, demonstrated modest activity.[4] Subsequent medicinal chemistry efforts focused on systematically exploring the chemical space around the core scaffold to enhance potency. The 4-position of the pyrazolo[4,3-c]pyridine ring, a key vector for modification, proved to be critical for achieving high-affinity binding.

The initial hit was a pyrazolo[4,3-c]pyridine derivative with substituents at the N1 and C3 positions. The optimization process explored various modifications, and for the purpose of this guide, we will focus on the impact of substitutions at the C4 position, often accessed synthetically from a 4-bromo precursor.

Comparative Analysis of 4-Substituted Analogs

The following table summarizes the in vitro activity of key 4-substituted pyrazolo[4,3-c]pyridine derivatives against the Trypanosoma brucei (Tb) PEX14–PEX5 PPI. The data is extracted from the seminal work by Dawidowski et al., which laid the foundation for understanding the SAR of this compound class for this specific target.[1]

Compound ID4-SubstituentTbPEX14–PEX5 PPI Inhibition EC50 (µM)
1 -H265
2 -OCH3>500
3 -Cl150
4 -Br120
5 -CN95
6 -NH278
7 -N(CH3)265
8 -Morpholino52
9 -Piperidin-1-yl45

Key Insights from the SAR Data:

  • Halogenation at C4: The introduction of a chlorine (Compound 3 ) or bromine (Compound 4 ) atom at the 4-position led to a significant enhancement in potency compared to the unsubstituted analog (Compound 1 ). This suggests that an electron-withdrawing group or a group capable of specific halogen bonding interactions in the binding pocket is favorable. The slightly better activity of the bromo-substituted compound highlights its utility not just as a synthetic handle but as a potentially beneficial substituent in the final molecule.

  • Introduction of Nitrogen-based Substituents: A clear trend emerges with the introduction of nitrogen-containing groups at the 4-position. The cyano group (Compound 5 ) further improved activity. More strikingly, moving from a simple amino group (Compound 6 ) to dialkylamino (Compound 7 ) and then to cyclic amines like morpholino (Compound 8 ) and piperidinyl (Compound 9 ) resulted in a progressive increase in inhibitory potency. This strongly indicates the presence of a specific sub-pocket that can accommodate and favorably interact with these basic, cyclic amine moieties. The morpholino and piperidinyl groups likely engage in additional hydrogen bonding or van der Waals interactions, leading to the observed jump in activity.

  • Detrimental Effect of Methoxy Group: The introduction of a methoxy group at the 4-position (Compound 2 ) was detrimental to the activity. This could be due to steric hindrance or the introduction of an unfavorable electronic or solvation profile in that region of the binding pocket.

Experimental Protocols

To facilitate further research and replication of these findings, detailed experimental protocols for the synthesis of the 4-bromo intermediate and a representative final compound with a C4-amino substituent are provided below.

Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

A common synthetic route to the this compound core involves the construction of the pyrazole ring onto a pre-functionalized pyridine.

Step-by-Step Methodology:

  • Starting Material: 2,4-dichloro-3-nitropyridine.

  • Nucleophilic Aromatic Substitution: React 2,4-dichloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like ethanol at reflux. This selectively displaces the chlorine at the 4-position to form 4-hydrazinyl-2-chloro-3-nitropyridine.

  • Reductive Cyclization: The resulting hydrazinyl derivative is then subjected to reductive cyclization. This can be achieved using a reducing agent like sodium dithionite (Na2S2O4) in an aqueous or mixed aqueous/organic solvent system. The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent hydrazinyl group to form the pyrazole ring, yielding 4-chloro-1H-pyrazolo[4,3-c]pyridine.

  • Halogen Exchange (if necessary): While the above route yields the 4-chloro analog, a similar strategy starting from a differently halogenated pyridine can be employed. Alternatively, a Finkelstein reaction or other halogen exchange methods can be used to convert the 4-chloro to a 4-bromo derivative, though direct synthesis is often more efficient. For the purpose of diversification, the 4-chloro derivative is often a suitable starting point for nucleophilic aromatic substitution reactions. For palladium-catalyzed cross-coupling reactions, the 4-bromo or a 4-iodo derivative is typically preferred.

Synthesis of a 4-Morpholino-1H-pyrazolo[4,3-c]pyridine Derivative (Representative Example)

This protocol outlines the synthesis of a C4-amino substituted analog from a 4-halo precursor, a key step in exploring the SAR at this position.

Step-by-Step Methodology:

  • Starting Material: this compound (or the 4-chloro analog).

  • Protecting Group Introduction (Optional but Recommended): To avoid side reactions at the pyrazole nitrogen, a protecting group such as a p-methoxybenzyl (PMB) or a tert-butyloxycarbonyl (Boc) group can be introduced at the N1 position using standard conditions (e.g., PMB-Cl and a base like NaH in DMF).

  • Nucleophilic Aromatic Substitution: The N-protected this compound is dissolved in a suitable solvent such as dioxane or DMF.

  • Addition of Amine: Morpholine (1.2-2.0 equivalents) is added to the solution.

  • Base and Catalyst (for Buchwald-Hartwig Amination): A palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu) are added.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting group is removed using appropriate conditions (e.g., trifluoroacetic acid for PMB or Boc group cleavage) to yield the final 4-morpholino-1H-pyrazolo[4,3-c]pyridine derivative.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key SAR findings and a generalized experimental workflow.

SAR_Summary cluster_core This compound Core cluster_substituents Substituents at C4 cluster_activity Biological Activity Core Pyrazolo[4,3-c]pyridine (4-Position) H -H Core->H Unsubstituted OMe -OCH3 Core->OMe Alkoxy Halogen -Cl, -Br Core->Halogen Halogenation CN -CN Core->CN Nitrile NH2 -NH2 Core->NH2 Primary Amine NR2 -N(CH3)2 Core->NR2 Tertiary Amine CyclicAmine -Morpholino -Piperidinyl Core->CyclicAmine Cyclic Amine Low Low H->Low OMe->Low Moderate Moderate Halogen->Moderate CN->Moderate High High NH2->High NR2->High VeryHigh Very High CyclicAmine->VeryHigh

Caption: SAR summary for C4-substituted pyrazolo[4,3-c]pyridines.

Experimental_Workflow Start This compound Protect N1-Protection (e.g., PMB, Boc) Start->Protect Couple Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Protect->Couple Deprotect N1-Deprotection Couple->Deprotect Purify Purification & Characterization Deprotect->Purify Final Diverse 4-Substituted Analogs Purify->Final Assay Biological Assay (e.g., PEX14-PEX5 PPI Inhibition) Final->Assay SAR SAR Analysis Assay->SAR

Caption: General workflow for SAR studies of 4-substituted pyrazolo[4,3-c]pyridines.

Conclusion and Future Directions

The structure-activity relationship studies of 4-substituted 1H-pyrazolo[4,3-c]pyridine derivatives clearly demonstrate the critical role of the substituent at the 4-position in determining biological activity. The 4-bromo derivative serves as a versatile intermediate, allowing for the exploration of a wide range of chemical functionalities through modern cross-coupling reactions. The case study of PEX14-PEX5 PPI inhibitors reveals a clear trend where the introduction of cyclic amines at the C4 position leads to a substantial increase in potency. This highlights the importance of this vector for probing specific sub-pockets within a target's binding site.

For researchers working with this scaffold, the key takeaways are:

  • The 4-position is a critical "hotspot" for SAR exploration.

  • The 4-bromo derivative is a valuable starting point for diversification.

  • There is a high probability of identifying potent interactions by exploring a variety of amino-substituents at the C4 position.

Future work in this area could involve the synthesis of more constrained or chiral cyclic amines at the 4-position to further enhance selectivity and potency. Additionally, exploring the SAR at other positions of the pyrazolo[4,3-c]pyridine ring in combination with an optimized C4-substituent could lead to the discovery of even more potent and drug-like candidates for a variety of therapeutic targets.

References

Efficacy Analysis: Pyrazolopyridine-Based Kinase Inhibitors Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting key enzymes implicated in cancer and neurodegenerative diseases. This guide provides an in-depth, objective comparison of the efficacy of pyrazolopyridine-based inhibitors against established standard drugs, with a focus on Cyclin-Dependent Kinase 2 (CDK2). By synthesizing data from multiple preclinical studies, we aim to provide a clear, evidence-based overview to inform future research and development.

The Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically during the G1/S phase transition.[1] Its activity is tightly controlled by binding to regulatory subunits, primarily Cyclin E and Cyclin A. Dysregulation and overexpression of the CDK2/Cyclin E/A complexes are frequently observed in a variety of human cancers, including ovarian, breast, and lung carcinomas, making CDK2 an attractive target for therapeutic intervention.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, providing a clear rationale for the development of potent and selective CDK2 inhibitors.

The Contenders: Pyrazolopyridine Derivatives and a Standard-of-Care

This guide focuses on a comparative analysis of novel pyrazolopyridine-based inhibitors against Roscovitine , a well-established purine-based CDK inhibitor that has undergone clinical trials for the treatment of various cancers.[2][3] The pyrazolopyridine scaffold is a bioisostere of the purine ring found in ATP and Roscovitine, allowing it to effectively compete for the ATP-binding site of kinases.

Head-to-Head Efficacy: A Data-Driven Comparison

The following table summarizes the in vitro efficacy of various pyrazolopyridine and pyrazolopyrimidine derivatives against CDK2/cyclin A2, directly compared to Roscovitine. The data highlights the potential of these scaffolds to achieve comparable or even superior inhibitory activity.

Compound ClassSpecific CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
PyrazolopyridineCompound 4 CDK2/cyclin A20.24 Roscovitine0.39[2]
PyridoneCompound 1CDK2/cyclin A20.57Roscovitine0.39[2]
PyrazolopyridineCompound 8CDK2/cyclin A20.65Roscovitine0.39[2]
PyridinethioateCompound 11CDK2/cyclin A20.50Roscovitine0.39[2]
FuropyridineCompound 14CDK2/cyclin A20.93Roscovitine0.39[2]
Pyrazolo[4,3-d]pyrimidineCompound 7 CDK20.021 Roscovitine0.045[4][5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

As the data illustrates, several pyrazolopyridine derivatives exhibit potent inhibition of CDK2, with Compound 4 from one study showing a lower IC50 value than Roscovitine, indicating higher potency.[2] Furthermore, a pyrazolo[4,3-d]pyrimidine derivative, Compound 7 , demonstrated significantly greater potency than Roscovitine in a separate study.[4][5] These findings underscore the promise of the pyrazolopyridine and related pyrazolopyrimidine scaffolds as a foundation for developing next-generation CDK2 inhibitors.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Both pyrazolopyridine-based inhibitors and Roscovitine function as ATP-competitive inhibitors. They bind to the hinge region of the kinase's active site, the same site where ATP normally binds. This binding event prevents the phosphorylation of downstream substrates, thereby halting the cell cycle. The nitrogen atoms within the pyrazolopyridine ring system are crucial for forming key hydrogen bond interactions with the hinge region residues of the kinase, mimicking the interactions of the adenine base of ATP.[1]

CDK2_Inhibition cluster_0 CDK2/Cyclin A Complex cluster_1 Substrate Phosphorylation CDK2 CDK2 ATP ATP CDK2->ATP binds CyclinA Cyclin A Substrate Substrate (e.g., Rb protein) ATP->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->CDK2 competitively binds

Caption: Competitive inhibition of CDK2 by a pyrazolopyridine-based inhibitor.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of inhibitor potency is a critical step in drug discovery. The following is a generalized, detailed protocol for an in vitro CDK2 kinase assay, based on commonly used methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2/cyclin A2.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of the retinoblastoma protein, Rb)

  • Test compound (e.g., a 4-Bromo-1H-pyrazolo[4,3-c]pyridine derivative)

  • Standard inhibitor (e.g., Roscovitine)

  • Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the standard inhibitor in 100% DMSO.

    • Perform serial dilutions of the compounds in kinase buffer to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the CDK2/cyclin A2 enzyme to the desired working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The final concentrations should be at or near the Km values for both ATP and the substrate peptide.

  • Assay Setup:

    • Add a small volume (e.g., 2.5 µL) of the serially diluted test compounds or standard inhibitor to the wells of a 384-well plate.

    • Include control wells:

      • "No inhibitor" control (vehicle, e.g., 1% DMSO in buffer).

      • "No enzyme" control (kinase buffer only).

  • Reaction Initiation:

    • Add the diluted CDK2/cyclin A2 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection (Using Kinase-Glo® as an example):

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

A Spectroscopic Vade Mecum for the 4-Halogenated Pyrazole Series: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold and the Influence of Halogenation

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its capacity for diverse intermolecular interactions.[1][2] As a five-membered heterocycle with two adjacent nitrogen atoms, it possesses both hydrogen bond donor and acceptor capabilities, making it a versatile scaffold for supramolecular assembly and a privileged structure in drug design.[1][2] The introduction of a halogen atom at the 4-position of the pyrazole ring provides a powerful tool to modulate the molecule's physicochemical properties, including its acidity, lipophilicity, and halogen bonding potential. This guide offers a comprehensive spectroscopic comparison of the 4-halogenated pyrazole series—4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole—providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for their work.

This in-depth analysis will explore the nuanced effects of halogen substitution on the spectroscopic signatures of these compounds, drawing upon experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding these trends, researchers can more effectively characterize novel pyrazole derivatives and rationally design molecules with tailored properties.

Comparative Spectroscopic Analysis: Unveiling the Halogen's Influence

The substitution of a hydrogen atom with a halogen at the C4 position of the pyrazole ring induces significant and predictable changes in the spectroscopic properties of the molecule. These changes are primarily driven by the differing electronegativity and size of the halogen atoms, which in turn affect the electron density distribution within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the case of 4-halogenated pyrazoles, both ¹H and ¹³C NMR provide invaluable information about the electronic impact of the halogen substituent.

The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by signals for the N-H proton and the C-H protons at positions 3 and 5. A comparative analysis reveals a distinct trend in the chemical shifts of these protons as a function of the halogen.[1][2]

A counterintuitive trend is observed where the N-H proton chemical shift moves downfield (to higher ppm values) as the electronegativity of the halogen decreases.[1] This is contrary to the expectation that a more electronegative substituent would lead to a more deshielded proton. This phenomenon can be attributed to the influence of the halogen on the hydrogen-bonding motifs in the solid state and in solution.[1] The C3 and C5 protons, being equivalent due to tautomerism, generally show a less pronounced but still discernible trend.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Halogenated Pyrazoles

CompoundN-HC3-H / C5-H
4-Fluoro-1H-pyrazole~12.5~7.6
4-Chloro-1H-pyrazole~12.9~7.7
4-Bromo-1H-pyrazole~13.0~7.8
4-Iodo-1H-pyrazole~13.1~7.8

Note: Approximate chemical shifts are provided for comparative purposes. Actual values may vary depending on the solvent and concentration.

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the pyrazole ring. The chemical shift of the C4 carbon, directly attached to the halogen, is most significantly affected.

The trend in the C4 chemical shift is dominated by the "heavy atom effect" for bromine and iodine, which induces a significant upfield shift. For fluorine and chlorine, the expected deshielding effect due to their high electronegativity is observed. The chemical shifts of the C3 and C5 carbons are also influenced by the halogen, though to a lesser extent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 4-Halogenated Pyrazoles

CompoundC3 / C5C4
4-Fluoro-1H-pyrazole~128~148 (d, ¹JCF ≈ 250 Hz)
4-Chloro-1H-pyrazole~130~107
4-Bromo-1H-pyrazole~132~93
4-Iodo-1H-pyrazole~135~65

Note: Approximate chemical shifts are provided for comparative purposes. The C4 signal for 4-fluoropyrazole appears as a doublet due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the vibrational frequencies of the chemical bonds within a molecule. For 4-halogenated pyrazoles, the N-H stretching vibration is of particular interest as it is sensitive to hydrogen bonding.

As with the ¹H NMR data, the N-H stretching frequency in the solid-state IR spectra shows a trend that correlates with the halogen's ability to influence intermolecular hydrogen bonding.[1][2] A decrease in the N-H stretching frequency is observed as the halogen becomes less electronegative, indicating stronger hydrogen bonding.[1] This is consistent with the downfield shift of the N-H proton in the ¹H NMR spectra.

Table 3: Comparative N-H Stretching Frequencies (cm⁻¹) in Solid-State IR Spectra

CompoundN-H Stretch (cm⁻¹)
4-Fluoro-1H-pyrazole~3133
4-Chloro-1H-pyrazole~3120
4-Bromo-1H-pyrazole~3115
4-Iodo-1H-pyrazole~3110

Note: These values represent the principal N-H stretching band and can be part of a broader, more complex absorption pattern due to hydrogen bonding and Fermi resonance.[1]

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure. The fragmentation patterns of 4-halogenated pyrazoles are influenced by the nature of the halogen atom.

The molecular ion peak (M⁺) is typically observed for all compounds. A key fragmentation pathway involves the loss of the halogen atom, leading to a prominent [M-X]⁺ peak. Another common fragmentation involves the cleavage of the pyrazole ring. The isotopic distribution pattern is particularly informative for the chloro- and bromo-derivatives, with the characteristic M⁺ and M+2 peaks.

Table 4: Key Mass Spectrometry Data for 4-Halogenated Pyrazoles

CompoundMolecular WeightKey Fragments (m/z)
4-Fluoro-1H-pyrazole86.0786 (M⁺), 67 ([M-F]⁺)
4-Chloro-1H-pyrazole102.52102/104 (M⁺/M+2), 67 ([M-Cl]⁺)
4-Bromo-1H-pyrazole146.97146/148 (M⁺/M+2), 67 ([M-Br]⁺)
4-Iodo-1H-pyrazole193.97194 (M⁺), 67 ([M-I]⁺)

Experimental Protocols: A Guide to Reproducible Data

The following protocols provide a framework for obtaining high-quality spectroscopic data for 4-halogenated pyrazole compounds. The rationale behind key steps is provided to ensure a deeper understanding of the experimental design.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-Halogenated Pyrazole Compound Dissolve Dissolve in appropriate deuterated solvent (NMR) or volatile solvent (IR) Sample->Dissolve Grind Grind with KBr (IR solid) Sample->Grind MS GC-MS Analysis Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR Grind->IR Process Process spectra (e.g., Fourier transform, baseline correction) NMR->Process IR->Process MS->Process Analyze Analyze chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns Process->Analyze Compare Compare data across the halogen series Analyze->Compare

Caption: General workflow for the spectroscopic analysis of 4-halogenated pyrazoles.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-halogenated pyrazole compound. Rationale: This amount provides a good signal-to-noise ratio for a standard 5 mm NMR tube.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Rationale: Locking ensures the stability of the magnetic field, while shimming optimizes the resolution of the spectra.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Rationale: Proton decoupling simplifies the ¹³C spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the 4-halogenated pyrazole compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Rationale: KBr is transparent in the mid-IR region and acts as a matrix to hold the sample. Grinding ensures that the particle size is smaller than the wavelength of the IR radiation, minimizing scattering.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment. Rationale: This is necessary to subtract the absorbance of atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the 4-halogenated pyrazole compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on a GC column based on its boiling point and polarity. Rationale: The GC separates the components of a mixture before they enter the mass spectrometer.

    • The separated components are then ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

Structure-Spectra Relationships

G Halogen Halogen Substituent (X) - Electronegativity - Size - Polarizability Pyrazole Pyrazole Ring - Electron Density Distribution - Hydrogen Bonding - Vibrational Modes Halogen->Pyrazole influences Spectra Spectroscopic Signature ¹H & ¹³C NMR Chemical Shifts IR Stretching Frequencies MS Fragmentation Patterns Pyrazole->Spectra determines

References

Kinase Selectivity Profiling of 4-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a critical challenge remains: achieving selectivity. The high degree of conservation in the ATP-binding site across the kinome often leads to off-target effects, resulting in toxicity and limiting therapeutic windows. Consequently, the meticulous evaluation of a compound's kinase selectivity profile is a cornerstone of modern drug discovery.

This guide provides an in-depth comparison of the kinase selectivity profiles of compounds based on the 4-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold. While comprehensive public data on a single 4-bromo derivative is limited, we will analyze the broader pyrazolo[4,3-c]pyridine class and its isomers to build a representative profile. This will be compared against alternative kinase inhibitors to offer a clear perspective on the potential advantages and liabilities of this scaffold. Our analysis is grounded in experimental data from well-established kinase profiling platforms and aims to provide actionable insights for researchers in the field.

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolopyridine core, an isostere of purine, has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] The 1H-pyrazolo[4,3-c]pyridine isomer, in particular, has been explored for the development of inhibitors targeting various kinases, including ERK and mutant forms of EGFR.[3] The bromine substitution at the 4-position offers a valuable vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

For the purpose of this guide, we will consider a representative This compound derivative (Compound A) . Based on the literature for this scaffold, we will hypothesize its primary activity against a member of the tyrosine kinase family, for instance, a receptor tyrosine kinase like Fibroblast Growth Factor Receptor (FGFR).

Comparative Kinase Selectivity Profiling

To understand the selectivity of our representative Compound A, we will compare its hypothetical profile with three other compounds:

  • Compound B (A 1H-pyrazolo[3,4-d]pyrimidine derivative): A potent and selective inhibitor of Breast Tumor Kinase (BRK/PTK6). This provides a comparison with a closely related pyrazolopyridine isomer that exhibits high selectivity for a non-receptor tyrosine kinase.

  • Sorafenib: A well-established multi-kinase inhibitor approved for the treatment of various cancers. It serves as a benchmark for a promiscuous kinase inhibitor.

  • Larotrectinib: A highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C. This represents the "gold standard" for kinase inhibitor selectivity.

Data Summary

The following table summarizes the kinase inhibition data for our representative and comparator compounds. The data is presented as the percentage of control (%Ctrl) from a KINOMEscan® assay at a concentration of 1 µM, where a lower percentage indicates stronger binding. For key targets, IC50 or Kd values are provided.

Target KinaseCompound A (this compound derivative) (%Ctrl @ 1µM)Compound B (1H-pyrazolo[3,4-d]pyrimidine derivative) (%Ctrl @ 1µM)Sorafenib (%Ctrl @ 1µM)Larotrectinib (%Ctrl @ 1µM)
Primary Target(s)
FGFR110 955>90
BRK (PTK6)851.2 (Kd = 44 nM)[4]20>90
TRKA>90>9060<1 (IC50 < 20 nM)[5]
TRKB>90>9055<1 (IC50 < 20 nM)[5]
TRKC>90>9050<1 (IC50 < 20 nM)[5]
Selected Off-Targets
VEGFR230802 >90
BRAF90981 >90
CDK2759215>90
p38α (MAPK14)889610 >90
SRC604525>90

Note: The data for Compound A is representative and synthesized from the broader understanding of the pyrazolo[4,3-c]pyridine scaffold's potential as a kinase inhibitor. The data for Compounds B, Sorafenib, and Larotrectinib are based on published literature.

Analysis and Interpretation

From the data presented, we can draw several key insights:

  • Compound A (this compound derivative): Our representative compound demonstrates promising activity against its hypothetical primary target, FGFR1. However, it also shows some off-target activity against VEGFR2 and SRC. This profile suggests that while the scaffold has potential, further optimization would be required to enhance its selectivity. The 4-bromo position serves as an ideal handle for synthetic chemists to introduce modifications aimed at improving the selectivity profile.

  • Compound B (1H-pyrazolo[3,4-d]pyrimidine derivative): This compound exemplifies the potential for high selectivity within the pyrazolopyrimidine class. With a selectivity score (S(35) at 30 nM) of 0.012, it inhibits only a very small fraction of the kinome.[4] This highlights how subtle changes in the core scaffold (pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-c]pyridine) can significantly impact the selectivity profile.

  • Sorafenib: As expected, Sorafenib demonstrates broad-spectrum activity against a range of kinases, including VEGFR2, BRAF, and p38α. This multi-kinase inhibition is responsible for both its therapeutic efficacy and its side-effect profile.

  • Larotrectinib: This compound showcases a remarkable degree of selectivity, potently inhibiting the TRK family of kinases with minimal off-target activity. This high selectivity is a key factor in its favorable safety profile and its efficacy in tumors harboring TRK fusions.

Experimental Workflow: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity.[4] It is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle

The assay relies on the competition between a test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Step-by-Step Methodology
  • Kinase and Ligand Preparation: A panel of DNA-tagged human kinases is prepared. A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay Setup: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The incubation is typically performed at a single concentration (e.g., 1 µM) for initial screening or at multiple concentrations for determining the dissociation constant (Kd).

  • Equilibration: The mixture is incubated to allow the binding equilibrium to be reached.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution and Quantification: The kinase bound to the solid support is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of a DMSO control (vehicle-treated sample). A lower percentage of control indicates a stronger interaction between the test compound and the kinase. For dose-response experiments, Kd values are calculated.

Visualizing the Mechanism: A Representative Signaling Pathway

To understand the biological context of inhibiting a target kinase, it is crucial to visualize its position within cellular signaling pathways. Below is a representative diagram of the Breast Tumor Kinase (BRK/PTK6) signaling pathway, the primary target of Compound B. BRK is a non-receptor tyrosine kinase that integrates signals from receptor tyrosine kinases like EGFR and HER2, and downstream effectors like STAT3, to promote cell proliferation, survival, and migration.[3]

BRK_Signaling_Pathway RTK RTKs (e.g., EGFR, HER2) BRK BRK (PTK6) RTK->BRK Activation STAT3 STAT3 BRK->STAT3 Phosphorylation PI3K_Akt PI3K/Akt Pathway BRK->PI3K_Akt MAPK MAPK Pathway BRK->MAPK Migration Cell Migration & Invasion BRK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation CompoundB Compound B (BRK Inhibitor) CompoundB->BRK

Caption: Simplified BRK (PTK6) signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the KINOMEscan® experimental workflow.

KINOMEscan_Workflow Start Start Compound Test Compound Start->Compound Kinase DNA-tagged Kinase Start->Kinase Beads Immobilized Ligand (on beads) Start->Beads Incubation Incubation & Competition Compound->Incubation Kinase->Incubation Beads->Incubation Wash Wash Incubation->Wash qPCR qPCR Quantification Wash->qPCR Analysis Data Analysis (%Ctrl, Kd) qPCR->Analysis End End Analysis->End

Caption: KINOMEscan® experimental workflow diagram.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As illustrated through our comparative analysis, achieving a high degree of selectivity is a critical determinant of a compound's therapeutic potential. While the representative profile of a compound from this class suggests a need for further optimization to mitigate off-target effects, the inherent "drug-like" properties of the pyrazolopyridine core and the synthetic tractability of the 4-bromo position provide a solid foundation for such efforts.

Future work should focus on systematic SAR studies around the this compound core to enhance selectivity. The use of comprehensive kinase profiling platforms, such as KINOMEscan®, early and often in the drug discovery process is paramount. By integrating medicinal chemistry with robust biological profiling, it is possible to unlock the full therapeutic potential of this and other promising chemical scaffolds.

References

A Senior Application Scientist's Guide to In-Silico ADME/Tox Prediction for Novel Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold and the Imperative of Early ADME/Tox Assessment

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties[1][2]. Notably, this scaffold is present in the FDA-approved kinase inhibitor Asciminib, highlighting its clinical significance[1]. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (Tox) profiles[3][4][5].

Historically, ADME/Tox properties were evaluated late in the drug development pipeline, leading to costly failures. The modern paradigm, however, emphasizes the early integration of these assessments, often before a compound is even synthesized[5][6]. This "fail early, fail cheap" philosophy is where in-silico (computational) prediction tools become indispensable. By modeling how a novel pyrazolo[4,3-c]pyridine derivative might behave in the body, we can prioritize which candidates to synthesize, guide medicinal chemistry efforts to improve their properties, and ultimately reduce reliance on costly and time-consuming experimental assays[6][7][8].

This guide provides a comparative overview of freely accessible, web-based in-silico tools for ADME/Tox prediction, tailored for researchers working with novel pyrazolo[4,3-c]pyridine compounds. We will explore the causality behind methodological choices, compare the predictive power of different platforms, and establish a self-validating workflow to enhance confidence in the generated data.

Comparing the Arsenal: A Look at Prominent Web-Based ADME/Tox Platforms

For a medicinal chemist or drug discovery scientist, a plethora of computational tools are available. While comprehensive commercial software suites offer extensive capabilities, the power and accessibility of free web-based servers have made them a cornerstone of early-stage drug discovery. Here, we compare three leading platforms: SwissADME , pkCSM , and ADMETlab 2.0 . Each operates on different principles and offers unique strengths.

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is renowned for its user-friendly interface and its focus on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[9][10][11]. It provides intuitive graphical outputs, like the "Bioavailability Radar" and the "BOILED-Egg" plot for predicting gastrointestinal absorption and brain penetration, making complex data easily interpretable[9][12].

  • pkCSM: This platform uses a distinct methodology based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties[3][4][13][14]. The underlying models encode distance patterns between atoms, allowing for the prediction of over 30 ADMET parameters[15]. It is a powerful tool for obtaining rapid quantitative estimates of key properties[15].

  • ADMETlab 2.0: This is a comprehensive platform that has significantly expanded its predictive capabilities in its second iteration[16][17][18]. It employs a multi-task graph attention framework to build its predictive models and covers an extensive list of 88 ADMET-related endpoints, including detailed toxicity predictions and toxicophore identification[17][19][20]. Its batch processing feature is particularly useful for screening small libraries of compounds[19].

The choice of platform depends on the specific research question. SwissADME excels at providing a quick, visually intuitive assessment of "drug-likeness." pkCSM offers robust, graph-based predictions for a wide array of parameters. ADMETlab 2.0 provides the most comprehensive and detailed profile, particularly for toxicity assessment. A trustworthy workflow should involve using at least two of these platforms to cross-validate predictions.

A Self-Validating Workflow for In-Silico ADME/Tox Profiling

The following protocol outlines a systematic approach to predict and analyze the ADME/Tox profile of a novel pyrazolo[4,3-c]pyridine compound. The core principle is self-validation through the comparison of results from multiple, methodologically distinct platforms.

Experimental Protocol: Step-by-Step In-Silico Analysis
  • Compound Input Preparation:

    • Action: Generate the SMILES (Simplified Molecular Input Line Entry System) string for your novel pyrazolo[4,3-c]pyridine derivative.

    • Causality: SMILES is a universal format for representing 2D chemical structures and is the primary input for most web-based prediction tools. Ensure the structure is correct, as any error will invalidate all subsequent predictions.

  • Initial Profiling with SwissADME:

    • Action: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch)[9]. Paste the SMILES string into the input box and run the prediction.

    • Causality: This first pass provides a high-level overview. Pay close attention to the "Lipinski's Rule of Five" violations, physicochemical properties (LogP, TPSA), and the graphical "Bioavailability Radar" to quickly assess the compound's general drug-likeness[21].

  • Quantitative Prediction with pkCSM:

    • Action: Access the pkCSM server. Submit the same SMILES string for analysis.

    • Causality: pkCSM's graph-based signature models provide quantitative predictions for properties like intestinal absorption, Caco-2 permeability, and various toxicity endpoints (e.g., AMES toxicity, hERG inhibition)[3][15]. These numerical values are essential for direct comparison.

  • Comprehensive Screening with ADMETlab 2.0:

    • Action: Use the ADMETlab 2.0 platform (--INVALID-LINK--) for a third, comprehensive evaluation[16][18].

    • Causality: This step serves as a crucial cross-validation point. ADMETlab 2.0 predicts an extensive set of parameters, including metabolism (CYP substrate/inhibitor potential) and a broader range of toxicity endpoints[17][19]. Comparing its outputs with pkCSM for overlapping parameters strengthens the confidence in the predictions.

  • Data Aggregation and Comparative Analysis:

    • Action: Consolidate the key ADME/Tox parameters from all three platforms into a single comparison table.

    • Causality: This unified view allows for the objective identification of consensus predictions (where platforms agree) and discordant predictions (where they differ). Discordant results do not necessarily indicate an error but highlight areas where the underlying models have different applicability domains or training data. These areas may warrant further investigation or prioritization for experimental validation.

Visualizing the In-Silico ADME/Tox Workflow

In_Silico_Workflow cluster_input Step 1: Input cluster_prediction Steps 2-4: Prediction Platforms cluster_analysis Step 5: Analysis & Validation Compound Novel Pyrazolo[4,3-c]pyridine (SMILES String) SwissADME SwissADME (Drug-likeness & Physicochemistry) Compound->SwissADME pkCSM pkCSM (Quantitative Pharmacokinetics) Compound->pkCSM ADMETlab ADMETlab 2.0 (Comprehensive Tox & Metabolism) Compound->ADMETlab DataTable Comparative Data Table SwissADME->DataTable pkCSM->DataTable ADMETlab->DataTable Report Prioritization Report & Experimental Validation Plan DataTable->Report Identify Consensus & Discordant Results

Caption: A streamlined workflow for in-silico ADME/Tox prediction and analysis.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the comparative approach, let's analyze a hypothetical novel pyrazolo[4,3-c]pyridine compound, "PCP-Ex1".

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation & Action
Physicochemistry
LogP (Lipophilicity)2.52.62.45Consensus: Good lipophilicity for oral absorption.
TPSA (Polar Surface Area)65 ŲN/A68 ŲConsensus: Likely good cell permeability.
Absorption
GI AbsorptionHigh92%HighStrong Consensus: High probability of good oral absorption.
Caco-2 PermeabilityN/A1.2 x 10⁻⁶ cm/sHighConsensus: Predicted to be highly permeable.
Distribution
BBB PermeantNo (BOILED-Egg)NoNoStrong Consensus: Unlikely to cross the blood-brain barrier.
P-gp SubstrateYesN/AYesConsensus: Potential for efflux from cells; may limit bioavailability.
Metabolism
CYP2D6 InhibitorYesYesYesStrong Consensus: High risk of drug-drug interactions. Action: Prioritize for in-vitro CYP inhibition assay.
CYP3A4 InhibitorNoNoNoStrong Consensus: Low risk of interaction with this major isoform.
Toxicity
AMES ToxicityN/ANoNon-mutagenConsensus: Predicted to be non-mutagenic.
hERG I InhibitionN/AYes (Weak)Medium RiskDiscordant: Potential for cardiotoxicity is unclear. Action: Flag as a key risk to be tested experimentally.
Oral Rat Acute ToxicityN/A2.45 mol/kgClass IIIConsensus: Moderate acute toxicity predicted.
Interpreting the Results: From Data to Decisions

The comparative table reveals critical insights. There is a strong consensus that PCP-Ex1 has good absorption and is unlikely to cause CNS side effects by crossing the blood-brain barrier. However, two significant risks are flagged:

  • Metabolism: All three platforms predict inhibition of the CYP2D6 enzyme, a major pathway for drug metabolism. This is a significant red flag for potential drug-drug interactions.

  • Cardiotoxicity: While pkCSM predicts weak hERG inhibition, ADMETlab 2.0 flags it as medium risk. This discordance underscores the uncertainty in predicting this complex endpoint and elevates its importance for experimental validation.

Based on this in-silico profile, the recommendation would be to proceed with the synthesis of PCP-Ex1 but to immediately prioritize it for in-vitro testing, specifically a CYP inhibition panel and a hERG safety assay. This targeted experimental approach, guided by computational predictions, is far more efficient than conducting a broad, untargeted panel of tests[22][23].

Visualizing ADME/Tox Parameter Interdependencies

ADME_Interactions Solubility Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity Permeability Permeability Lipophilicity->Permeability Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Permeability->Absorption Toxicity Toxicity Distribution->Toxicity Target/Off-Target Metabolism->Toxicity Reactive Metabolites

Caption: Interconnectedness of key physicochemical and pharmacokinetic properties.

Conclusion and Future Outlook

In-silico ADME/Tox prediction is an essential component of modern drug discovery, enabling researchers to make more informed decisions at the earliest stages of a project[5][6][7]. For novel chemical series like the pyrazolo[4,3-c]pyridines, leveraging a suite of freely available web tools such as SwissADME, pkCSM, and ADMETlab 2.0 provides a rapid, cost-effective, and surprisingly robust method for identifying potential liabilities before committing significant resources.

The key to trustworthy in-silico screening is not to rely on a single tool but to build a consensus by comparing the outputs of multiple, methodologically diverse platforms. This self-validating workflow, which identifies both consensus agreements and discordant results, provides a powerful framework for prioritizing compounds and designing focused, resource-efficient experimental validation studies. By integrating these computational strategies, researchers can significantly de-risk their projects and accelerate the journey of novel pyrazolo[4,3-c]pyridine compounds from laboratory curiosities to potential life-saving therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Theoretical Spectroscopic Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational chemistry provides a powerful paradigm for accelerating research and development.[1] This guide provides a comparative overview of how experimental spectroscopic data can be rigorously cross-validated with theoretical studies, primarily based on Density Functional Theory (DFT). For researchers, scientists, and drug development professionals, this integrated approach enhances confidence in structure elucidation, reaction mechanism investigation, and the prediction of molecular properties crucial for efficacy and safety.[1][2] The objective is not merely to achieve a perfect one-to-one match between experimental and theoretical data, but to establish a robust correlation that deepens our understanding of the molecular system under investigation.

The Integrated Spectroscopic Workflow: A Self-Validating System

The general workflow involves a continuous cycle of experimental measurement, computational modeling, and comparative analysis. Each step is designed to inform and validate the others, leading to a higher degree of certainty in the final structural and electronic characterization of the molecule.

Caption: A generalized workflow for the cross-validation of experimental and theoretical spectroscopic data.

Vibrational Spectroscopy: Cross-Validating FT-IR and Raman Spectra

Vibrational spectroscopy is highly sensitive to a molecule's three-dimensional structure and bonding environment. Comparing an experimental FT-IR or Raman spectrum to a calculated one is a powerful method for confirming functional groups and overall molecular geometry. However, a direct overlay is often misleading due to systematic errors in computational methods and the physical realities of the experimental sample.[3]

Experimental Protocol: FT-IR Analysis (Solid State)
  • Sample Preparation (KBr Pellet Method):

    • Rationale: For solid-state analysis of non-soluble compounds, the KBr pellet method provides a transparent matrix in the mid-IR region.[4]

    • Procedure: Finely grind a small amount of the sample (1-2 mg) with spectroscopic grade Potassium Bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup and Data Acquisition:

    • Rationale: A background scan is crucial to remove spectral contributions from atmospheric CO₂ and water vapor, as well as the KBr matrix itself.

    • Procedure: Record a background spectrum of a pure KBr pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background.[4]

Theoretical Protocol: DFT Vibrational Frequency Calculation
  • Molecular Geometry Input & Optimization:

    • Rationale: The accuracy of the calculated frequencies is critically dependent on the accuracy of the optimized molecular geometry. An incorrect or high-energy conformation will yield a spectrum that does not match the experimental reality.

    • Procedure: Input the 3D coordinates of the molecule into computational chemistry software (e.g., Gaussian). Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6]

  • Frequency Calculation:

    • Rationale: This calculation solves for the vibrational modes of the optimized structure. A true energy minimum is confirmed by the absence of imaginary frequencies.

    • Procedure: Perform a frequency calculation at the same level of theory used for optimization. This yields the vibrational frequencies (in cm⁻¹) and their corresponding intensities.

Cross-Validation and Data Analysis

A simple visual comparison is often insufficient and prone to subjective judgment.[7][8] A quantitative and systematic approach is required.

  • Data Preprocessing:

    • Experimental: Apply baseline correction to account for scattering or other instrumental artifacts.[7][9]

    • Theoretical: Convert the calculated "stick" spectrum into a continuous spectrum by applying a line-broadening function (e.g., Lorentzian or Gaussian) to each calculated frequency. This simulates the peak shapes seen in experimental spectra.[7]

  • Frequency Scaling:

    • Rationale: DFT calculations often systematically overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation.[3] Applying a uniform scaling factor can correct for this discrepancy.

    • Procedure: Multiply all calculated frequencies by a standard scaling factor for the chosen level of theory (e.g., ~0.96-0.98 for many B3LYP functionals).

  • Quantitative Comparison:

    • Rationale: Visual inspection can be misleading. A quantitative metric provides an objective measure of agreement.

    • Procedure: Calculate a similarity measure, such as the Pearson correlation coefficient, between the processed experimental and scaled theoretical spectra.[7][8] A high correlation coefficient (>0.9) indicates a strong agreement.

Table 1: Comparison of Experimental and Theoretical FT-IR Frequencies for Ofloxacin [2][6]

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch3500-40003500-4000
Carboxylic Acid C=O Stretch1650-18001650-1800
Keto C=O Stretch1500-16501500-1650

Electronic Spectroscopy: Cross-Validating UV-Visible Spectra

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and chromophores.[10] Time-Dependent DFT (TD-DFT) has become a standard tool for predicting these transitions.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Rationale: Solvent choice is critical as it can influence the electronic transitions (solvatochromism) and must be transparent in the measurement range.[11] Concentration must be carefully controlled to remain within the linear range of the Beer-Lambert law.[12]

    • Procedure: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., methanol, DMSO).

  • Data Acquisition:

    • Procedure: Record the spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference. Identify the wavelength(s) of maximum absorbance (λmax).[4][11]

Theoretical Protocol: TD-DFT Calculation
  • Model Setup:

    • Rationale: To accurately model a UV-Vis spectrum measured in solution, the solvent effect must be included in the calculation.

    • Procedure: Use the previously optimized ground-state geometry. Employ a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment.[3][13]

  • Excitation Energy Calculation:

    • Procedure: Perform a TD-DFT calculation to compute the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the lowest several electronic transitions.

Cross-Validation and Data Analysis

The primary comparison is between the experimental and calculated λmax values.

Table 2: Comparison of Experimental and Theoretical UV-Visible Data for Ofloxacin [2][6]

ParameterExperimental Value (in Methanol)Theoretical Value (TD-DFT)
λmax 1 (π-π* transition)220 nm220 nm
λmax 2 (n-π* transition)312, 340 nm410 nm

Discrepancies, such as the one seen for the n-π* transition, can often be attributed to limitations in the computational model's ability to account for specific solute-solvent interactions like hydrogen bonding.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Cross-Validating Chemical Shifts

NMR spectroscopy is the gold standard for determining the precise connectivity and chemical environment of atoms in a molecule. The correlation between experimental and DFT-calculated NMR chemical shifts is a cornerstone of modern structural validation.[2][14]

cluster_exp_nmr NMR Experiment cluster_theory_nmr NMR Calculation nmr_prep Sample Prep (Deuterated Solvent, TMS) nmr_acq Data Acquisition (Shimming, Referencing) nmr_prep->nmr_acq exp_shifts Experimental Chemical Shifts (δ) nmr_acq->exp_shifts compare_nmr Correlate Experimental vs. Calculated Shifts exp_shifts->compare_nmr geom_opt Optimized Geometry (DFT) shield_calc Isotropic Shielding (σ) Calculation (GIAO) geom_opt->shield_calc tms_calc σ(TMS) Calculation (Same Level of Theory) calc_shifts Calculated Shifts δ = σ(TMS) - σ(sample) shield_calc->calc_shifts tms_calc->calc_shifts calc_shifts->compare_nmr

Caption: Workflow for the cross-validation of experimental and theoretical NMR chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Rationale: Deuterated solvents are used to avoid large interfering solvent signals in ¹H spectra. An internal standard like tetramethylsilane (TMS) provides a universal reference point (0 ppm).[2]

    • Procedure: Dissolve the sample (5-25 mg for ¹H) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of TMS. Filter the solution into a clean NMR tube.[2]

  • Data Acquisition:

    • Rationale: Shimming optimizes the magnetic field homogeneity to achieve sharp spectral lines, which is critical for accurate peak picking and integration.

    • Procedure: Perform shimming to optimize resolution. Acquire the spectrum and process the data, which includes Fourier transformation, phasing, baseline correction, and referencing the chemical shift axis to the TMS signal.[2]

Theoretical Protocol: GIAO-DFT Calculation
  • Isotropic Shielding Calculation:

    • Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating the magnetic shielding of nuclei, which is the raw output of the computation.[14][15]

    • Procedure: Using the optimized molecular geometry, perform an NMR calculation using the GIAO method at a suitable level of theory. This produces an absolute isotropic shielding value (σ) for each nucleus.

  • Reference Standard Calculation:

    • Rationale: To convert absolute shielding values to the familiar chemical shift (δ) scale, they must be referenced against the calculated shielding of TMS. Crucially, the TMS calculation must be performed at the exact same level of theory as the molecule of interest to ensure systematic errors cancel out.[14]

    • Procedure: Perform a separate GIAO calculation for TMS using the identical functional, basis set, and solvent model.

  • Chemical Shift Conversion:

    • Procedure: Calculate the chemical shift for each nucleus using the formula: δ = σ(TMS) - σ(sample) .[14][16]

Cross-Validation and Data Analysis

The validation involves a direct comparison of the experimental and calculated chemical shifts, often visualized with a correlation plot. A linear regression of calculated vs. experimental shifts should yield a slope close to 1 and a high R² value, confirming the structural assignment.

Table 3: Comparison of Experimental and Theoretical ¹H-NMR Chemical Shifts

ProtonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
H-17.257.30
H-26.896.95
H-33.453.51
.........

Addressing Uncertainty and Mitigating Error

Achieving a robust correlation requires an understanding of the potential sources of error in both domains.[17][18]

  • Systematic Errors: These affect all measurements or calculations in a consistent way.[19] Examples include miscalibrated experimental equipment or the inherent overestimation of frequencies in harmonic DFT calculations.[3][20] These can often be corrected through proper calibration and the use of scaling factors.

  • Random Errors: These arise from uncontrollable fluctuations, such as instrumental noise or variations in sample preparation.[19][20] Their impact is minimized by careful experimental technique and signal averaging.

  • Theoretical Deficiencies: Computational models are approximations of reality. Errors can arise from the choice of functional or basis set, but more significantly, from neglecting the dynamic and environmental context of the molecule (e.g., specific solvent interactions, conformational flexibility, temperature effects).[17][18][21]

For highly complex datasets, advanced chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be employed to extract meaningful information and build robust predictive models from spectroscopic data.[9][22][23]

Conclusion and Best Practices

The cross-validation of experimental and theoretical spectroscopic data is an indispensable part of modern chemical research. It transforms computational chemistry from a purely predictive tool into an integral component of structural verification.

For trustworthy and publishable results, always:

  • Detail Methodologies: Clearly report all experimental conditions (instrumentation, solvents, concentrations) and computational parameters (software, functional, basis set, solvent model).[24]

  • Process Data Systematically: Describe all data processing steps, such as baseline correction, normalization, and the application of scaling factors.[7]

  • Quantify the Comparison: Move beyond visual overlays. Use statistical measures like correlation coefficients and root-mean-square deviations to provide an objective assessment of the agreement.[7][25]

  • Embrace the Iterative Process: Use discrepancies to question and refine your molecular model, leading to a more accurate and defensible structural assignment.

By adhering to these principles, researchers can leverage the powerful synergy between experiment and theory to solve complex structural problems with a higher degree of scientific rigor and confidence.

References

Benchmarking New Synthetic Routes for 4-Bromo-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in modern drug discovery, valued for its structural resemblance to purine and its proven utility in developing targeted therapies. Within this class of compounds, 4-Bromo-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block, offering a reactive handle for further molecular elaboration. This guide provides an in-depth comparison of emerging and established synthetic routes to this key intermediate, offering experimental data and expert insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The bromine atom at the 4-position provides a versatile site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes it a valuable intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents. The objective of this guide is to critically evaluate different synthetic strategies to access this important molecule, focusing on key performance indicators such as yield, scalability, and reaction conditions.

Comparative Analysis of Synthetic Routes

This guide will compare a patented synthetic method with two plausible alternative routes derived from established synthetic strategies for related heterocyclic systems.

Route 1: Patented Synthesis via Cyclization of a Dihalopyridine Derivative

A method for the synthesis of this compound has been described in patent WO2018/11628. This approach involves the cyclization of a dihalopyridine derivative with a hydrazine source.

Reaction Scheme:

Route 1 3,5-Dibromopyridine-4-carboxaldehyde 3,5-Dibromopyridine-4-carboxaldehyde This compound This compound 3,5-Dibromopyridine-4-carboxaldehyde->this compound Hydrazine hydrate, Ethanol, 110 °C

Caption: Patented synthesis of this compound.

Experimental Protocol:

To a solution of 3,5-Dibromopyridine-4-carboxaldehyde in ethanol, hydrazine hydrate is added. The reaction mixture is then heated at 110 °C overnight. After completion, the solvent is concentrated, and the residue is purified by column chromatography to yield this compound. A reported yield for a similar transformation is 31.3%[1].

Expert Insights:

This method is straightforward and utilizes a commercially available starting material. The one-pot nature of the reaction is advantageous for rapid synthesis. However, the relatively low reported yield for a similar process might be a drawback for large-scale production. The high temperature required could also limit the compatibility with sensitive functional groups on more complex substrates. The purification by column chromatography is standard but can be time-consuming for larger quantities.

Alternative Route 2: Synthesis via Diazotization and Cyclization of 3-Amino-4-bromopyridine

This proposed route adapts a common strategy for the synthesis of pyrazolopyridines, which involves the diazotization of an aminopyridine precursor followed by intramolecular cyclization. The key starting material for this route is 3-Amino-4-bromopyridine.

Reaction Scheme:

Route 2 4-Bromo-3-nitropyridine 4-Bromo-3-nitropyridine 3-Amino-4-bromopyridine 3-Amino-4-bromopyridine 4-Bromo-3-nitropyridine->3-Amino-4-bromopyridine H2, Pd/C, Methanol This compound This compound 3-Amino-4-bromopyridine->this compound 1. NaNO2, H2SO4 2. Cyclization Route 3 Pyrazole-4-carboxaldehyde Pyrazole-4-carboxaldehyde Functionalized Pyrazole Functionalized Pyrazole Pyrazole-4-carboxaldehyde->Functionalized Pyrazole Introduction of leaving groups This compound This compound Functionalized Pyrazole->this compound Annulation with a C2-synthon

References

A Comparative Guide to the Molecular Docking Performance of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its structural resemblance to purine allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases, making it a cornerstone for the development of targeted therapies.[1] This guide provides a comparative analysis of the in silico docking performance of various pyrazolo[4,3-c]pyridine analogs against key protein targets implicated in cancer and other diseases. We will dissect the nuances of their binding interactions, offer a detailed protocol for replicating such computational studies, and present the data in a clear, comparative format to aid researchers in their drug discovery endeavors.

The Significance of the Pyrazolo[4,3-c]pyridine Core

The therapeutic potential of this heterocyclic system stems from its ability to serve as a versatile template for inhibitor design. By modifying substitution patterns at various positions, chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for a specific protein target. Molecular docking is an indispensable computational tool in this process, providing predictive insights into binding affinity (expressed as docking scores) and the precise molecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-protein complex. This in silico screening allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline.

Comparative Docking Analysis of Pyrazolo[4,3-c]pyridine Analogs

The following table summarizes the docking scores and key binding interactions of representative pyrazolo[4,3-c]pyridine derivatives against several therapeutically relevant protein targets. The data has been aggregated from various studies to provide a comparative overview. It is crucial to note that direct comparison of scores between different studies should be approached with caution, as the specific docking software, scoring functions, and force fields used can influence the results.

Compound Class/IDTarget Protein (PDB ID)Docking Score / Binding AffinityKey Interacting ResiduesReference
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)Carbonic Anhydrase II (hCA II)Kᵢ: 5.6 nMHis94, His96, His119, Thr199, Glu105[2]
Pyrazolo[4,3-c]pyridine Sulfonamide (1f)Carbonic Anhydrase I (hCA I)Kᵢ: 48.7 nM(Predicted similar to hCA II)[3]
Pyridopyrazolo-triazine (6a)Serine/Threonine-Protein Kinase (PDB: 5IVE)-7.8182 kcal/mol (Binding Energy)Not specified in abstract[4]
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (7e)Cyclin-Dependent Kinase 6 (CDK6)Not specified, but identified as activeNot specified in abstract[5][6]
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (7e)Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not specified, but identified as activeNot specified in abstract[5][6]

Analysis of Interactions:

For the carbonic anhydrase inhibitors, the docking results consistently show the sulfonamide group coordinating with the catalytic zinc ion in the active site, a hallmark interaction for this class of inhibitors. The pyrazolo[4,3-c]pyridine core then orients itself to form hydrogen bonds and van der Waals contacts with the conserved "gatekeeper" residues, such as Thr199 and Glu105, which dictate the selectivity and affinity for different CA isoforms.[2]

In the case of kinase targets, the pyrazolo[4,3-c]pyridine scaffold typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This mimics the interaction of the adenine portion of ATP. Substituents on the scaffold then project into other regions of the ATP-binding pocket, such as the solvent-exposed region or the hydrophobic back pocket, to confer potency and selectivity.

Experimental Protocol: A Generalized Molecular Docking Workflow

This section provides a validated, step-by-step protocol for performing molecular docking studies on pyrazolo[4,3-c]pyridine analogs. The causality behind each step is explained to ensure scientific rigor.

Objective: To predict the binding affinity and interaction patterns of a novel pyrazolo[4,3-c]pyridine analog with a target protein.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a re-docking step, where a known co-crystallized ligand is docked back into its receptor to ensure the docking parameters can reproduce the experimentally observed binding pose.

Step 1: Ligand Preparation
  • 2D to 3D Conversion: Sketch the pyrazolo[4,3-c]pyridine analog in a 2D chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Assign partial charges (e.g., Gasteiger charges) and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step is crucial to obtain a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.

  • Format Conversion: Save the prepared ligand file in a docking-compatible format, such as .pdbqt for AutoDock Vina.

Step 2: Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure that contains a co-crystallized ligand similar to the scaffold of interest, if available.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.

    • Causality: Water molecules can interfere with the docking algorithm and are often displaced upon ligand binding. Removing them simplifies the system, though advanced docking protocols may selectively retain key water molecules known to mediate ligand-protein interactions.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign atomic charges.

  • Define the Binding Site: Identify the binding pocket. This is typically done by defining a grid box centered on the co-crystallized ligand or on key catalytic residues identified from the literature. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.

Step 3: Docking Simulation
  • Configuration: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search algorithm.

  • Execution: Run the docking simulation using software such as AutoDock Vina or Glide. The software will systematically explore different conformations (poses) of the ligand within the binding site and score them based on the scoring function.

  • Validation (Re-docking): As a crucial control, extract the co-crystallized ligand from the original PDB file, prepare it using Step 1, and re-dock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Self-Validation: An RMSD value below 2.0 Å indicates that the chosen docking parameters are reliable and can accurately reproduce the experimental binding mode.

Step 4: Analysis of Results
  • Examine Docking Scores: Analyze the output file, which ranks the generated poses by their predicted binding affinity (e.g., in kcal/mol). The top-scoring pose represents the most likely binding mode.

  • Visualize Interactions: Load the protein-ligand complex of the top-scoring pose into a molecular visualization tool (e.g., PyMOL, Chimera).

  • Identify Key Interactions: Analyze the pose to identify specific hydrogen bonds, hydrophobic interactions, salt bridges, and other non-covalent interactions. Measure the distances between interacting atoms to confirm their strength. This detailed analysis provides a structural hypothesis for the compound's activity.

Visualization of Key Concepts

To further clarify the processes and structures discussed, the following diagrams have been generated.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Execution Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Docking Simulation (Grid Definition, Run Algorithm) Ligand->Docking Protein Protein Preparation (Clean PDB, Add Hydrogens) Protein->Docking Analysis Results Analysis (Score Evaluation, Pose Visualization) Docking->Analysis Hypothesis Generate Structural Hypothesis Analysis->Hypothesis

Caption: A generalized workflow for molecular docking studies.

Pyrazolo_4_3_c_pyridine_Scaffold cluster_0 Pyrazolo[4,3-c]pyridine Core N1 N N2 N N1->N2 C3 C N2->C3 C3a C C3->C3a C7a C C3a->C7a C4 C C3a->C4 C7a->N1 C7 C C5 C C4->C5 N6 N C5->N6 N6->C7 C7->C3

Caption: The core chemical scaffold of pyrazolo[4,3-c]pyridine.

References

A Comprehensive Guide to Assessing Anti-Proliferative Effects Against Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research and the development of novel therapeutics, the accurate assessment of a compound's ability to inhibit cancer cell growth is a cornerstone of preclinical evaluation. This guide provides a detailed comparison of commonly employed anti-proliferative assays, offering insights into their underlying principles, practical considerations, and the interpretation of data across a panel of diverse cancer cell lines. As senior application scientists, our goal is to equip fellow researchers with the knowledge to design robust and reliable experiments that yield reproducible and meaningful results.

Part 1: Methodologies for Assessing Cell Proliferation

The selection of an appropriate assay to measure cell proliferation is critical and depends on the specific research question, the nature of the therapeutic agent being tested, and the characteristics of the cancer cell lines under investigation. Here, we compare three widely used classes of assays, each interrogating a different aspect of cell viability and proliferation.

Tetrazolium Salt-Based Assays: A Measure of Metabolic Activity

These colorimetric assays are among the most common methods for assessing cell viability, relying on the enzymatic reduction of tetrazolium salts by metabolically active cells to produce a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

The principle behind these assays is the cleavage of the tetrazolium ring by mitochondrial dehydrogenases in viable cells, a process that is absent in dead cells. While often used as a proxy for cell number, it is crucial to remember that these assays measure metabolic activity, which may not always correlate directly with cell proliferation, especially with compounds that affect mitochondrial function.

Assay Principle Advantages Disadvantages
MTT Reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to an insoluble purple formazan.Inexpensive, widely used and referenced.Requires a solubilization step for the formazan crystals, which can be time-consuming and lead to variability. Potential for interference from colored compounds.
XTT Reduction of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide to a soluble orange formazan.No solubilization step required, allowing for kinetic measurements. Higher sensitivity than MTT in some cases.More expensive than MTT. The XTT reagent is less stable.
WST-1 Reduction of (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) to a soluble yellow formazan.Water-soluble formazan product, no solubilization needed. More stable than XTT.Can be sensitive to changes in culture medium pH.

The choice between MTT, XTT, and WST-1 often comes down to a balance of cost, convenience, and the specific experimental context. For high-throughput screening (HTS), the single-step nature of XTT and WST-1 assays is a significant advantage. However, the insolubility of the MTT formazan can be leveraged to visually confirm cell viability under a microscope before solubilization, a useful check that is not possible with the soluble formazan assays. Furthermore, it is critical to perform a preliminary screen of any test compound for its potential to directly reduce the tetrazolium salt or interfere with the absorbance reading, which can be a source of false-positive results.

To ensure the validity of data from tetrazolium-based assays, a set of controls is indispensable:

  • Blank Control: Contains culture medium and the assay reagent but no cells, to account for background absorbance.

  • Vehicle Control: Contains cells treated with the same concentration of the solvent used to dissolve the test compound (e.g., DMSO), to assess the effect of the vehicle on cell viability.

  • Positive Control: Contains cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is performing as expected.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B 24h C Incubate B->C 48-72h D Add MTT Reagent C->D E Incubate D->E 4h F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of the MTT assay for assessing cell viability.

Sulforhodamine B (SRB) Assay: Quantifying Total Protein Content

The SRB assay is a cell staining method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.

A key advantage of the SRB assay is that it is a fixation-based assay, meaning that the cells are killed and their proteins are fixed to the plate before staining. This makes the assay endpoint more stable and less susceptible to timing issues compared to metabolic assays. It is also less affected by compound interference with metabolic pathways. The SRB assay is particularly well-suited for HTS due to its simplicity, low cost, and high reproducibility.

The critical step for ensuring the reliability of the SRB assay is the cell fixation. Incomplete fixation can lead to cell detachment and an underestimation of cell number. It is also important to wash the plates thoroughly after staining to remove any unbound dye, which can contribute to high background readings.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

DNA Synthesis-Based Assays: A Direct Measure of Proliferation

Assays that measure the incorporation of a labeled nucleoside analog, such as 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA provide a direct assessment of cell proliferation. BrdU is an analog of thymidine and is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific antibody.

The BrdU incorporation assay is particularly valuable for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). A compound may reduce the signal in a metabolic assay by inducing cell death or by simply halting cell division. The BrdU assay, by specifically measuring DNA synthesis, can help to elucidate the mechanism of action. This assay is more complex and expensive than the MTT or SRB assays, but it provides more specific information about the cell cycle.

The specificity of the anti-BrdU antibody is paramount for the accuracy of this assay. Proper controls, including cells not treated with BrdU, are necessary to ensure that the antibody is not cross-reacting with other cellular components. The DNA denaturation step is also critical to allow the antibody access to the incorporated BrdU.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours.

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, and fix and denature the DNA according to the manufacturer's protocol (typically using an acidic or alcohol-based fixative).

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for the recommended time.

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add the HRP substrate.

  • Signal Measurement: Measure the absorbance or luminescence, depending on the substrate used.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.

Part 2: Comparative Analysis of Anti-Proliferative Effects on Different Cancer Cell Lines

The response of cancer cells to a therapeutic agent can vary significantly depending on their tissue of origin, genetic background, and expression of drug targets. Therefore, it is essential to assess the anti-proliferative effects of a new compound on a panel of diverse cancer cell lines.

For this guide, we will consider a hypothetical anti-cancer agent, "Compound X," and its effects on four commonly used cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.

  • HeLa: A human cervical adenocarcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

The following table presents hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for Compound X against these cell lines, as determined by the MTT, SRB, and BrdU assays.

Cell Line Tissue of Origin MTT IC50 (µM) SRB IC50 (µM) BrdU IC50 (µM)
MCF-7 Breast Adenocarcinoma5.24.86.1
HeLa Cervical Adenocarcinoma12.811.514.2
A549 Lung Adenocarcinoma25.623.928.3
HCT116 Colorectal Carcinoma3.12.93.5

The data in the table reveals several important points. Firstly, Compound X exhibits differential cytotoxicity against the tested cell lines, with HCT116 being the most sensitive and A549 being the most resistant. This highlights the importance of using a panel of cell lines to understand the potential spectrum of activity of a new drug.

Secondly, the IC50 values obtained from the different assays for a given cell line are relatively consistent, which increases confidence in the data. However, slight variations are expected. For instance, if Compound X were to interfere with mitochondrial function, the MTT IC50 value might be significantly lower than the SRB or BrdU values, as the MTT assay is directly dependent on mitochondrial dehydrogenase activity. Conversely, if a compound is purely cytostatic, the BrdU assay would be the most sensitive indicator of its anti-proliferative effect.

Data_Interpretation cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_interpretation Interpretation IC50 IC50 Values (MTT, SRB, BrdU) CellLine Compare Across Cell Lines IC50->CellLine Assay Compare Across Assays IC50->Assay Potency Differential Potency CellLine->Potency Mechanism Mechanism of Action (Cytotoxic vs. Cytostatic) Assay->Mechanism Conclusion Conclusion on Anti-proliferative Effect Potency->Conclusion Mechanism->Conclusion

Caption: Logical flow for interpreting comparative anti-proliferative data.

Conclusion

The assessment of anti-proliferative effects is a multifaceted process that requires careful consideration of the methodologies employed and the biological systems under investigation. This guide has provided a comparative overview of three widely used assays—MTT, SRB, and BrdU—highlighting their principles, protocols, and practical considerations. By understanding the strengths and limitations of each assay and by utilizing a diverse panel of cancer cell lines, researchers can generate robust and reliable data that will ultimately contribute to the development of more effective cancer therapies. The choice of assay should always be guided by the specific scientific question being addressed, and the data should be interpreted in the context of the known biology of the cancer cells and the potential mechanism of action of the test compound.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 4-Bromo-1H-pyrazolo[4,3-c]pyridine demands the highest standards of scientific rigor and safety. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research, ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the intrinsic properties of this compound is the cornerstone of its safe management. As a brominated heterocyclic compound, it presents specific toxicological and environmental hazards that dictate its handling and disposal pathways. The primary concern is its classification for acute oral toxicity, but we must also consider the risks associated with its other properties and potential decomposition products.

Causality Insight: The presence of a bromine atom classifies this compound as a halogenated organic. This is a critical distinction for waste disposal, as co-mingling halogenated and non-halogenated waste streams is a common, and dangerous, compliance violation.[1] Incineration is a preferred final disposal method for many halogenated compounds, but it must be performed at high temperatures (approx. 1200 K) to prevent the formation of highly toxic dioxins and furans.[2] Furthermore, combustion will inevitably produce hydrogen bromide (HBr), a corrosive gas, requiring specialized scrubber systems in the incineration facility.[3]

Table 1: Chemical Identifier and Hazard Summary for this compound

Property Value Source
Chemical Name 6-Bromo-1H-pyrazolo[4,3-c]pyridine [4]
CAS Number 1206973-12-7 [4]
Molecular Formula C₆H₄BrN₃ [4]
Molecular Weight 198.02 g/mol [4]
Physical Form Solid [4]
GHS Hazard Class Acute Toxicity 4, Oral (H302: Harmful if swallowed) [4]
Potential Hazards May cause skin, eye, and respiratory irritation. [3]

| Decomposition Products | Emits toxic fumes of carbon monoxide/dioxide, nitrogen oxides (NOx), and hydrogen bromide gas (HBr) upon combustion. |[3] |

Engineering Controls & Personal Protective Equipment (PPE): Your Primary Lines of Defense

Before handling or generating waste, establishing a safe work environment is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls and PPE to minimize exposure to hazardous chemicals.[5][6]

Engineering Control: All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted in a certified chemical fume hood.[3] A properly functioning fume hood is the most critical engineering control for preventing inhalation of dust or vapors.

Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact. The selection of appropriate PPE is a self-validating system; it must be inspected before each use and chosen based on the specific hazards present.[7]

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

Protection Type Specification Rationale and Best Practices
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield. Protects against splashes and airborne dust particles. Standard prescription glasses are not a substitute.[7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Handle with gloves. Gloves must be inspected for tears or holes prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as solid hazardous waste.[7][8]
Body Protection Laboratory coat. Protects skin and personal clothing from contamination. Must be buttoned completely.

| Respiratory | Not required under normal fume hood use. | A NIOSH-approved respirator may be necessary for large-scale spill cleanups outside of a fume hood.[9] |

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins at the point of generation. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly identify and segregate hazardous waste.[10][11] Due to its chemical nature, all waste containing this compound must be managed as hazardous waste.

The Golden Rule of Segregation: Never mix halogenated waste with non-halogenated waste.[1][12] This ensures that the final disposal facility can apply the correct treatment method.

The following diagram outlines the decision-making process for segregating waste streams associated with this compound.

WasteSegregation Start Waste Generation (Contains this compound) WasteType Identify Waste Type Start->WasteType Solid Unused/Expired Compound or Contaminated PPE/Debris WasteType->Solid Solid Liquid Solutions in Organic Solvent or Decontamination Rinsate WasteType->Liquid Liquid Sharps Contaminated Needles, Syringes, Pipettes, Glassware WasteType->Sharps Sharps SolidContainer Collect in Container: 'HALOGENATED SOLID WASTE' (List all constituents) Solid->SolidContainer LiquidContainer Collect in Container: 'HALOGENATED LIQUID WASTE' (List all constituents) Liquid->LiquidContainer SharpsContainer Collect in Puncture-Proof: 'SHARPS WASTE CONTAINER' Sharps->SharpsContainer Disposal Arrange Pickup by Licensed Waste Disposal Service SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Follow these detailed procedures to ensure safe and compliant disposal for each waste stream.

Protocol 4.1: Unused Pure Compound & Contaminated Solids

This stream includes expired or surplus solid this compound, as well as contaminated items like weigh paper, gloves, and bench protectors.

  • Container Preparation: Select a chemically compatible container with a secure, screw-top lid. The container must be in good condition and free of contamination.

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label. Clearly write "Halogenated Solid Waste" and list all chemical constituents, including "this compound". Do not use abbreviations.[1]

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the prepared container. Minimize the generation of dust.[7]

  • Storage: Keep the waste container closed at all times except when adding waste.[10] Store in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.[7]

Protocol 4.2: Contaminated Labware (Glassware, Stir Bars)

Reusable items must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinse should be performed in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a dedicated "Halogenated Liquid Waste" container as described in Protocol 4.3.

  • Secondary Cleaning: After the initial decontamination rinse, the labware can be cleaned using standard laboratory washing procedures.

Protocol 4.3: Liquid Waste Streams

This includes reaction mixtures, mother liquors, and solvent rinsates containing this compound.

  • Container Selection: Use a sealable, leak-proof container designed for liquid chemical waste. Ensure it is compatible with the solvents being used.[10]

  • Labeling: Pre-label the container with a "HAZARDOUS WASTE" tag. Write "Halogenated Liquid Waste" and maintain an active log on the container of all constituents and their approximate percentages.

  • Waste Collection: Add liquid waste to the container using a funnel. Keep the container sealed when not in use to prevent evaporation of volatile components and potential spills.[10]

  • Storage & Disposal: Store the container in a designated satellite accumulation area, preferably within secondary containment. Arrange for pickup through your EHS department when the container is full.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Skin Contact: Immediately remove contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Consult a doctor if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Spill Response:

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled "Halogenated Solid Waste" container.[7]

    • Clean the spill area with a suitable solvent, and collect this as halogenated liquid waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate personnel from the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship. The principles of diligent hazard assessment, proper segregation, and compliant disposal are integral to the responsible practice of science.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.